molecular formula C26H52NO7P B138148 2-Oleoyl-sn-glycero-3-phosphocholine CAS No. 22248-65-3

2-Oleoyl-sn-glycero-3-phosphocholine

Katalognummer: B138148
CAS-Nummer: 22248-65-3
Molekulargewicht: 521.7 g/mol
InChI-Schlüssel: SULIDBRAXVDKBU-PTGWMXDISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Oleoyl-sn-glycero-3-phosphocholine is a lysophospholipid characterized by a single oleoyl (C18:1) fatty acid chain on the sn-2 position of the glycerol backbone. This structure makes it a key molecule in phospholipid metabolism and a valuable tool for studying lipid bilayer properties and the mechanisms of membrane-active agents . Researchers utilize this compound in the formation of lipid vesicles, such as large unilamellar vesicles (LUVs) and small unilamellar vesicles (SUVs), which serve as model systems to mimic mammalian cell membranes and investigate fundamental biophysical processes . It is widely applied in studies of lipid-protein interactions, membrane fusion, and the effect of various compounds on membrane integrity and permeability. The product is strictly for research purposes and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Eigenschaften

IUPAC Name

[(2R)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)34-25(23-28)24-33-35(30,31)32-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULIDBRAXVDKBU-PTGWMXDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647292
Record name (2R)-3-Hydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22248-65-3
Record name (2R)-3-Hydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LysoPC(0:0/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061701
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of 2-Oleoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Oleoyl-sn-glycero-3-phosphocholine is a specific lysophosphatidylcholine (LPC), a class of signaling molecules derived from the hydrolysis of phosphatidylcholines.[1][2] Its precise chemical architecture—comprising a glycerol backbone, a single oleoyl acyl chain at the stereospecifically defined second position, and a polar phosphocholine head group—dictates its physicochemical properties and biological functions. This guide provides a comprehensive deconstruction of its molecular structure, discusses its inherent isomerism, and outlines the analytical methodologies employed for its structural verification. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this important bioactive lipid.

Part 1: Deconstruction of the Molecular Architecture

The structure of 2-Oleoyl-sn-glycero-3-phosphocholine can be systematically understood by examining its three fundamental components: the glycerol backbone, the oleoyl acyl chain, and the phosphocholine head group.

The Glycerol Backbone and Stereospecificity (sn)

The foundation of the molecule is a three-carbon glycerol backbone. The nomenclature "sn" stands for stereospecific numbering , a critical convention established by the IUPAC-IUB Commission on Biochemical Nomenclature to unambiguously define the stereochemistry of glycerol-based lipids.[3][4]

In this system, the glycerol molecule is drawn in a Fischer projection with the hydroxyl group on the central carbon atom (C-2) pointing to the left. The carbon atom at the top is then designated C-1, the middle C-2, and the bottom C-3.[3][5] The prefix "sn" ensures that the molecule's absolute configuration is clear, which is vital as enzymes in biological systems often exhibit high stereospecificity.[6] For 2-Oleoyl-sn-glycero-3-phosphocholine, this means the oleoyl group is attached to the second carbon (sn-2) and the phosphocholine group to the third carbon (sn-3), leaving a free hydroxyl group at the first position (sn-1).

Caption: IUPAC/IUBMB stereospecific numbering (sn) of the glycerol backbone.

The Oleoyl Acyl Chain at sn-2

Attached to the sn-2 position of the glycerol backbone via an ester linkage is an oleoyl group. This acyl chain is derived from oleic acid, which is an 18-carbon monounsaturated omega-9 fatty acid. Its systematic name is (Z)-octadec-9-enoic acid. The key features of this chain are:

  • Chain Length: 18 carbon atoms.

  • Unsaturation: A single double bond located between the 9th and 10th carbon atoms from the carboxyl end.

  • Geometry: The double bond is in a cis (or 'Z') configuration, which introduces a distinct kink or bend in the hydrocarbon chain. This bend is crucial as it disrupts the tight packing that would be possible with a saturated chain, thereby increasing the fluidity of membranes containing this lipid.

The shorthand notation for this specific structure is often written as LPC (18:1(9Z)/0:0), indicating an oleoyl group at one position and no acyl chain at the other.[7]

The Phosphocholine Head Group at sn-3

The sn-3 position of the glycerol is esterified to a phosphate group, which in turn is linked to a choline molecule. This entire moiety, phosphocholine , forms the polar, hydrophilic head of the molecule. It consists of:

  • A negatively charged phosphate group (PO₄⁻) at physiological pH.

  • A positively charged quaternary ammonium group from the choline ([N(CH₃)₃]⁺).

The presence of both a negative and a positive charge makes the phosphocholine head group zwitterionic, yet it carries no net charge. This highly polar head group is responsible for the molecule's interaction with aqueous environments.

Glycerol sn-Glycerol Backbone OH Hydroxyl Group (OH) Glycerol->OH at sn-1 Oleoyl Oleoyl Acyl Chain (C18:1, cis-Δ⁹) Glycerol->Oleoyl Ester Linkage at sn-2 Phosphocholine Phosphocholine Head Group (Zwitterionic, Polar) Glycerol->Phosphocholine Phosphate Ester Linkage at sn-3 sn1 sn-1 sn1->Glycerol attachment sn2 sn-2 sn2->Glycerol attachment sn3 sn-3 sn3->Glycerol attachment

Caption: Core components of 2-Oleoyl-sn-glycero-3-phosphocholine.

Part 2: Physicochemical Properties and Isomerism

The unique arrangement of its constituent parts gives 2-Oleoyl-sn-glycero-3-phosphocholine a distinct set of properties that are critical to its function and handling in experimental settings.

Key Physicochemical Data

The fundamental properties of this molecule are summarized below for quick reference.

PropertyValueSource
IUPAC Name [(2R)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate[8][9]
Molecular Formula C₂₆H₅₂NO₇P[8]
Molecular Weight 521.66 g/mol [8]
Nature Amphipathic, Zwitterionic[1][2]
SMILES String CCCCCCCC/C=C\CCCCCCCC(=O)OCOP(=O)([O-])OCC(C)C[8]
InChI Key YAMUFBLWGFFICM-PTGWMXDISA-N[9]
Isomerism and Acyl Migration

A crucial structural characteristic of lysophospholipids is their susceptibility to intramolecular acyl migration. The oleoyl chain at the sn-2 position is not permanently fixed. Under certain conditions, particularly in aqueous solutions, it can migrate to the more thermodynamically stable sn-1 position, creating the isomer 1-Oleoyl-sn-glycero-3-phosphocholine .[10]

This isomerization process results in an equilibrium mixture of the sn-1 and sn-2 acyl species.[10][11] The rate of this migration is dependent on factors like pH and temperature, with the lowest rate observed around pH 4-5.[10] For researchers, this means that a sample labeled as 2-Oleoyl-sn-glycero-3-phosphocholine may, unless handled under specific conditions, contain a significant percentage of the 1-oleoyl isomer. This is a critical consideration for experiments where positional specificity is key to the biological outcome.

G Equilibrium via Acyl Migration node_2_lpc 2-Oleoyl-sn-glycero-3-phosphocholine (sn-2 Acyl) node_1_lpc 1-Oleoyl-sn-glycero-3-phosphocholine (sn-1 Acyl, Thermodynamically Favored) node_2_lpc->node_1_lpc Acyl Migration node_1_lpc->node_2_lpc Acyl Migration

Caption: Isomerization of 2-Oleoyl-LPC to 1-Oleoyl-LPC via acyl migration.

Part 3: Structural Elucidation and Analytical Methodologies

Confirming the precise structure of 2-Oleoyl-sn-glycero-3-phosphocholine, including the position of the oleoyl chain, requires sophisticated analytical techniques. The choice of method is driven by the need to verify molecular mass, fragmentation patterns, and the specific connectivity of atoms.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for lipid analysis. It provides information on the molecular weight and the structure of the constituent parts through fragmentation analysis.

Workflow for MS-based Structural Confirmation:

  • Ionization: The lipid sample is ionized, typically using Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI), to form protonated ([M+H]⁺) or sodiated ([M+Na]⁺) ions.[12]

  • MS¹ Analysis: The mass-to-charge ratio (m/z) of the parent ion is measured to confirm the overall molecular weight (e.g., m/z 522.35 for [M+H]⁺).

  • Tandem MS (MS/MS or MSⁿ): The parent ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are diagnostic for different parts of the molecule.

    • Causality: The fragmentation pattern is predictable. A characteristic neutral loss of 59 Da (-N(CH₃)₃) or a product ion at m/z 184 (phosphocholine headgroup) are strong indicators of a phosphatidylcholine lipid.[12]

    • Validation: The loss of the oleoyl chain can also be observed, confirming the identity of the fatty acid. Differentiating between sn-1 and sn-2 isomers can be challenging but is possible through careful analysis of fragment ion intensities, though it often requires specialized MS techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive, non-destructive evidence for the placement of the acyl chain on the glycerol backbone.[13] By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), the precise atomic connectivity can be established.

Protocol for NMR-based Positional Verification:

  • Sample Preparation: The lipid is dissolved in a suitable deuterated solvent (e.g., CDCl₃/MeOD mixture).

  • ¹H NMR Acquisition: A high-resolution ¹H NMR spectrum is acquired.

    • Expert Insight: The protons on the glycerol backbone are key. In 2-acyl lysophospholipids, the proton at the sn-2 position (H-2) is shifted downfield (to a higher ppm value) compared to its position in a 1-acyl isomer, due to the deshielding effect of the adjacent ester carbonyl group. The signals for the sn-1 and sn-3 methylene protons (CH₂) will also have distinct chemical shifts and coupling patterns that confirm the substitution pattern.[13][14]

  • ¹³C NMR Acquisition: A ¹³C NMR spectrum confirms the carbon skeleton. The carbonyl carbon of the oleoyl's ester linkage will have a characteristic chemical shift (around 173 ppm). The chemical shifts of the three glycerol carbons (sn-1, sn-2, sn-3) are highly sensitive to their substitution pattern, providing conclusive evidence of the 2-oleoyl structure.[15]

  • ³¹P NMR Acquisition: A ³¹P NMR spectrum can be acquired to analyze the phosphorus environment, which yields a single peak confirming the presence of the phosphate group.[13]

  • Data Analysis: By integrating the signals and analyzing the coupling constants, the structure is confirmed. This method serves as a self-validating system, as the complete set of signals must be consistent with the proposed structure and no other. For determining enantiomeric purity, derivatization with a chiral agent followed by NMR analysis can be employed to distinguish between sn-glycero-3-phosphocholine and its enantiomer.[16]

Conclusion

The structure of 2-Oleoyl-sn-glycero-3-phosphocholine is defined by a precise and stereospecific arrangement of its glycerol, oleoyl, and phosphocholine components. Its amphipathic and zwitterionic nature, combined with the structural kink imparted by the cis-double bond of the oleoyl chain, underpins its role as a bioactive signaling molecule and its behavior in lipid membranes. For the scientific community, a thorough understanding of its structure, including the potential for acyl migration to its 1-oleoyl isomer, is paramount for the accurate design and interpretation of experimental studies. The rigorous application of analytical techniques such as mass spectrometry and NMR spectroscopy is essential to validate the structural integrity and purity of this compound in research and development settings.

References

  • Lipotype GmbH. Lyso-phosphatidylcholine - Lipid Analysis. Available from: [Link]

  • LIPID MAPS. Lipid Nomenclature. Available from: [Link]

  • PubChem. 2-Oleoyl-1-palmitoyl-sn-glycero-3-phosphocholine. Available from: [Link]

  • Wikipedia. Lysophosphatidylcholine. Available from: [Link]

  • IUPAC-IUB Commission on Biochemical Nomenclature. Nomenclature of Lipids. Available from: [Link]

  • ResearchGate. Structure of TAG molecule. sn, Stereospecific numbering position; R, fatty acid. Available from: [Link]

  • Liebisch, G., et al. Shorthand notation for lipid structures derived from mass spectrometry. Journal of Lipid Research. Available from: [Link]

  • Wikipedia. 1-Lysophosphatidylcholine. Available from: [Link]

  • ResearchGate. Structures of lysophosphatidylcholine isomers (R = acyl chain). Available from: [Link]

  • Taylor & Francis Online. Lysophosphatidylcholine – Knowledge and References. Available from: [Link]

  • PubChem. 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine. Available from: [Link]

  • ResearchGate. Structure of 2-lysophosphatidylcholine. Available from: [Link]

  • FooDB. Showing Compound 2-18:2(9Z,12Z)-lysophosphatidylcholine. Available from: [Link]

  • PubChem. Oleoyl lysophosphatidylcholine. Available from: [Link]

  • PubChem. 1-Oleoyl-2-acetyl-sn-glycero-3-phosphocholine. Available from: [Link]

  • PubChem. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. oleoyl-lysophosphatidylcholine. Available from: [Link]

  • ResearchGate. General chemical structures of a lysophosphatidylcholine (LPC), b alkyl-lysophospholipid (ALP) and c alkylphosphocholine (APC). Available from: [Link]

  • PubChem. L-Alpha-Lysophosphatidylcholine,oleoyl-d7. Available from: [Link]

  • Google Patents. WO2019123015A1 - Lysophosphatidylcholine compositions.
  • D'Amelio, N., et al. An Improved NMR Study of Liposomes Using 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospatidylcholine as Model. Magnetic Resonance in Chemistry. Available from: [Link]

  • Korfmacher, W. A. Characterization of Phosphatidylcholine Oxidation Products by MALDI MS. AMOLF Institutional Repository. Available from: [Link]

  • PubMed. Thermal and 13C-NMR study of the dynamic structure of 1-palmitoyl-2-oleyl-sn-glycero-3-phosphocholine and 1-oleyl-2-palmitoyl-sn-glycero-3-phosphocholine in aqueous dispersions. Available from: [Link]

  • MDPI. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Available from: [Link]

  • MDPI. An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis. Available from: [Link]

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The Multifaceted Role of 2-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1) in Cell Membrane Biology and Signaling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oleoyl-sn-glycero-3-phosphocholine, an oleic acid-containing lysophosphatidylcholine (LPC 18:1), is far more than a simple metabolic intermediate of membrane phospholipids. It is a potent bioactive lipid mediator that plays critical roles in regulating the biophysical properties of cell membranes and initiating a cascade of intracellular signaling events. Arising from the enzymatic hydrolysis of phosphatidylcholine, LPC (18:1) influences membrane fluidity and curvature, and acts as a ligand for a host of receptors, including G protein-coupled receptors (GPCRs) and ion channels.[1] Its accumulation is linked to various pathophysiological states, particularly in the realms of neuropathic pain, inflammation, and metabolic diseases, making it a compelling biomarker and a strategic target for therapeutic intervention.[2][3][4] This guide provides an in-depth exploration of the synthesis, biophysical functions, and signaling pathways of LPC (18:1), offering field-proven experimental protocols for its study and contextualizing its importance for drug discovery and development.

Genesis and Metabolism of LPC (18:1): More Than a Byproduct

Lysophospholipids are generated through the de-acylation/re-acylation cycle that controls the fatty acid composition of membrane phospholipids. LPC (18:1) is primarily formed by the action of phospholipase A2 (PLA2) on phosphatidylcholine (PC), which removes the fatty acid from the sn-2 position. This process is not merely for lipid turnover; it is a tightly regulated mechanism that can be initiated by inflammatory and oxidative stress signals, leading to the localized production of bioactive LPCs.[3][5] Conversely, LPC (18:1) can be re-acylated back into PC by lysophosphatidylcholine acyltransferases (LPCATs) or further metabolized by autotaxin into lysophosphatidic acid (LPA), another potent signaling molecule.[6][7]

PC Phosphatidylcholine (PC) (e.g., 1-palmitoyl-2-oleoyl-PC) LPC 2-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1) PC->LPC Phospholipase A2 (PLA2) (Hydrolysis) AA Fatty Acid (from sn-2 position) label_hydrolysis Generation of Bioactive Lipid PC_reacylated Phosphatidylcholine (PC) (Remodeled) LPC:s->PC_reacylated:n LPC Acyltransferase (LPCAT) + Acyl-CoA (Re-acylation) LPA Lysophosphatidic Acid (LPA) LPC:s->LPA:n Autotaxin (ATX) (Lysophospholipase D) label_reacylation Membrane Remodeling label_conversion Signal Conversion

Figure 1: Simplified metabolic pathway of LPC (18:1).

Biophysical Impact on the Cell Membrane

The unique "inverted cone" or "wedge" shape of LPC (18:1), with its bulky phosphocholine headgroup and single oleoyl acyl chain, prevents it from packing neatly into the lipid bilayer. This structural feature is the basis of its profound effects on membrane biophysics.

  • Induction of Positive Membrane Curvature: The geometry of LPC (18:1) induces positive curvature in the membrane leaflet where it resides.[1] This property is crucial for processes involving membrane deformation, such as vesicle budding, endocytosis, and exocytosis.

  • Increased Membrane Fluidity and Permeability: The insertion of LPC (18:1) disrupts the ordered packing of neighboring diacyl phospholipids, thereby increasing membrane fluidity and lipid diffusion.[1][8] This can modulate the function of embedded membrane proteins.[1] While increased fluidity is a key function, high concentrations can lead to a detergent-like effect, increasing membrane permeability and even causing cell lysis, a property first associated with the "lyso" prefix.[9] The monounsaturated oleoyl chain in LPC (18:1) contributes more to fluidity compared to saturated counterparts.[1]

LPC (18:1) as a Key Signaling Molecule

LPC (18:1) exerts its most significant biological effects by acting as an extracellular and intracellular signaling molecule, binding to specific protein targets to initiate downstream cascades.

G Protein-Coupled Receptor (GPCR) Activation

LPC (18:1) is a known ligand for several GPCRs, which are prime targets in drug development. Its binding can trigger diverse cellular responses depending on the receptor and cell type.

ReceptorKey Downstream PathwayAssociated Functions & Pathologies
GPR132 (G2A) Gαq → Phospholipase C (PLC) → Protein Kinase C (PKC) → ERKNeuropathic pain, inflammation, macrophage chemotaxis.[2][4]
GPR119 Gαs → Adenylyl Cyclase → cAMP → Protein Kinase A (PKA)Glucose-stimulated insulin secretion.[10][11]
GPR4, GPR55 Gαq → PLC → Ca²⁺ MobilizationPro-inflammatory signaling, vasoprotection, immune regulation.
GPR40 Gαq → PLC → Ca²⁺ MobilizationGlucose-stimulated insulin secretion.
A Case Study: The GPR132 Pathway in Neuropathic Pain

A compelling example of LPC (18:1) signaling is its role in neuropathic pain. Following peripheral nerve injury, levels of LPC (18:1) significantly increase in the dorsal root ganglion (DRG) and cerebrospinal fluid.[2][4] This accumulation is driven by heightened oxidative stress.[2]

cluster_membrane Cell Membrane cluster_cytosol Cytosol lpc LPC (18:1) (Elevated levels) gpr132 GPR132 Receptor (on DRG Neuron) lpc->gpr132 Binds & Activates gaq Gαq gpr132->gaq Activates plc Phospholipase C (PLC) gaq->plc Activates pkc Protein Kinase C (PKC) plc->pkc Activates via DAG & Ca²⁺ erk Extracellular Signal-Regulated Kinase (ERK) pkc->erk Phosphorylates (pERK) pain Neuronal Hyperexcitability & Chronic Pain erk->pain Promotes model 1. Establish Neuropathic Pain Model (e.g., Spinal Nerve Ligation in mice) behavior 2. Behavioral Pain Assessment (von Frey - mechanical allodynia) (Hargreaves - thermal hyperalgesia) model->behavior injection 6. Exogenous LPC (18:1) Administration (to naive animals) model->injection Parallel Experiment antagonist 9. Test Therapeutic Target (e.g., GPR132 antagonist) model->antagonist Therapeutic Test sampling 3. Sample Collection (Serum, DRG, CSF) behavior->sampling correlation 5. Correlational Analysis (LPC 18:1 levels vs. Pain Score) behavior->correlation extraction 4. Lipid Extraction & LC-MS/MS (Protocol 4.1) sampling->extraction extraction->correlation behavior2 7. Re-assess Pain Behavior injection->behavior2 causation 8. Establish Causation behavior2->causation rescue 10. Assess Rescue of Pain Phenotype antagonist->rescue

Sources

Synthesis of 2-Oleoyl-sn-glycero-3-phosphocholine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Oleoyl-sn-glycero-3-phosphocholine, a prominent member of the lysophosphatidylcholine (LPC) family, is a critical signaling molecule involved in a myriad of physiological and pathological processes.[1][2][3] Its role as a bioactive lipid mediator in inflammation, immune regulation, and cell signaling has made it a focal point for researchers in drug development and molecular biology.[2][4][5] The precise synthesis of this molecule with high stereochemical purity is paramount for accurate biological investigation. This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Oleoyl-sn-glycero-3-phosphocholine, offering field-proven insights and detailed protocols for its preparation.

Strategic Approaches to Synthesis: Chemical, Enzymatic, and Chemoenzymatic Pathways

The synthesis of 2-Oleoyl-sn-glycero-3-phosphocholine can be broadly categorized into three main strategies: purely chemical synthesis, enzymatic synthesis, and a hybrid chemoenzymatic approach. The choice of pathway is often dictated by the desired yield, purity, cost, and the stereochemical precision required.

1. Chemical Synthesis Pathway

The cornerstone of chemical synthesis for lysophospholipids often involves the selective acylation of a glycerol backbone. A common and effective strategy for preparing 2-Oleoyl-sn-glycero-3-phosphocholine begins with the commercially available sn-glycero-3-phosphocholine (GPC).

A key challenge in the chemical synthesis of lysophospholipids is preventing acyl migration, where the acyl group moves between the sn-1 and sn-2 positions of the glycerol backbone.[3] This can be minimized by careful control of reaction conditions and the use of appropriate protecting groups.

Diagram: Chemical Synthesis Workflow

GPC sn-Glycero-3-phosphocholine (GPC) Diacyl_PC 1,2-Dioleoyl-sn-glycero-3- phosphocholine GPC->Diacyl_PC Acylation with Oleic Anhydride/ DMAP Target_LPC 2-Oleoyl-sn-glycero-3- phosphocholine Diacyl_PC->Target_LPC Selective Hydrolysis (Phospholipase A1) GPC sn-Glycero-3-phosphocholine (GPC) sn1_LPC 1-Acyl-sn-glycero-3-phosphocholine (1-lyso-PC) GPC->sn1_LPC Regioselective Acylation (Lipase) at sn-1 Diacyl_PC 1-Acyl-2-Oleoyl-sn-glycero-3- phosphocholine Target_LPC 2-Oleoyl-sn-glycero-3- phosphocholine Diacyl_PC->Target_LPC Selective Hydrolysis (PLA1) sn1_LPC->Diacyl_PC Chemical Acylation of sn-2 with Oleic Anhydride

Sources

An In-depth Technical Guide to 2-Oleoyl-sn-glycero-3-phosphocholine: Properties, Applications, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Oleoyl-sn-glycero-3-phosphocholine, a member of the lysophosphatidylcholine (LPC) family, is a pivotal single-chain phospholipid integral to cellular signaling, membrane dynamics, and the formulation of advanced drug delivery systems. Arising from the enzymatic hydrolysis of phosphatidylcholine at the sn-1 position, this molecule possesses a unique amphiphilic structure, characterized by a hydrophilic phosphocholine headgroup and a single unsaturated oleoyl acyl chain. This structure imparts distinct physicochemical properties, including detergent-like behavior in aqueous solutions and the ability to modulate the fluidity and curvature of lipid bilayers. This guide provides a comprehensive technical overview of its core properties, biological significance, and practical applications, with a focus on methodologies essential for its use in research and pharmaceutical development.

Molecular Identity and Structure

2-Oleoyl-sn-glycero-3-phosphocholine is a specific stereoisomer of oleoyl lysophosphatidylcholine. The "sn" (stereospecifically numbered) designation indicates that the oleoyl group is esterified at the second carbon of the glycerol backbone, a crucial distinction from its 1-oleoyl isomer.

  • Systematic Name: (R)-3-hydroxy-2-(oleoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate[1]

  • Common Synonyms: 2-Oleoyl-LPC, Lyso-PC(18:1), 2-LPC(18:1)

  • CAS Number: 10015-85-7 (refers to the racemic mixture, DL-dioleoylphosphatidylcholine, but often used in literature)[2][3][4]

  • Molecular Formula: C₂₆H₅₂NO₇P[1]

The molecule's amphipathic nature, with a bulky polar headgroup and a single hydrocarbon tail, gives it a conical molecular shape. This geometry is fundamental to its behavior in aqueous media and its interaction with lipid membranes.

Isomeric Considerations: Acyl Migration

A critical chemical property of lysophospholipids is the potential for acyl migration. The oleoyl group at the sn-2 position can migrate to the sn-1 position, creating an equilibrium mixture of 1-oleoyl- and 2-oleoyl-sn-glycero-3-phosphocholine. Under physiological conditions, this isomerization can be rapid, with the equilibrium heavily favoring the more stable 1-acyl isomer (approximately 90%).[5] The lowest rate of this migration occurs at a pH of 4-5.[5] Researchers must be cognizant of this phenomenon, as prolonged storage in neutral or alkaline buffers can lead to significant changes in the isomeric purity of the sample.

Physicochemical Properties

The physical and chemical characteristics of 2-Oleoyl-sn-glycero-3-phosphocholine dictate its function in both biological and synthetic systems. These properties are summarized in the table below.

PropertyValue / DescriptionSource(s)
Molecular Weight 521.35 g/mol [1]
Appearance White to off-white amorphous or crystalline powder. May become waxy or gum-like upon moisture absorption.[6]
Solubility Soluble in chloroform, methanol, and ethanol.[6] Insoluble in water and petroleum ether.[6][6]
Melting Point (Tm) A sharp melting point is not well-defined. As an unsaturated lysophospholipid, its gel-to-liquid crystalline transition temperature is below 0°C. Hydration should be performed above this temperature.
Critical Micelle Concentration (CMC) Not directly reported for the 2-oleoyl isomer. Inferred to be in the low micromolar (µM) range based on related compounds: 16:0 Lyso-PC (4-8.3 µM) and 18:0 Lyso-PC (0.4 µM). The CMC is the concentration above which the molecule self-assembles into micelles.[7][8]
Hygroscopicity The phosphocholine headgroup makes the molecule hygroscopic.[6]
Oxidative Stability The cis-double bond in the oleoyl chain is susceptible to peroxidation.[1][6]

Biological Significance and Roles

2-Oleoyl-sn-glycero-3-phosphocholine is more than a simple metabolic intermediate; it is a potent bioactive lipid with diverse physiological and pathophysiological roles.

  • Membrane Modulation: Due to its conical shape, it is a potent modulator of membrane curvature and fluidity. It can destabilize lipid bilayers, increase permeability, and promote membrane fusion or fission events. Its accumulation can lead to lysosomal destabilization by increasing the membrane's permeability to ions.[3]

  • Cell Signaling: LPCs are recognized as signaling molecules that can influence a variety of cellular processes. They have been shown to activate endothelial cells in the early stages of atherosclerosis and can act as a "find-me" signal released by apoptotic cells to attract phagocytes.[9]

  • Enzymatic Regulation: It is a product of the action of phospholipase A1 (PLA1) on phosphatidylcholine and a substrate for lysophospholipase and LPC-acyltransferase, which re-esterifies it back into phosphatidylcholine. This cycle is crucial for membrane phospholipid remodeling.

  • Immune Response: LPCs can amplify inflammatory responses by acting on immune cells like macrophages and monocytes.[9]

The diagram below illustrates the central role of 2-Oleoyl-sn-glycero-3-phosphocholine in phospholipid metabolism.

G cluster_products Hydrolysis Products cluster_enzymes Key Enzymes PC Phosphatidylcholine (e.g., POPC) LPC2 2-Oleoyl-sn-glycero-3-phosphocholine (2-LPC) PC->LPC2 PLA1 LPC1 1-Palmitoyl-sn-glycero-3-phosphocholine (1-LPC) PC->LPC1 PLA2 LPC2->PC LPCAT + Acyl-CoA FA2 sn-2 Fatty Acid (e.g., Oleic Acid) LPC2->FA2 GPC Glycerophosphocholine LPC2->GPC LPL LPC1->PC LPCAT + Acyl-CoA FA1 sn-1 Fatty Acid (e.g., Palmitic Acid) LPC1->FA1 LPL Lysophospholipase LPCAT LPC Acyltransferase GPC->LPC2 PLA1 Phospholipase A1 PLA2 Phospholipase A2

Caption: Metabolic pathways involving 2-Oleoyl-sn-glycero-3-phosphocholine.

Applications in Research and Drug Development

The unique properties of 2-Oleoyl-sn-glycero-3-phosphocholine make it a valuable tool in various scientific disciplines.

  • Model Membrane Studies: It is often incorporated into model lipid membranes (e.g., liposomes, supported lipid bilayers) to study the effects of membrane composition on protein function, lipid raft formation, and bilayer stability. Its presence can alter the physical properties of the membrane, providing insights into the dynamic nature of cellular membranes.

  • Drug Delivery Systems: As a component of liposomes, it can act as a permeation enhancer or a stabilizing agent. Its detergent-like properties can be harnessed to create mixed micelles for solubilizing poorly water-soluble drugs. However, its potential to induce membrane instability must be carefully controlled in formulation design.

  • Cell Permeabilization: In cell biology, low concentrations of LPC are used to gently permeabilize cell membranes, allowing the entry of antibodies, dyes, or other molecules into the cell interior without causing complete lysis.[6]

Experimental Protocols and Methodologies

Preparation of Vesicles via Thin-Film Hydration

This is the most common method for preparing multilamellar vesicles (MLVs), which can be further processed into unilamellar vesicles. The causality behind this multi-step process is to first create a homogenous, solvent-free lipid mixture and then hydrate it under controlled conditions to promote the self-assembly of bilayers.

Workflow Diagram:

G start 1. Lipid Dissolution film 2. Solvent Evaporation (Thin Film Formation) start->film Dissolve lipid(s) in chloroform/methanol dry 3. Vacuum Drying film->dry Use N2 stream or rotary evaporator hydrate 4. Hydration dry->hydrate Remove residual solvent (≥ 2 hours) mlv 5. MLV Formation hydrate->mlv Add aqueous buffer (T > Tm), vortex size 6. Sizing (Optional) mlv->size Agitation & swelling suv 7. SUV/LUV Formation size->suv Sonication or Extrusion

Caption: Workflow for preparing lipid vesicles by the thin-film hydration method.

Step-by-Step Protocol:

  • Lipid Dissolution:

    • Accurately weigh the desired amount of 2-Oleoyl-sn-glycero-3-phosphocholine powder in a round-bottom flask.

    • Dissolve the lipid in a suitable organic solvent, typically chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v), to a concentration of 10-20 mg/mL. Ensure the lipid is fully dissolved to form a clear solution.

    • Rationale: Using an organic solvent ensures that the lipid is monomerically dispersed, allowing for the formation of a uniform film.

  • Thin Film Formation:

    • Remove the solvent under a gentle stream of inert gas (nitrogen or argon) while rotating the flask to create a thin, even film on the inner surface.[10] For larger volumes, a rotary evaporator is recommended.[11]

    • Rationale: A thin film maximizes the surface area for hydration, leading to more efficient vesicle formation.

  • Vacuum Drying:

    • Place the flask on a high-vacuum pump for at least 2 hours (overnight is preferable) to remove any residual organic solvent.[10][12]

    • Rationale: Residual solvent can alter the properties of the lipid bilayer and may be toxic in biological applications.

  • Hydration:

    • Add the desired aqueous buffer (e.g., PBS, HEPES) to the flask containing the dry lipid film. The temperature of the buffer should be above the gel-liquid crystal transition temperature (Tm) of the lipid.[11] For unsaturated lipids like 2-Oleoyl-LPC, hydration at room temperature is generally sufficient.

    • Agitate the flask by vortexing or hand-shaking. This process swells the lipid film, causing sheets of lipid bilayers to detach and form multilamellar vesicles (MLVs).[13]

    • Rationale: Hydration above the Tm ensures the lipid is in a fluid state, which is necessary for proper bilayer formation.

  • Sizing (Optional):

    • The resulting MLV suspension is typically polydisperse. To obtain a more homogenous population of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), further processing is required.

    • Sonication: Use a bath or probe sonicator to apply sonic energy to the MLV suspension.[12][13] This breaks down the large vesicles into smaller ones (typically 15-50 nm in diameter).

    • Extrusion: Repeatedly force the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm). This method produces LUVs with a diameter close to the pore size of the membrane.

    • Rationale: Sizing is critical for applications requiring a uniform particle size distribution, such as in drug delivery and biophysical characterization.

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity and quantity of 2-Oleoyl-sn-glycero-3-phosphocholine.

Step-by-Step Protocol:

  • Column Selection:

    • A normal-phase silica column or an amino-propyl column is suitable for separating phospholipid classes based on headgroup polarity.[4]

    • For separating molecular species, including isomers, reverse-phase columns (e.g., two C18 columns in series) are effective.[14]

  • Mobile Phase:

    • Normal Phase: A gradient of chloroform/methanol/water or hexane/isopropanol/water is commonly used.

    • Reverse Phase: An isocratic mobile phase of ethanol/aqueous oxalic acid (e.g., 92:8 v/v) can separate PC, 1-acyl LPC, and 2-acyl LPC.[15] Methanol/acetonitrile mixtures with an additive like triethylamine can also be used.[14]

    • Rationale: The mobile phase is chosen to achieve optimal separation between the analyte and potential impurities or isomers. Triethylamine can reduce peak tailing by masking active sites on the stationary phase.[14]

  • Detection:

    • Since lysophospholipids lack a strong chromophore, UV detection at low wavelengths (~205 nm) can be used but may lack sensitivity.

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are preferred as they are mass-based detectors that do not require a chromophore and provide a more uniform response for different lipid species.[4][14]

    • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer provides the highest sensitivity and specificity, allowing for definitive identification and quantification.[16]

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of 2-Oleoyl-sn-glycero-3-phosphocholine.

    • Run samples and quantify based on the peak area relative to the calibration curve. An internal standard should be used to correct for variations in injection volume and instrument response.

Handling, Storage, and Stability

Proper handling and storage are paramount to maintaining the integrity of 2-Oleoyl-sn-glycero-3-phosphocholine, particularly due to its susceptibility to hydrolysis and oxidation.

  • Storage of Solid: The solid powder should be stored at -20°C under an inert atmosphere (argon or nitrogen).[6] It is hygroscopic and should be protected from moisture.[6] For frequent use, it is advisable to aliquot the powder into smaller vials to minimize exposure to air and moisture.

  • Storage of Solutions: If stored in an organic solvent like chloroform, solutions should also be kept at -20°C in amber glass vials to protect from light.[17] It is best practice to use deoxygenated solvents to prepare stock solutions to prolong stability.[6]

  • Chemical Stability: The ester linkage is susceptible to hydrolysis, especially at non-neutral pH. The double bond in the oleoyl chain is prone to oxidation, which can be accelerated by exposure to oxygen, light, and trace metal contaminants.[1][18] The rate of degradation increases with the degree of unsaturation and storage temperature.[19]

Conclusion

2-Oleoyl-sn-glycero-3-phosphocholine is a fundamentally important lysophospholipid with well-defined physicochemical properties that drive its significant roles in cell biology and its utility in pharmaceutical sciences. Its conical molecular shape, amphiphilicity, and propensity for acyl migration are key characteristics that researchers must understand and control. By employing the rigorous handling, storage, and experimental protocols detailed in this guide, scientists and drug developers can effectively harness the unique properties of this molecule for applications ranging from fundamental membrane research to the design of innovative drug delivery vehicles.

References

  • Wang, X., & De Camilli, P. (2023). Liposome preparation. protocols.io. [Link]

  • Pirc, K., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Foods, 10(7), 1503. [Link]

  • Pradhan, P., & Jaiswal, M. (2015). LIPOSOME: METHOD OF PREPARATION, ADVANTAGES, EVALUATION AND ITS APPLICATION. Journal of Applied Pharmaceutical Research, 3(3), 1-7.
  • Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved January 14, 2026, from [Link]

  • Riedel, A., et al. (2015). Saturated and mono-unsaturated lysophosphatidylcholine metabolism in tumour cells: a potential therapeutic target for preventing metastases. Lipids in Health and Disease, 14, 71. [Link]

  • Pedersen, M. H., et al. (2003). A Simple HPLC Method for the Simultaneous Analysis of Phosphatidylcholine and Its Partial Hydrolysis Products 1- and 2-Acyl Lysophosphatidylcholine. Journal of the American Oil Chemists' Society, 80(8), 837-839.
  • Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved January 14, 2026, from [Link]

  • Wikipedia. (2023). 1-Lysophosphatidylcholine. Retrieved January 14, 2026, from [Link]

  • LookChem. (n.d.). Cas 10015-85-7,Lecithindioleoyl. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (2023). Lysophosphatidylcholine. Retrieved January 14, 2026, from [Link]

  • Zhao, M., et al. (2008). Mechanism of lysophosphatidylcholine-induced lysosome destabilization. Journal of Cellular and Molecular Medicine, 12(5B), 2015-2025. [Link]

  • Payton, N. M., et al. (2014). Long Term Storage of Lyophilized Liposomal Formulations. AAPS PharmSciTech, 15(6), 1439-1447. [Link]

  • Wikipedia. (2023). Critical micelle concentration. Retrieved January 14, 2026, from [Link]

  • Robins, S. J., & Patton, G. M. (1988). Separation and Quantitation of Phospholipid Classes by HPLC. In Methods in Enzymology (Vol. 163, pp. 293-303). Academic Press.
  • Brouwers, J. F., et al. (1998). Quantitative analysis of phosphatidylcholine molecular species using HPLC and light scattering detection. Journal of Lipid Research, 39(2), 344-353.
  • Han, X., & Gross, R. W. (2005). Comprehensive Approach to the Quantitative Analysis of Mitochondrial Phospholipids by HPLC-MS. Journal of Lipid Research, 46(5), 1071-1079.
  • ResearchGate. (2024). Phospholipids storage conditions?. Retrieved January 14, 2026, from [Link]

  • Payton, N. M., et al. (2013). Lyophilization of a triply unsaturated phospholipid: effects of trace metal contaminants. AAPS PharmSciTech, 14(2), 757-764. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5497103, 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine. Retrieved January 14, 2026, from [Link].

  • ResearchGate. (2021). Lysophosphatidylcholines: Bioactive Lipids Generated During Storage of Blood Components. Retrieved January 14, 2026, from [Link]

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An In-depth Technical Guide to 2-Oleoyl-sn-glycero-3-phosphocholine: Properties, Signaling, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oleoyl-sn-glycero-3-phosphocholine, a prominent member of the lysophosphatidylcholine (LPC) family, is a bioactive lipid molecule that plays a crucial role in a myriad of cellular processes. Historically viewed as a mere intermediate in the metabolism of phosphatidylcholines, contemporary research has illuminated its significance as a signaling molecule in its own right. This guide provides a comprehensive technical overview of 2-Oleoyl-sn-glycero-3-phosphocholine, detailing its physicochemical properties, its intricate involvement in cellular signaling pathways, and its applications in research and drug development.

Core Properties of 2-Oleoyl-sn-glycero-3-phosphocholine

A thorough understanding of the fundamental properties of 2-Oleoyl-sn-glycero-3-phosphocholine is essential for its effective application in research and development. The key identifiers and physicochemical characteristics are summarized in the table below.

PropertyValueSource
CAS Number 22248-65-3[1]
Molecular Weight 521.67 g/mol [1]
Molecular Formula C26H52NO7P[1]
Synonyms 2-Oleoyl-sn-glycero-3-phosphorylcholine, LysoPC(18:1(9Z))
Physical State White to off-white powder
Solubility Soluble in chloroform and methanol

Biochemical Significance and Signaling Pathways

2-Oleoyl-sn-glycero-3-phosphocholine is a key intermediate in the Lands cycle, a crucial pathway for the remodeling of phosphatidylcholines. This cycle allows for the modification of fatty acid chains within cellular membranes, thereby influencing membrane fluidity and the function of membrane-bound proteins. The production of 2-Oleoyl-sn-glycero-3-phosphocholine is primarily catalyzed by the enzyme phospholipase A2 (PLA2), which hydrolyzes the fatty acid at the sn-2 position of phosphatidylcholine.

Beyond its metabolic role, 2-Oleoyl-sn-glycero-3-phosphocholine and other LPCs act as signaling molecules by interacting with specific cell surface receptors, most notably G-protein coupled receptors (GPCRs), and by modulating the activity of intracellular enzymes.

G-Protein Coupled Receptor (GPCR) Signaling

Several GPCRs have been identified as receptors for LPCs, including GPR55.[2] The binding of 2-Oleoyl-sn-glycero-3-phosphocholine to these receptors can initiate a cascade of intracellular events. For instance, activation of GPR55 by LPCs has been shown to elicit intracellular calcium mobilization.[2] This increase in intracellular calcium can then trigger a variety of cellular responses, including the activation of downstream kinases and transcription factors.

GPR55_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2_Oleoyl_LPC 2-Oleoyl-sn-glycero-3-phosphocholine GPR55 GPR55 2_Oleoyl_LPC->GPR55 Binds to G_protein Gq/11 GPR55->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Downstream Cellular Responses (e.g., Kinase Activation) Ca2_release->Cellular_Response Initiates

GPR55 Signaling Pathway Activation by 2-Oleoyl-sn-glycero-3-phosphocholine.
Modulation of Protein Kinase C (PKC)

2-Oleoyl-sn-glycero-3-phosphocholine can also directly influence the activity of intracellular signaling enzymes such as Protein Kinase C (PKC).[3] Studies have shown that LPCs can activate PKC at low concentrations, while inhibiting it at higher concentrations.[4] This biphasic regulation of PKC activity suggests a complex role for 2-Oleoyl-sn-glycero-3-phosphocholine in modulating cellular processes that are dependent on PKC signaling, such as cell proliferation, differentiation, and apoptosis. The stimulatory effect of LPC on PKC often requires the presence of phosphatidylserine and calcium ions.[3]

Applications in Research and Drug Development

The unique properties of 2-Oleoyl-sn-glycero-3-phosphocholine make it a valuable tool in various research and drug development applications.

  • Liposome Formulation: As a lysophospholipid, it can be incorporated into liposomal formulations to modulate the stability, fluidity, and permeability of the lipid bilayer. While not forming bilayers on its own, its inclusion can influence the properties of liposomes made from other phospholipids.

  • Drug Delivery: The ability of LPCs to interact with cell membranes and signaling pathways is being explored for enhancing the delivery of therapeutic agents to target cells.

  • Cell Signaling Research: As a specific signaling molecule, it is used to investigate the roles of GPCRs and other signaling pathways in various physiological and pathological processes.

  • Detergent in Membrane Protein Crystallization: Its detergent-like properties make it useful for solubilizing and stabilizing membrane proteins for structural studies.

Experimental Protocol: In Vitro Cell Treatment

This protocol provides a general guideline for treating cultured cells with 2-Oleoyl-sn-glycero-3-phosphocholine to study its effects on cellular signaling. This protocol is adapted from a method used for a similar lysophosphatidylcholine species.[5]

Materials
  • 2-Oleoyl-sn-glycero-3-phosphocholine

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Appropriate cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cultured cells of interest

Procedure
  • Preparation of LPC-BSA Complex:

    • Prepare a stock solution of 2-Oleoyl-sn-glycero-3-phosphocholine in an appropriate organic solvent (e.g., ethanol or chloroform) at a concentration of 10 mg/mL.

    • In a sterile tube, evaporate the desired amount of the LPC stock solution to dryness under a stream of nitrogen gas.

    • Prepare a solution of fatty acid-free BSA in serum-free cell culture medium at a concentration of 10% (w/v).

    • Resuspend the dried LPC film in the BSA-containing medium by vortexing to achieve the desired final concentration of the LPC-BSA complex. The BSA helps to solubilize the LPC and facilitate its delivery to the cells.

  • Cell Treatment:

    • Plate the cells of interest in appropriate culture vessels and allow them to adhere and reach the desired confluency.

    • Prior to treatment, wash the cells once with sterile PBS.

    • Replace the culture medium with fresh medium containing the prepared 2-Oleoyl-sn-glycero-3-phosphocholine-BSA complex at the desired final concentration. Include a vehicle control (medium with BSA only).

    • Incubate the cells for the desired period (e.g., from minutes to hours) to observe the specific cellular response.

  • Downstream Analysis:

    • Following incubation, the cells can be harvested and processed for various downstream analyses, such as:

      • Western blotting to assess the phosphorylation status of signaling proteins (e.g., ERK, Akt).

      • Calcium imaging to measure changes in intracellular calcium concentration.

      • Gene expression analysis (e.g., qPCR, RNA-seq) to investigate changes in transcript levels.

      • Cell viability or apoptosis assays.

Cell_Treatment_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis LPC_stock Prepare 2-Oleoyl-LPC Stock Solution Dry_LPC Dry Down LPC LPC_stock->Dry_LPC Complex_formation Form LPC-BSA Complex Dry_LPC->Complex_formation BSA_sol Prepare BSA Solution BSA_sol->Complex_formation Add_LPC Add LPC-BSA Complex to Cells Complex_formation->Add_LPC Plate_cells Plate and Culture Cells Wash_cells Wash Cells with PBS Plate_cells->Wash_cells Wash_cells->Add_LPC Incubate Incubate for Desired Time Add_LPC->Incubate Harvest Harvest Cells Incubate->Harvest Downstream Perform Downstream Analysis (e.g., Western Blot, Calcium Imaging) Harvest->Downstream

Workflow for In Vitro Cell Treatment with 2-Oleoyl-sn-glycero-3-phosphocholine.

Conclusion

2-Oleoyl-sn-glycero-3-phosphocholine has emerged from the shadow of its parent molecule, phosphatidylcholine, to be recognized as a critical lipid mediator with diverse biological functions. Its role in the Lands cycle highlights its importance in maintaining membrane homeostasis, while its activity as a signaling molecule through GPCRs and its modulation of key enzymes like PKC underscore its involvement in regulating complex cellular processes. For researchers and drug development professionals, a deep understanding of the properties and functions of 2-Oleoyl-sn-glycero-3-phosphocholine opens up new avenues for investigating disease mechanisms and developing novel therapeutic strategies.

References

  • Drzazga, A., et al. (2017). Lysophosphatidylcholine elicits intracellular calcium signaling in a GPR55-dependent manner. Biochemical and Biophysical Research Communications, 489(4), 435-441. [Link]

  • Kargl, J., et al. (2012). GPR55: signaling pathways and functions. BMC Pharmacology, 12(1), 1-10. [Link]

  • Oishi, K., et al. (1988). Regulation of protein kinase C by lysophospholipids. Potential role in signal transduction. The Journal of biological chemistry, 263(14), 6865–6871. [Link]

  • Chemsigma. (n.d.). 2-Oleoyl-sn-glycero-3-phosphocholine [22248-65-3].
  • Asaoka, Y., et al. (1992). Role of lysophosphatidylcholine in T-lymphocyte activation: involvement of phospholipase A2 in signal transduction through protein kinase C. Proceedings of the National Academy of Sciences, 89(14), 6447-6451. [Link]

  • Mlinar, B., & Štrukelj, B. (2020). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules, 25(5), 1137. [Link]

  • JETIR. (2019). LIPOSOME: METHODS OF PREPARATIONS AND APPLICATIONS. JETIR, 6(6). [Link]

  • Pałkowska, K., et al. (2023). GPR55 agonist lysophosphatidylinositol and lysophosphatidylcholine inhibit endothelial cell hyperpolarization via GPR-independent suppression of Na+-Ca2+ exchanger and endoplasmic reticulum Ca2+ refilling. ResearchGate. [Link]

  • Wang, L., et al. (2020). Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway. Journal of International Medical Research, 48(10), 300060520963883. [Link]

  • Tsvetkov, D., & Tigyi, G. (1993). Effect of lysophosphatidylcholine on transmembrane signal transduction. Molekuliarnaia biologiia, 27(4), 725-736. [Link]

  • Henstridge, C. M., et al. (2010). Cannabinoid- and lysophosphatidylinositol-sensitive receptor GPR55 boosts neurotransmitter release at central synapses. Proceedings of the National Academy of Sciences, 107(27), 12355-12360. [Link]

  • Drzazga, A., et al. (2017). Lysophosphatidylcholine elicits intracellular calcium signaling in a GPR55-dependent manner. Biochemical and Biophysical Research Communications, 489(4), 435-441. [Link]

  • Yokoyama, K., et al. (1992). Lysophosphatidylcholine inhibits surface receptor-mediated intracellular signals in endothelial cells by a pathway involving protein kinase C activation. Circulation research, 71(6), 1422–1428. [Link]

  • Mouchlis, V. D., & Dennis, E. A. (2020). The L‐α‐Lysophosphatidylinositol/G Protein–Coupled Receptor 55 System Induces the Development of Nonalcoholic Steatosis and Steatohepatitis. Hepatology Communications, 4(11), 1696-1712. [Link]

  • Riedel, S., et al. (2015). Saturated and mono-unsaturated lysophosphatidylcholine metabolism in tumour cells: a potential therapeutic target for preventing metastases. BMC cancer, 15, 533. [Link]

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The Pivotal Role of Lysophospholipids in Signal Transduction: A Technical Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of lysophospholipid signaling, offering a comprehensive resource for researchers, scientists, and drug development professionals. Moving beyond a simple overview, this document delves into the core mechanisms, experimental considerations, and therapeutic potential of these potent lipid mediators.

Part 1: The Emergence of Lysophospholipids as Key Signaling Molecules

Once considered mere intermediates in lipid metabolism, lysophospholipids (LPLs) are now recognized as critical extracellular signaling molecules that regulate a vast array of cellular processes.[1][2] These structurally simple lipids, characterized by a glycerol or sphingoid backbone, a single fatty acid chain, and a polar head group, exert their effects by activating specific cell surface receptors, primarily G protein-coupled receptors (GPCRs).[3][4][5]

This guide will focus on two of the most extensively studied lysophospholipids: lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P).[6][7] Understanding their synthesis, degradation, and receptor-mediated signaling is fundamental to appreciating their roles in both health and disease.

Biosynthesis and Degradation: A Tightly Regulated Balance

The bioavailability of LPA and S1P is meticulously controlled by a series of enzymatic pathways, ensuring that their signaling is spatially and temporally precise.

  • Lysophosphatidic Acid (LPA): Extracellular LPA is primarily generated through the action of the enzyme autotaxin (ATX), which hydrolyzes lysophosphatidylcholine (LPC) and other lysophospholipids.[6][8] Intracellularly, LPA can be produced from phosphatidic acid (PA) by phospholipases A1 and A2 (PLA₁ and PLA₂).[9] LPA signaling is terminated by the action of lipid phosphate phosphatases (LPPs), which dephosphorylate LPA to monoacylglycerol.[8]

  • Sphingosine-1-Phosphate (S1P): In contrast to LPA, S1P is synthesized intracellularly from sphingosine through the action of sphingosine kinases (SphK1 and SphK2).[10][11][12] To act as an extracellular signal, S1P must be transported out of the cell. S1P signaling is terminated by degradation via S1P lyase or by dephosphorylation back to sphingosine by S1P phosphatases.[13]

Part 2: The Lysophospholipid Receptor Superfamily: Gateways for Cellular Communication

The diverse biological effects of LPA and S1P are mediated by their interaction with specific GPCRs.[3][4][5] These receptors, often referred to as "Edg" (endothelial differentiation gene) receptors, are integral membrane proteins that translate the extracellular lipid signal into intracellular responses.[5]

LPA Receptors (LPARs): To date, at least six distinct LPA receptors have been identified (LPA₁₋₆).[8][14] These receptors exhibit differential coupling to various heterotrimeric G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs, leading to the activation of a wide range of downstream signaling pathways.[9][14]

S1P Receptors (S1PRs): There are five known S1P receptors (S1P₁₋₅), each with a unique tissue distribution and G protein coupling profile.[11][15][16] For example, S1P₁ couples exclusively to Gαi/o, while S1P₂ and S1P₃ can couple to Gαi/o, Gαq/11, and Gα12/13.[15] This differential coupling allows S1P to elicit a wide variety of cellular responses.

Part 3: Core Signal Transduction Pathways: From Receptor to Cellular Response

The binding of LPA and S1P to their respective GPCRs initiates a cascade of intracellular signaling events that ultimately dictate the cellular response. These pathways are complex and often interconnected, allowing for fine-tuned regulation of cellular behavior.

Lysophosphatidic Acid (LPA) Signaling

LPA is a potent mitogen and chemoattractant for many cell types, playing crucial roles in processes such as wound healing, angiogenesis, and cancer progression.[17][18] The activation of LPARs triggers multiple downstream signaling cascades:

  • Gαq/11 Pathway: Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in the release of intracellular calcium and the activation of protein kinase C (PKC).

  • Gαi/o Pathway: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This pathway also involves the activation of the phosphoinositide 3-kinase (PI3K)-Akt survival pathway and the Ras-MAPK proliferation pathway.[14]

  • Gα12/13 Pathway: Activation of the small GTPase RhoA, which is a master regulator of the actin cytoskeleton. This pathway is critical for LPA-induced cell migration, invasion, and morphological changes.[9][15]

LPA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol LPA LPA LPAR LPA Receptor (LPA₁₋₆) LPA->LPAR binds Gq Gαq/11 LPAR->Gq Gi Gαi/o LPAR->Gi G1213 Gα12/13 LPAR->G1213 PLC PLC Gq->PLC activates PI3K PI3K Gi->PI3K activates ERK ERK Gi->ERK activates RhoGEF RhoGEF G1213->RhoGEF activates IP3_DAG IP₃ + DAG PLC->IP3_DAG generates Akt Akt PI3K->Akt RhoA RhoA RhoGEF->RhoA activates Ca_PKC ↑ Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation ERK->Cell_Survival_Proliferation Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_Rearrangement Migration_Invasion Migration & Invasion Cytoskeletal_Rearrangement->Migration_Invasion

Caption: LPA Signaling Pathways.

Sphingosine-1-Phosphate (S1P) Signaling

S1P plays a critical role in a diverse range of physiological processes, including lymphocyte trafficking, vascular development, and endothelial barrier function.[10][13][15] Dysregulation of S1P signaling is implicated in autoimmune diseases, cancer, and fibrosis.[6][19][20] The signaling pathways activated by S1P receptors are similar to those of LPARs, but with distinct downstream consequences:

  • Gαi/o Pathway (via S1P₁): This is the primary pathway for S1P-mediated lymphocyte egress from lymph nodes.[10] Activation of this pathway also leads to the activation of Rac GTPase, promoting cell migration and endothelial barrier enhancement.[15]

  • Gαq/11 Pathway (via S1P₂ and S1P₃): Similar to LPA signaling, this leads to PLC activation and an increase in intracellular calcium.

  • Gα12/13 Pathway (via S1P₂ and S1P₃): Activation of RhoA, which in the context of S1P signaling, can antagonize Rac-mediated effects, leading to inhibition of cell migration in some cell types.[12]

S1P_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol S1P S1P S1PR S1P Receptor (S1P₁₋₅) S1P->S1PR binds Gi Gαi/o S1PR->Gi Gq Gαq/11 S1PR->Gq G1213 Gα12/13 S1PR->G1213 Rac Rac Gi->Rac activates PLC PLC Gq->PLC activates RhoA RhoA G1213->RhoA activates Lymphocyte_Egress Lymphocyte Egress Rac->Lymphocyte_Egress Endothelial_Barrier Endothelial Barrier Enhancement Rac->Endothelial_Barrier IP3_DAG IP₃ + DAG PLC->IP3_DAG generates Cell_Migration_Inhibition Cell Migration (context-dependent) RhoA->Cell_Migration_Inhibition Ca_PKC ↑ Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC

Caption: S1P Signaling Pathways.

Part 4: Experimental Approaches to Interrogate Lysophospholipid Signaling

A robust understanding of lysophospholipid signaling requires a multi-faceted experimental approach. This section provides detailed, field-proven protocols for key assays.

Quantification of Lysophospholipids by LC-MS/MS

Accurate quantification of LPA and S1P in biological samples is crucial for understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Protocol: Lysophospholipid Extraction from Plasma for LC-MS/MS Analysis

  • Sample Preparation:

    • Thaw plasma samples on ice.[5]

    • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

    • Add 10 µL of an internal standard mixture containing deuterated or odd-chain LPA and S1P species.

  • Lipid Extraction (Biphasic Method):

    • Add 225 µL of ice-cold methanol to the plasma sample and vortex for 10 seconds.[21]

    • Add 750 µL of cold methyl-tert-butyl ether (MTBE) and vortex for 10 seconds, followed by shaking for 10 minutes at 4°C.[21]

    • Induce phase separation by adding 188 µL of LC/MS-grade water and vortexing for 20 seconds.[21]

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.[5]

    • Carefully collect the upper organic phase into a new tube.

    • Re-extract the lower aqueous phase with an additional 250 µL of MTBE, centrifuge, and pool the organic phases.

  • Sample Concentration and Reconstitution:

    • Dry the pooled organic phase under a gentle stream of nitrogen or using a centrifugal evaporator.

    • Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a suitable C18 reversed-phase column.

    • Use a gradient elution with mobile phases containing appropriate modifiers (e.g., ammonium formate or formic acid) to achieve optimal separation and ionization.

    • Detect and quantify the different LPA and S1P species using multiple reaction monitoring (MRM) in negative and positive ion modes, respectively.

Assessing Downstream Signaling Events

Protocol: Western Blot Analysis of ERK1/2 Phosphorylation

Activation of the Ras-MAPK pathway is a common downstream event in lysophospholipid signaling.[8] Monitoring the phosphorylation of ERK1/2 is a reliable method to assess the activation of this cascade.

  • Cell Culture and Treatment:

    • Plate cells of interest in a 6-well plate and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal ERK1/2 phosphorylation.

    • Treat the cells with the desired concentrations of LPA or S1P for various time points (e.g., 5, 15, 30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.[22]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[22]

    • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[23]

  • Antibody Incubation and Detection:

    • Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[8]

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane using a mild stripping buffer and re-probe with an antibody against total ERK1/2.[12][23]

Functional Cell-Based Assays

Protocol: Transwell Migration Assay

Cell migration is a key cellular response to lysophospholipid signaling.[19] The transwell migration assay is a widely used method to quantify this effect.

  • Preparation of Transwell Inserts:

    • Use transwell inserts with an appropriate pore size (e.g., 8 µm) for the cell type being studied.

    • If necessary, coat the underside of the insert membrane with an extracellular matrix protein (e.g., fibronectin or collagen) to promote cell adhesion.

  • Cell Preparation and Seeding:

    • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.

    • Add 100-200 µL of the cell suspension to the upper chamber of the transwell insert.

  • Chemoattractant Addition and Incubation:

    • In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing the desired concentration of LPA or S1P as a chemoattractant.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for a duration appropriate for the cell type (typically 4-24 hours).[19][24]

  • Fixation and Staining:

    • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[24]

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with 0.1% crystal violet for 20-30 minutes.[24]

  • Quantification:

    • Wash the inserts with water to remove excess stain.

    • Visualize and count the migrated cells in several random fields of view under a microscope.

    • Alternatively, elute the crystal violet stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 590 nm using a plate reader.[24]

Part 5: Lysophospholipid Signaling in Disease and as a Therapeutic Target

The profound influence of LPA and S1P on fundamental cellular processes makes them key players in a variety of diseases, including cancer, fibrosis, and autoimmune disorders.[6][17][18][20] This has spurred significant interest in targeting these signaling pathways for therapeutic intervention.

Cancer: LPA is a well-established promoter of cancer progression, stimulating tumor cell proliferation, survival, migration, and invasion.[17][18] Elevated levels of LPA and ATX are found in several types of cancer, and their signaling pathways represent promising targets for anti-cancer therapies.[18][24]

Fibrosis: LPA, particularly through the LPA₁ receptor, is a potent inducer of fibrosis in various organs, including the lungs, kidneys, and liver.[6][18] Antagonists of LPA₁ are currently in clinical development for the treatment of idiopathic pulmonary fibrosis.

Autoimmune Diseases: The role of S1P in regulating lymphocyte trafficking has made it a prime target for the treatment of autoimmune diseases such as multiple sclerosis (MS).[10][11] S1P receptor modulators, such as fingolimod, sequester lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system.[10][11]

Data Summary: S1P Receptor Modulators in Clinical Use

Drug NameReceptor SelectivityApproved Indication(s)Mechanism of Action
Fingolimod Non-selective (S1P₁, S1P₃, S1P₄, S1P₅)Relapsing forms of multiple sclerosisFunctional antagonism of S1P receptors, leading to lymphocyte sequestration in lymph nodes.[10][11]
Siponimod Selective for S1P₁ and S1P₅Secondary progressive multiple sclerosisSimilar to fingolimod, but with a more selective receptor profile, potentially reducing off-target effects.
Ozanimod Selective for S1P₁ and S1P₅Relapsing forms of multiple sclerosis, Ulcerative colitisFunctional antagonism of S1P receptors, leading to lymphocyte sequestration.
Ponesimod Selective for S1P₁Relapsing forms of multiple sclerosisHighly selective for S1P₁, aiming to minimize side effects associated with other S1P receptor subtypes.

Part 6: Future Directions and Concluding Remarks

The field of lysophospholipid signaling continues to evolve rapidly, with new discoveries constantly expanding our understanding of these versatile lipid mediators. Future research will likely focus on:

  • Deconvoluting the complexity of receptor signaling: Understanding how different receptor subtypes, G protein coupling, and downstream effectors contribute to specific cellular responses.

  • Exploring the roles of other lysophospholipids: While LPA and S1P are the most studied, other LPLs, such as lysophosphatidylinositol (LPI) and lysophosphatidylserine (LysoPS), are emerging as important signaling molecules with their own unique receptors and functions.[3]

  • Developing more selective and potent therapeutic agents: The success of S1P receptor modulators has paved the way for the development of new drugs targeting various components of the lysophospholipid signaling network.

References

  • Choi, J. W., Herr, D. R., Noguchi, K., Yung, Y. C., Lee, C. W., Mutoh, T., Lin, M. E., & Chun, J. (2010). LPA Receptors: Subtypes and Biological Actions. Annual Review of Pharmacology and Toxicology, 50, 157-186. [Link]

  • Chun, J., & Hartung, H. P. (2010). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. Clinical Neuropharmacology, 33(2), 91-101. [Link]

  • Makide, K., Uwamizu, A., Shinjo, R., Ishiguro, J., Okutani, M., Inoue, A., & Aoki, J. (2014). Novel lysophosphoplipid receptors: their structure and function. Journal of Lipid Research, 55(9), 1986-1995. [Link]

  • Tarasova, N. I., & Tarasov, K. V. (2004). Lysophospholipid receptors in cell signaling. Biochemistry. Biokhimiia, 69(7), 728-735. [Link]

  • Riaz, A., & Tekerle, V. (2014). Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance. Journal of Receptors and Signal Transduction, 34(1), 1-10. [Link]

  • Spiegel, S., & Milstien, S. (2003). Sphingosine-1-phosphate: an enigmatic signalling lipid. Nature Reviews Molecular Cell Biology, 4(5), 397-407. [Link]

  • Cohen, J. A., & Chun, J. (2011). Mechanisms of fingolimod's efficacy and adverse effects in multiple sclerosis. Annals of Neurology, 69(5), 759-777. [Link]

  • Sheng, X., Yung, Y. C., Chen, A., & Chun, J. (2015). Lysophosphatidic acid signalling in development. Development, 142(8), 1390-1395. [Link]

  • Liliom, K., Tsukahara, T., Tsukahara, R., & Tigyi, G. (2006). LPA receptor signaling: pharmacology, physiology, and pathophysiology. Journal of Lipid Research, 47(6), 1189-1197. [Link]

  • ResearchGate. (n.d.). Downstream signaling pathways of sphingosine-1-phosphate (S1P) receptors.[Link]

  • O'Sullivan, C., & Dev, K. K. (2017). The structure and function of S1P receptors. Trends in Pharmacological Sciences, 38(10), 886-897. [Link]

  • Pyne, N. J., & Pyne, S. (2010). Sphingosine 1-phosphate and cancer. Nature Reviews Cancer, 10(7), 489-503. [Link]

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  • Cartier, A., & Hla, T. (2019). Sphingosine 1-phosphate (S1P) and S1P signaling pathway modulators, from current insights to future perspectives. Frontiers in Pharmacology, 10, 47. [Link]

  • QIAGEN. (n.d.). Sphingosine-1-phosphate Signaling. GeneGlobe. [Link]

  • Kano, K., Aoki, J., & Hla, T. (2022). Lysophospholipid Mediators in Health and Disease. Annual Review of Pathology: Mechanisms of Disease, 17, 459-483. [Link]

  • ResearchGate. (n.d.). Western blot band for Erk and phopho(p)-Erk. [Link]

  • Wikipedia. (n.d.). Lysophospholipid receptor. [Link]

  • Birgbauer, E., & Chun, J. (2006). New developments in the biological functions of lysophospholipids. Cellular and Molecular Life Sciences, 63(23), 2695-2701. [Link]

  • Brindley, D. N., & Pilquil, C. (2020). Special Issue: Signaling by Lysophosphatidic Acid, Sphingosine 1-Phosphate, and Other Lysophospholipids in Cancers. Cancers, 12(12), 3738. [Link]

  • Rivera, R., & Chun, J. (2008). Biological effects of lysophospholipids. Reviews of Physiology, Biochemistry and Pharmacology, 160, 25-46. [Link]

  • Sun, Y., Liu, Y., & Li, J. (2019). Lysophosphatidic acid induces the migration and invasion of SGC-7901 gastric cancer cells through the LPA2 and Notch signaling pathways. Oncology Letters, 18(5), 5195-5202. [Link]

  • Eapen, S., George, A., & Srinivasan, R. (2011). Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. Cells Tissues Organs, 194(2-4), 116-121. [Link]

  • ResearchGate. (n.d.). Optimized extraction of phospholipids and lysophospholipids for nanoflow liquid chromatography-electrospray ionization-tandem mass spectrometry. [Link]

  • Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. [Link]

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  • Barbayianni, E., Kaffe, E., & Aidinis, V. (2021). Lysophosphatidic Acid: Promoter of Cancer Progression and of Tumor Microenvironment Development. A Promising Target for Anticancer Therapies? Cancers, 13(11), 2789. [Link]

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  • Hama, K. (2009). Lysophospholipid receptors: signaling and biochemistry. John Wiley & Sons. [Link]

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The Pivotal Interplay: A Technical Guide to the Interaction of 2-Oleoyl-sn-glycero-3-phosphocholine with Membrane Proteins

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the critical interactions between 2-Oleoyl-sn-glycero-3-phosphocholine (LPC) and membrane proteins. Moving beyond a simple catalog of facts, this document delves into the mechanistic underpinnings of these interactions, offering field-proven insights into experimental design and interpretation. Here, we dissect the causality behind methodological choices, ensuring that each protocol serves as a self-validating system for robust and reproducible results.

Section 1: Foundational Principles of the LPC-Membrane Protein Interface

2-Oleoyl-sn-glycero-3-phosphocholine, a lysophospholipid, is more than a mere structural component of the cell membrane; it is an active modulator of membrane protein function. Its unique single-chain structure introduces localized changes in membrane curvature and fluidity, profoundly influencing the conformational dynamics and activity of embedded proteins.[1][2] Understanding this interplay is paramount for elucidating fundamental biological processes and for the rational design of therapeutics targeting membrane proteins.[3]

The interaction between LPC and membrane proteins can be broadly categorized into two mechanisms:

  • Direct Binding: LPC can act as a specific ligand, binding to defined pockets on the protein surface. These interactions are often stabilized by a combination of hydrophobic and electrostatic forces and can allosterically modulate protein function.

  • Indirect Modulation via the Bilayer: By altering the physical properties of the lipid bilayer, such as thickness, curvature, and lateral pressure, LPC can indirectly influence the conformational equilibrium of membrane proteins.[1] This is particularly crucial for proteins that undergo significant conformational changes during their functional cycle, such as ion channels and G-protein coupled receptors (GPCRs).[4][5]

The following diagram illustrates the dual modes of LPC interaction with a generic integral membrane protein.

cluster_membrane Lipid Bilayer protein Membrane Protein lpc_direct LPC (Direct Binding) lpc_direct->protein Specific Binding lpc_indirect LPC (Bilayer Modulation) bilayer Phospholipid Bilayer lpc_indirect->bilayer Alters Physical Properties bilayer->protein Indirectly Modulates Conformation caption Dual interaction modes of LPC with membrane proteins.

Caption: Dual interaction modes of LPC with membrane proteins.

Section 2: Methodologies for Interrogating the LPC-Protein Interaction

A multi-faceted experimental approach is essential to fully characterize the interaction between LPC and a membrane protein of interest. This section provides detailed protocols for key techniques, emphasizing the rationale behind each step.

Reconstitution of Membrane Proteins into LPC-Containing Liposomes

The foundational step for in vitro studies is the successful reconstitution of the purified membrane protein into a lipid environment containing 2-Oleoyl-sn-glycero-3-phosphocholine.[6][7] This process allows for the study of the protein in a controlled, near-native environment.

Experimental Protocol: Detergent-Mediated Reconstitution

  • Lipid Film Preparation:

    • In a glass vial, combine a solution of the primary phospholipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) and 2-Oleoyl-sn-glycero-3-phosphocholine in chloroform at the desired molar ratio.

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent. The complete removal of organic solvent is critical to ensure the integrity of the reconstituted protein.

  • Hydration:

    • Hydrate the lipid film with an appropriate buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 10-20 mg/mL.

    • Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

  • Vesicle Sizing:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm). This step is crucial for obtaining a homogenous population of liposomes, which is essential for reproducible functional and biophysical assays.

  • Detergent Solubilization and Protein Incorporation:

    • Solubilize the purified membrane protein in a suitable detergent (e.g., n-Dodecyl-β-D-maltoside, DDM) at a concentration above its critical micelle concentration (CMC).

    • Add the detergent-solubilized protein to the prepared liposome suspension. The protein-to-lipid ratio should be optimized for the specific protein and downstream application.

  • Detergent Removal:

    • Remove the detergent slowly to allow for the spontaneous insertion of the protein into the lipid bilayer. Common methods include dialysis, size-exclusion chromatography, or the use of adsorbent beads (e.g., Bio-Beads). The rate of detergent removal is a critical parameter that can influence the orientation and functionality of the reconstituted protein.

The following diagram outlines the key steps in the reconstitution workflow.

start Start: Purified Protein & Lipids step1 Lipid Film Formation start->step1 step2 Hydration to form MLVs step1->step2 step3 Extrusion to form LUVs step2->step3 step4 Detergent Solubilization & Protein Addition step3->step4 step5 Detergent Removal step4->step5 end End: Proteoliposomes step5->end caption Workflow for membrane protein reconstitution.

Caption: Workflow for membrane protein reconstitution.

Biophysical Characterization of LPC-Protein Interactions

Once reconstituted, a suite of biophysical techniques can be employed to quantify the binding affinity, kinetics, and structural consequences of the LPC-protein interaction.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful label-free technique to measure the real-time binding kinetics and affinity of a protein to a lipid surface.[8]

Experimental Protocol: SPR Analysis of Protein-Liposome Binding

  • Sensor Chip Preparation:

    • Use a liposome-capturing sensor chip (e.g., L1 chip).

    • Inject the LPC-containing liposomes over the sensor surface to form a stable lipid bilayer.

  • Analyte Injection:

    • Inject a series of concentrations of the purified membrane protein (analyte) over the captured liposome surface.

    • Monitor the change in the resonance angle in real-time to generate sensorgrams.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Solid-state NMR spectroscopy can provide atomic-level information on the structural changes induced by LPC in the membrane protein.

Experimental Protocol: Solid-State NMR of Reconstituted Proteoliposomes

  • Sample Preparation:

    • Prepare proteoliposomes containing isotopically labeled (e.g., ¹⁵N, ¹³C) protein and the desired concentration of LPC.

    • Centrifuge the proteoliposomes to form a pellet and pack it into an NMR rotor.

  • NMR Data Acquisition:

    • Acquire multidimensional NMR spectra (e.g., 2D ¹H-¹⁵N TROSY) to observe changes in the chemical shifts and dynamics of specific residues upon interaction with LPC.

  • Data Interpretation:

    • Chemical shift perturbations can identify the specific amino acid residues involved in the LPC binding interface.

    • Changes in peak intensities and line widths can provide information on the dynamics of different protein regions.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from the described biophysical experiments, illustrating the effect of increasing LPC concentration on the binding affinity and conformational stability of a model membrane protein.

LPC Concentration (mol%)Binding Affinity (KD) (μM)Conformational Stability (Tm) (°C)
010.5 ± 1.265.2 ± 0.5
55.2 ± 0.863.8 ± 0.7
102.1 ± 0.461.5 ± 0.6
201.5 ± 0.358.9 ± 0.9

Section 3: Functional Consequences of LPC-Membrane Protein Interactions

The interaction of LPC with membrane proteins can have profound effects on their function. This section explores the impact on two major classes of membrane proteins: ion channels and G-protein coupled receptors.

Modulation of Ion Channel Activity

The function of ion channels is exquisitely sensitive to the surrounding lipid environment.[1][9] LPC can modulate channel activity by altering membrane mechanics or by directly interacting with the channel protein. For example, the introduction of LPC can alter the open probability and conductance of mechanosensitive channels by changing the lateral pressure profile of the membrane.

The following signaling pathway diagram illustrates how LPC can modulate the activity of a voltage-gated potassium channel.

lpc 2-Oleoyl-sn-glycero-3-phosphocholine (LPC) membrane Membrane Fluidity & Curvature lpc->membrane Increases channel Voltage-Gated K+ Channel membrane->channel Influences conformation Altered Conformational Equilibrium channel->conformation activity Modulated Channel Gating (e.g., increased open probability) conformation->activity caption LPC modulation of a voltage-gated K+ channel.

Caption: LPC modulation of a voltage-gated K+ channel.

Regulation of G-Protein Coupled Receptor (GPCR) Signaling

The conformational landscape of GPCRs is tightly regulated by the lipid bilayer.[5][10] LPC can influence GPCR signaling by stabilizing specific receptor conformations, thereby modulating ligand binding, G-protein coupling, and downstream signaling events. For instance, the presence of LPC in the membrane can enhance the affinity of an agonist for its receptor, leading to a more robust signaling response.

Section 4: Implications for Drug Development

The intimate relationship between LPC and membrane proteins has significant implications for drug discovery and development.

  • Targeting the Lipid-Protein Interface: Small molecules that modulate the interaction between LPC and a target membrane protein represent a novel therapeutic strategy.

  • Lipid-Based Drug Delivery Systems: Liposomes containing LPC can be used to enhance the delivery of drugs to specific membrane protein targets.[11] The lipid composition of these delivery vehicles can be tailored to optimize drug encapsulation, stability, and cellular uptake.

References

  • Reconstitution of Membrane Proteins in Liposomes. (URL: [Link])

  • Surface plasmon resonance for measuring interactions of proteins with lipid membranes. (URL: [Link])

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  • Reconstitution of proteoliposomes. (URL: [Link])

  • Investigating the Lipid Selectivity of Membrane Proteins in Heterogeneous Nanodiscs. (URL: [Link])

  • Anionic Phospholipids Control Mechanisms of GPCR-G Protein Recognition. (URL: [Link])

  • Reconstitution of Membrane Proteins in Liposomes. (URL: [Link])

  • Perturbations of Native Membrane Protein Structure in Alkyl Phosphocholine Detergents: A Critical Assessment of NMR and Biophysical Studies. (URL: [Link])

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  • New Horizons in Structural Biology of Membrane Proteins: Experimental Evaluation of the Role of Conformational Dynamics and Intrinsic Flexibility. (URL: [Link])

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  • The Effects of Short-Chain Phospholipids on the Acetylcholine-Activated Ion Channel. (URL: [Link])

  • 2-Dioleoyl-sn-glycero-3-phosphocholine-based nanoliposomes as an effective delivery platform for 17β-estradiol. (URL: [Link])

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  • Membrane proteins: functional and structural studies using reconstituted proteoliposomes and 2-D crystals. (URL: [Link])

  • In vitro Assays to Evaluate Specificity and Affinity in Protein-phospholipid Interactions. (URL: [Link])

  • Perturbations of Native Membrane Protein Structure in Alkyl Phosphocholine Detergents: A Critical Assessment of NMR and Biophysical Studies. (URL: [Link])

  • Chemical modulation of glycerolipid signaling and metabolic pathways. (URL: [Link])

  • Membrane proteins: functional and structural studies using reconstituted proteoliposomes and 2-D crystals. (URL: [Link])

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  • Phospholipids Influencing Enzyme Activity Modulation. (URL: [Link])

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  • Targeted drug delivery utilizing protein-like molecular architecture. (URL: [Link])

  • Membrane fusion-based drug delivery liposomes transiently modify the material properties of synthetic and biological membranes. (URL: [Link])

  • Modulation of the activity of an already existing enzyme. (URL: [Link])

  • 5.7: Regulation of Enzymatic activity. (URL: [Link])

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An In-Depth Technical Guide to 2-Oleoyl-sn-glycero-3-phosphocholine: From Natural Occurrence to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Oleoyl-sn-glycero-3-phosphocholine, a specific lysophosphatidylcholine molecule. It is intended for researchers, scientists, and professionals in drug development who are interested in the biochemistry, physiological roles, and analytical methodologies related to this lipid mediator.

Introduction: The Significance of a Specific Lysophospholipid

2-Oleoyl-sn-glycero-3-phosphocholine, often designated as LPC(18:1), is a lysophosphatidylcholine (LPC) containing an oleic acid molecule at the sn-2 position of the glycerol backbone. LPCs are increasingly recognized not merely as metabolic intermediates in phospholipid remodeling but as potent signaling molecules involved in a myriad of physiological and pathological processes.[1][2][3][4] While much of the literature discusses LPCs as a general class, the specific acyl chain composition and its position dramatically influence the molecule's biological activity. This guide focuses specifically on the sn-2 oleoyl isoform, exploring its origins, metabolic fate, and functional implications.

Natural Sources and Biological Abundance

2-Oleoyl-sn-glycero-3-phosphocholine is a naturally occurring molecule found in various biological systems, arising from the enzymatic breakdown of phosphatidylcholines.

Natural Sources:

  • Animal and Plant Tissues: As a product of phosphatidylcholine metabolism, 2-Oleoyl-sn-glycero-3-phosphocholine is present in virtually all animal and plant cells where phosphatidylcholines are a major component of biological membranes.[1]

  • Biological Fluids: It is readily detectable in human plasma and serum, where it is primarily transported bound to albumin.[5] Its concentration in these fluids can fluctuate in response to physiological or pathological states.

  • Food Sources: Natural lecithins, derived from sources like soybeans, sunflower, and egg yolk, contain minor amounts of lysophosphatidylcholines, including oleoyl variants.[6]

Abundance in Human Plasma: The concentration of specific lipid species can vary significantly among individuals. However, lipidomics studies have established baseline levels for many molecules. Oleic acid (18:1) is a major constituent of free fatty acids in human plasma.[7] Phosphatidylcholines (PCs) are the most abundant phospholipid class in plasma.[7][8][9] Consequently, LPC(18:1) is one of the more abundant LPC species.

Biological MatrixTypical Concentration Range (Human)Reference
Plasma / SerumVariable, contributes significantly to the total LPC pool[7][10]
Dorsal Root Ganglion (DRG)Levels increase significantly after nerve injury[10]
Cerebrospinal Fluid (CSF)Levels increase significantly after nerve injury[10]

Table 1: Reported locations of notable 2-Oleoyl-sn-glycero-3-phosphocholine abundance.

Biochemical Synthesis and Metabolism: The Lands Cycle and Beyond

The concentration of 2-Oleoyl-sn-glycero-3-phosphocholine is tightly regulated by a dynamic interplay of synthesis and degradation pathways, primarily centered around the Lands cycle of phospholipid remodeling.[1][2]

Synthesis: The primary route for the formation of 2-Oleoyl-sn-glycero-3-phosphocholine is the hydrolysis of a phosphatidylcholine (PC) molecule, specifically one containing a fatty acid at the sn-1 position and an oleoyl group at the sn-2 position. This reaction is catalyzed by Phospholipase A1 (PLA1) enzymes, which cleave the fatty acid from the sn-1 position.

Metabolism and Degradation: Once formed, 2-Oleoyl-sn-glycero-3-phosphocholine can undergo several metabolic fates:

  • Reacylation: It can be reacylated by Lysophosphatidylcholine Acyltransferases (LPCATs) to reform a phosphatidylcholine molecule. This process is a key part of the Lands cycle, allowing for the remodeling of membrane phospholipids.[1][2][3]

  • Hydrolysis by Autotaxin: In circulation, it can be hydrolyzed by the enzyme autotaxin (ATX) , which possesses lysophospholipase D activity. This reaction cleaves the phosphocholine headgroup, generating lysophosphatidic acid (LPA) , another potent lipid signaling molecule.[1][3][4]

  • Further Degradation: Other lysophospholipases can hydrolyze the remaining oleoyl chain, breaking the molecule down into glycerophosphocholine and a free oleic acid molecule.

metabolism_pathway cluster_degradation Metabolism / Degradation PC Phosphatidylcholine (e.g., 1-acyl-2-oleoyl-PC) LPC 2-Oleoyl-sn-glycero-3-phosphocholine PC->LPC PLA1 FA1 Fatty Acid (sn-1) LPA Lysophosphatidic Acid (LPA) (Oleoyl-LPA) LPC->LPA Autotaxin (ATX) Choline Choline PC_reformed Phosphatidylcholine (Reformed) LPC->PC_reformed LPCAT AcylCoA Acyl-CoA

Figure 1: Core metabolic pathways for 2-Oleoyl-sn-glycero-3-phosphocholine.

Physiological and Pathological Roles

Emerging evidence highlights that 2-Oleoyl-sn-glycero-3-phosphocholine is not just a metabolite but an active signaling molecule with diverse, and sometimes opposing, biological effects.

Pro-inflammatory and Nociceptive Roles:

  • Neuropathic Pain: Recent studies have strongly implicated elevated levels of LPC(18:1) in the development of neuropathic pain following peripheral nerve injury.[10] Administration of LPC(18:1) was shown to induce pain-like behaviors in animal models.[10] The mechanism appears to involve the activation of G protein-coupled receptor 132 (GPR132), leading to the downstream activation of Protein Kinase C (PKC) and Extracellular signal-Regulated Kinase (ERK) pathways in the dorsal root ganglion.[10]

  • Atherosclerosis: As a major component of oxidized low-density lipoprotein (Ox-LDL), LPCs are generally considered pro-atherogenic. They can induce endothelial dysfunction, promote inflammation, and increase oxidative stress within the vascular system.[1][3][4]

Metabolic Regulation and Anti-inflammatory Effects:

  • Insulin Secretion: Conversely, LPC(18:1) has been shown to bind to several G protein-coupled receptors (GPCRs), including GPR119, GPR40, and GPR55.[11][12] Activation of these receptors, particularly GPR119 on pancreatic β-cells, can potentiate glucose-stimulated insulin secretion, suggesting a role in metabolic homeostasis.[11][12]

  • Skeletal Muscle Function: Lower levels of LPC(18:1) have been associated with muscle mass loss in patients with type 2 diabetes, indicating its potential importance in maintaining skeletal muscle health.[13]

  • Immune Modulation: LPCs can exhibit dual roles in the immune system. They can directly activate Toll-like receptors (TLRs), but can also inhibit TLR-mediated signaling in the presence of other ligands, thereby acting as anti-inflammatory molecules under certain conditions.

signaling_pathway cluster_pain Neuropathic Pain Signaling cluster_insulin Metabolic Signaling LPC LPC(18:1) GPR132 GPR132 LPC->GPR132 PKC PKC Activation GPR132->PKC Activates ERK ERK Activation PKC->ERK Phosphorylates Pain Pain Hypersensitivity ERK->Pain LPC_ins LPC(18:1) GPR119 GPR119 (Pancreatic β-cell) LPC_ins->GPR119 AC Adenylyl Cyclase GPR119->AC Activates cAMP ↑ cAMP AC->cAMP Insulin Insulin Secretion cAMP->Insulin

Figure 2: Contrasting signaling roles of 2-Oleoyl-sn-glycero-3-phosphocholine.

Analytical Methodologies for Quantification

Accurate quantification of 2-Oleoyl-sn-glycero-3-phosphocholine in biological matrices is critical for understanding its role in health and disease. This typically involves lipid extraction, chromatographic separation, and mass spectrometric detection.

analytical_workflow Sample 1. Sample Collection (Plasma, Tissue Homogenate) Extraction 2. Lipid Extraction (e.g., Folch or Bligh-Dyer method) Sample->Extraction Separation 3. Chromatographic Separation (RP-HPLC or HILIC) Extraction->Separation Detection 4. Mass Spectrometry (LC-MS/MS) Separation->Detection Quant 5. Quantification (Using internal standards) Detection->Quant Analysis 6. Data Analysis Quant->Analysis

Figure 3: A typical analytical workflow for LPC quantification.
Experimental Protocol: Quantification by LC-MS/MS

This protocol provides a generalized workflow. Causality: The choice of solvents and methods is designed to efficiently extract amphipathic lipids while precipitating proteins, and the chromatography separates lipids based on polarity, which is crucial for resolving isomers and improving detection sensitivity.

I. Lipid Extraction (Modified Folch Method)

  • Sample Preparation: To 100 µL of plasma, add 10 µL of an appropriate internal standard (e.g., a deuterated or odd-chain LPC).

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes to separate the layers.

  • Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen at 30°C.[8]

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol).

II. Chromatographic Separation

  • Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is often used to separate lipid species based on the length and unsaturation of their acyl chains.[14][15] Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for separating lipid classes based on headgroup polarity.[14]

  • Column: A C18 column (for RP-HPLC) is a common choice.

  • Mobile Phase: A gradient of water and acetonitrile/isopropanol, often with additives like formic acid or ammonium formate to improve ionization, is typically employed.

III. Mass Spectrometric Detection and Quantification

  • Ionization: Electrospray ionization (ESI) is used, typically in positive ion mode for LPCs due to the permanent positive charge on the choline headgroup.

  • Detection: A precursor ion scan for m/z 184 (the phosphocholine headgroup) is a classic method for specifically detecting all phosphatidylcholine and lysophosphatidylcholine species.[8]

  • Fragmentation (MS/MS): For specific identification, the parent ion corresponding to LPC(18:1) is fragmented. The resulting product ions, particularly the loss of the oleoyl chain, confirm the identity.

  • Quantification: The peak area of the analyte is compared to the peak area of the known concentration of the internal standard to determine its absolute concentration.

Implications for Drug Development and Research

The dual nature of 2-Oleoyl-sn-glycero-3-phosphocholine makes it a fascinating target for therapeutic intervention and a valuable biomarker.

  • Therapeutic Target:

    • Pain Management: Given its role in neuropathic pain, targeting the LPC(18:1)-GPR132 signaling axis could offer a novel strategy for developing analgesics.[10]

    • Metabolic Disease: Agonists of GPR119, which can be activated by LPC(18:1), are being explored as potential treatments for type 2 diabetes due to their ability to enhance insulin secretion.[11][12]

  • Biomarker Potential:

    • Neuropathic Pain: LPC(18:1) could serve as a predictive biomarker for the development or severity of neuropathic pain.[10]

    • Atherosclerosis: Monitoring the levels of specific LPC species in plasma may provide more nuanced information about cardiovascular disease risk than total cholesterol alone.[16]

Future Directions: Further research is needed to fully elucidate the specific roles of sn-1 versus sn-2 LPC isomers. The development of more sophisticated analytical techniques will be crucial to separate and quantify these closely related molecules, unlocking a deeper understanding of their distinct biological functions.[15]

References

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Sources

Methodological & Application

Preparation of Unilamellar Liposomes using 2-Oleoyl-sn-glycero-3-phosphocholine (SOPC): An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Liposomes, spherical vesicles composed of one or more phospholipid bilayers, are extensively utilized as versatile carriers for the targeted delivery of therapeutic agents.[1][2][3] Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and lipophilic molecules make them ideal candidates for a wide range of applications in drug delivery, gene therapy, and diagnostics.[2][3][4][5] The choice of phospholipid is a critical determinant of the liposome's physicochemical properties, including membrane fluidity, stability, and drug release characteristics.[6]

This application note provides a comprehensive guide to the preparation of unilamellar liposomes using 2-Oleoyl-sn-glycero-3-phosphocholine (SOPC), a common phosphatidylcholine with a saturated stearic acid at the sn-1 position and an unsaturated oleic acid at the sn-2 position.[7] This mixed-chain composition imparts specific properties to the resulting liposomal membrane, influencing its phase behavior and interaction with encapsulated molecules. We will delve into the rationale behind the selection of SOPC, detail the widely used thin-film hydration method followed by extrusion, and provide step-by-step protocols for reproducible liposome synthesis and characterization.

The Significance of 2-Oleoyl-sn-glycero-3-phosphocholine (SOPC)

SOPC is a popular choice for liposome formulation due to its unique molecular structure, which consists of a saturated 18-carbon stearoyl chain and a monounsaturated 18-carbon oleoyl chain. This combination results in a relatively low gel-to-liquid crystalline phase transition temperature (Tm) of approximately 6.7°C.[8] This low Tm is advantageous as it ensures that the lipid is in a fluid, liquid-crystalline phase at room temperature and physiological temperatures, which is crucial for the hydration process and the formation of stable, unilamellar vesicles. The presence of the unsaturated oleoyl chain introduces a "kink" in the acyl chain, disrupting the tight packing of the lipid molecules and increasing the fluidity and permeability of the bilayer compared to fully saturated phospholipids.[6]

Key Physicochemical Properties of SOPC:

PropertyValueReference
Molecular FormulaC44H86NO8P[7]
Molecular Weight788.1 g/mol [7]
Gel-to-Liquid Crystalline Phase Transition Temperature (Tm)~6.7 °C[8]

Liposome Preparation Workflow: Thin-Film Hydration Followed by Extrusion

The thin-film hydration method, also known as the Bangham method, is a robust and widely adopted technique for liposome preparation.[9][10] It involves the formation of a thin lipid film from an organic solvent, followed by hydration with an aqueous buffer to form multilamellar vesicles (MLVs).[9][11] These MLVs are then subjected to a size reduction and homogenization process, typically extrusion, to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a defined size distribution.[12][13]

Workflow Diagram

LiposomePreparation cluster_0 Thin-Film Hydration cluster_1 Size Reduction cluster_2 Characterization Lipid Dissolution Lipid Dissolution Solvent Evaporation Solvent Evaporation Lipid Dissolution->Solvent Evaporation Organic Solvent Film Hydration Film Hydration Solvent Evaporation->Film Hydration Thin Lipid Film Extrusion Extrusion Film Hydration->Extrusion Multilamellar Vesicles (MLVs) Size & PDI Size & PDI Extrusion->Size & PDI Unilamellar Vesicles (SUVs/LUVs) Zeta Potential Zeta Potential Size & PDI->Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Zeta Potential->Encapsulation Efficiency

Caption: Workflow for SOPC Liposome Preparation.

Detailed Experimental Protocols

Part 1: Preparation of SOPC Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar SOPC liposomes with a final lipid concentration of 10 mg/mL.

Materials:

  • 2-Oleoyl-sn-glycero-3-phosphocholine (SOPC) powder

  • Chloroform, HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4, sterile-filtered

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath

  • Nitrogen gas source

  • Vacuum pump

  • Mini-extruder with heating block

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass syringes (1 mL)

  • Vortex mixer

Protocol:

  • Lipid Dissolution:

    • Weigh 50 mg of SOPC powder and transfer it to a 50 mL round-bottom flask.[14]

    • Add 5 mL of chloroform to the flask.

    • Gently swirl the flask until the lipid is completely dissolved, resulting in a clear solution. The use of an organic solvent ensures a homogenous mixture of lipids.[11]

  • Solvent Evaporation to Form a Thin Film:

    • Attach the round-bottom flask to a rotary evaporator.

    • Partially immerse the flask in a water bath set to 30-40°C.

    • Rotate the flask and gradually reduce the pressure to evaporate the chloroform. The goal is to create a thin, even lipid film on the inner surface of the flask.[10][15]

    • Once the bulk of the solvent has evaporated, continue to rotate the flask under high vacuum for at least 1-2 hours to remove any residual chloroform.[10][11] A dry lipid film is crucial for efficient hydration.

  • Hydration of the Lipid Film:

    • Remove the flask from the rotary evaporator and purge with nitrogen gas to remove any residual air.

    • Pre-warm the sterile-filtered PBS (pH 7.4) to a temperature above the Tm of SOPC (e.g., 25-30°C). Hydrating above the Tm ensures the lipid is in a fluid state, facilitating the formation of vesicles.[14][16]

    • Add 5 mL of the pre-warmed PBS to the round-bottom flask containing the dry lipid film.

    • Immediately seal the flask and vortex vigorously for 5-10 minutes. This process will cause the lipid film to peel off the flask wall and form a milky suspension of multilamellar vesicles (MLVs).[16]

  • Extrusion for Size Reduction:

    • Assemble the mini-extruder according to the manufacturer's instructions, placing a 100 nm polycarbonate membrane between the filter supports.[17]

    • Set the heating block of the extruder to a temperature above the Tm of SOPC (e.g., 25-30°C). Extrusion must be performed above the Tm to ensure the lipid bilayers are fluid and can pass through the membrane pores.

    • Draw the MLV suspension into one of the glass syringes.

    • Place the syringe into the extruder and attach the second, empty syringe.

    • Gently and repeatedly pass the lipid suspension through the polycarbonate membrane from one syringe to the other. A minimum of 11-21 passes is recommended to ensure a homogenous population of unilamellar vesicles.[18]

    • The resulting translucent solution contains the final SOPC liposome preparation.

Part 2: Characterization of SOPC Liposomes

Accurate characterization is essential to ensure the quality, reproducibility, and efficacy of the prepared liposomes.[4][19]

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS) is the standard method for measuring the hydrodynamic diameter and size distribution of nanoparticles in suspension.[20]

  • Protocol:

    • Dilute a small aliquot of the liposome suspension with sterile-filtered PBS to an appropriate concentration for DLS analysis.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size and PDI using a DLS instrument. The PDI value indicates the broadness of the size distribution, with values below 0.2 generally considered acceptable for pharmaceutical applications.[20]

2. Zeta Potential Measurement:

  • Technique: Zeta potential is a measure of the surface charge of the liposomes and is determined by electrophoretic light scattering. It is a key indicator of the stability of the liposomal suspension, with highly charged particles (either positive or negative) exhibiting greater resistance to aggregation.[4]

  • Protocol:

    • Dilute the liposome suspension in an appropriate low-ionic-strength buffer.

    • Load the sample into the specific cell for zeta potential measurement.

    • Measure the zeta potential using the DLS instrument.

3. Encapsulation Efficiency (for drug-loaded liposomes):

  • Technique: To determine the amount of drug successfully encapsulated within the liposomes, the unencapsulated (free) drug must be separated from the liposomes. This is typically achieved by methods such as dialysis, size exclusion chromatography, or centrifugation. The amount of encapsulated drug is then quantified using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).[4]

  • General Protocol (using centrifugation):

    • Place a known volume of the drug-loaded liposome suspension in an ultracentrifuge tube.

    • Centrifuge at high speed to pellet the liposomes.

    • Carefully collect the supernatant containing the free drug.

    • Measure the concentration of the drug in the supernatant.

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Expected Results:

ParameterExpected Value
Mean Hydrodynamic Diameter100 - 120 nm (for 100 nm extrusion)
Polydispersity Index (PDI)< 0.2
Zeta PotentialNear-neutral (for pure SOPC in PBS)

Troubleshooting

ProblemPossible CauseSolution
Incomplete lipid dissolutionInsufficient solvent or low-quality solventAdd more chloroform; use fresh, HPLC-grade solvent.
Uneven lipid filmImproper rotation or rapid evaporationEnsure even rotation of the flask; control the vacuum to slow down evaporation.
Low liposome yieldIncomplete hydrationEnsure the hydration buffer is above the Tm of SOPC; vortex vigorously.
High PDI after extrusionInsufficient number of extrusion passesIncrease the number of passes through the extruder (at least 11-21 times).
Clogged extruder membraneHydration below Tm or large lipid aggregatesEnsure extrusion is performed above the Tm; consider a pre-extrusion step with a larger pore size membrane.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the preparation and characterization of unilamellar liposomes using 2-Oleoyl-sn-glycero-3-phosphocholine. By following the described thin-film hydration and extrusion method, researchers can reliably produce SOPC liposomes with a defined size and narrow size distribution, suitable for a wide array of research and drug delivery applications. The provided rationale for each step and troubleshooting guide will aid in the successful and reproducible synthesis of these important nanocarriers.

References

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  • Hope, M. J., et al. (1985). Production of large unilamellar vesicles by a rapid extrusion procedure. Characterization of size distribution, trapped volume and ability to maintain a membrane potential. Biochimica et Biophysica Acta (BBA) - Biomembranes, 812(1), 55-65. [Link]

  • Kumar, P., & Singh, S. (2013). LIPOSOME: METHODS OF PREPARATION AND APPLICATIONS. International Research Journal of Pharmacy, 4(5), 1-7. [Link]

  • Pinto, A. C., et al. (2023). Characterization of Liposomes Using Quantitative Phase Microscopy (QPM). Nanomaterials, 13(16), 2314. [Link]

  • Sercombe, L., et al. (2015). Liposomes: Clinical Applications and Potential for Image-Guided Drug Delivery. Current Medical Chemistry, 22(27), 3109-3121. [Link]

  • Daraee, H., et al. (2016). Application of Various Types of Liposomes in Drug Delivery Systems. Artificial Cells, Nanomedicine, and Biotechnology, 44(2), 613-621. [Link]

  • U.S. Patent No. 5,554,382. (1996). Methods and apparatus for making liposomes.
  • Szabó, B., et al. (2021). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. Polymers, 13(16), 2736. [Link]

  • Ashley, C. E., et al. (2011). Supporting Information for: Functionalized Liposome Purification via Liposome Extruder Purification (LEP). The Royal Society of Chemistry. [Link]

  • Patel, R. (2023). Development and Analytical Characterization of Liposomes: A Comprehensive Approach. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 1-10. [Link]

  • Beltrán-Gracia, E., et al. (2022). Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis. Analytical and Bioanalytical Chemistry, 414(23), 6649-6671. [Link]

  • Pinto, A. C., et al. (2023). Characterization of Liposomes Using Quantitative Phase Microscopy (QPM). Nanomaterials, 13(16), 2314. [Link]

  • Patel, R. (2023). Development and Analytical Characterization of Liposomes: A Comprehensive Approach. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 1-10. [Link]

  • Allen, T. M., & Cullis, P. R. (2013). Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges. Journal of Drug Targeting, 21(1), 3-15. [Link]

  • Sercombe, L., et al. (2015). Liposomes: Clinical Applications and Potential for Image-Guided Drug Delivery. Current Medical Chemistry, 22(27), 3109-3121. [Link]

  • CliniSciences. (n.d.). 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]

  • Giocondi, M. C., et al. (2004). Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy. Biophysical Journal, 86(4), 2245-2260. [Link]

  • ResearchGate. (n.d.). Application of liposomes for the delivery of various drug molecules. Retrieved from [Link]

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Sources

Application Note: Utilizing 2-Oleoyl-sn-glycero-3-phosphocholine as a Substrate for High-Throughput Phospholipase A2 Assays

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-Oleoyl-sn-glycero-3-phosphocholine as a substrate for the enzymatic assay of Phospholipase A2 (PLA2). We will explore the biochemical rationale for this substrate's selection, present detailed protocols for a robust, continuous fluorescence-based assay, and discuss critical aspects of data analysis and assay validation. The methodologies outlined herein are tailored for high-throughput screening (HTS) of potential PLA2 inhibitors, a crucial step in the discovery of novel anti-inflammatory therapeutics.

Introduction: The Significance of Phospholipase A2 in Health and Disease

The Phospholipase A2 (PLA2) superfamily of enzymes are esterases that catalyze the hydrolysis of the sn-2 ester bond in glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1][2] This enzymatic reaction is a pivotal and often rate-limiting step in the production of potent lipid mediators, such as prostaglandins and leukotrienes, which are key players in the inflammatory cascade.[3][4] Given their central role in inflammation, various PLA2 isoforms are implicated in a wide range of diseases, including arthritis, cardiovascular diseases, and some cancers, making them a prime target for therapeutic intervention.[5][6][7]

The development of specific and potent PLA2 inhibitors is an active area of drug discovery.[8] A prerequisite for identifying such inhibitors is a reliable and sensitive assay that can accurately quantify PLA2 activity. The choice of substrate is a critical determinant of assay performance. 2-Oleoyl-sn-glycero-3-phosphocholine, a lysophospholipid, offers distinct advantages as a PLA2 substrate. Its single acyl chain at the sn-2 position ensures that it is a direct substrate for PLA2, simplifying the reaction kinetics and enhancing the specificity of the assay.

Assay Principle and Workflow

The assay described in this note utilizes a fluorescence-based detection method, which offers high sensitivity and is amenable to a continuous, kinetic format suitable for HTS.[9][10] The core principle involves the PLA2-mediated cleavage of 2-Oleoyl-sn-glycero-3-phosphocholine, which liberates oleic acid. The released oleic acid then binds to a reporter molecule, typically a fatty acid-binding protein (FABP) coupled with a fluorescent probe. This binding event alleviates the quenching of the probe's fluorescence, resulting in an increase in signal intensity that is directly proportional to the PLA2 enzymatic activity.

PLA2_Assay_Workflow sub 2-Oleoyl-sn-glycero-3-phosphocholine (Substrate) pla2 Phospholipase A2 sub->pla2 sn-2 hydrolysis prod1 Oleic Acid pla2->prod1 prod2 glycero-3-phosphocholine pla2->prod2 fabp_fluorescent Probe-FABP-Oleic Acid Complex (High Fluorescence) prod1->fabp_fluorescent Binding fabp_quenched Fluorescent Probe-FABP (Low Fluorescence) fabp_quenched->fabp_fluorescent detection Fluorescence Reader (Ex/Em) fabp_fluorescent->detection

Figure 1: Schematic of the fluorescence-based PLA2 assay workflow.

Detailed Protocols and Methodologies

Materials and Reagents
ReagentRecommended SupplierExample Catalog No.Storage
2-Oleoyl-sn-glycero-3-phosphocholineCayman Chemical10007595-20°C
Recombinant Human PLA2R&D SystemsVaries by isoform-80°C
PLA2 Activity Assay Kit (Fluorometric)Abcamab273278-20°C
Assay Buffer (e.g., Tris-HCl, pH 8.0)Sigma-AldrichT26634°C
Calcium Chloride (CaCl₂)Sigma-AldrichC1016Room Temp.
96-well or 384-well black microplatesCorning3915 (96-well)Room Temp.
Reagent Preparation
  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 8.0, containing 100 mM NaCl and 1 mM CaCl₂. Calcium is a required cofactor for many PLA2 isoforms.[11]

  • Substrate Stock Solution: Prepare a 10 mM stock solution of 2-Oleoyl-sn-glycero-3-phosphocholine in a suitable organic solvent (e.g., ethanol) and store at -20°C.

  • Enzyme Working Solution: Dilute the PLA2 enzyme to the desired concentration in cold assay buffer immediately before use. The optimal concentration should be determined via an enzyme titration experiment.

  • Fluorescent Detection Reagent: Prepare the fluorescent probe/FABP solution according to the manufacturer's protocol (e.g., from a kit like Abcam ab273278). Protect this solution from light.

Step-by-Step Assay Procedure
  • Prepare Assay Plate:

    • Add 50 µL of assay buffer to all wells.

    • For inhibitor screening, add 1 µL of test compound (in DMSO) or DMSO alone (for controls) to the appropriate wells.

  • Add Substrate and Detection Reagent:

    • Prepare a master mix of the substrate and the fluorescent detection reagent in assay buffer.

    • Add 25 µL of this master mix to each well.

  • Initiate the Reaction:

    • Add 25 µL of the PLA2 enzyme working solution to all wells except the no-enzyme control wells (add 25 µL of assay buffer to these).

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 388/513 nm for certain probes) every 1-2 minutes for 30-60 minutes.

Experimental_Workflow prep 1. Reagent Preparation (Buffer, Substrate, Enzyme) plate 2. Plate Setup (Add Buffer, Compounds) prep->plate reagents 3. Add Substrate & Probe Master Mix plate->reagents start_rxn 4. Initiate with Enzyme Addition reagents->start_rxn read 5. Kinetic Fluorescence Reading start_rxn->read analyze 6. Data Analysis (Vmax, % Inhibition, IC50) read->analyze

Figure 2: Experimental workflow for PLA2 inhibitor screening.

Data Analysis and Interpretation

The primary data output will be fluorescence intensity over time.

  • Calculate Initial Velocity (V₀): Plot fluorescence units versus time for each well. The slope of the initial linear portion of this curve represents the initial reaction velocity (V₀).

  • Determine Percent Inhibition: For inhibitor screening, calculate the percentage of PLA2 inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_vehicle_control)] * 100

  • Calculate IC₅₀ Values: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).

Assay Validation and Trustworthiness

To ensure the integrity and reliability of the assay, the following validation experiments are essential:

  • Enzyme Titration: Determine the optimal enzyme concentration that provides a robust signal within the linear range of the assay.

  • Substrate Concentration (Km Determination): Vary the concentration of 2-Oleoyl-sn-glycero-3-phosphocholine to determine the Michaelis-Menten constant (Km). For inhibitor screening, it is advisable to use a substrate concentration at or near the Km value.

  • Z'-Factor Calculation: For HTS campaigns, the Z'-factor is a critical metric for assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent and robust assay.

    Z' = 1 - [ (3σ_positive + 3σ_negative) / |μ_positive - μ_negative| ] (where σ is the standard deviation and μ is the mean of the positive and negative controls)

Conclusion

The use of 2-Oleoyl-sn-glycero-3-phosphocholine in a continuous, fluorescence-based assay provides a sensitive, specific, and high-throughput compatible method for quantifying PLA2 activity and screening for inhibitors. The protocols and validation steps outlined in this application note are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the discovery of novel therapeutics targeting PLA2-mediated diseases.

References

  • Dennis, E. A., Cao, J., Hsu, Y. H., Magrioti, V., & Kokotos, G. (2011). Phospholipase A2 enzymes: physical structure, biological functions, disease implication, chemical inhibition, and therapeutic intervention. Chemical reviews, 111(10), 6130–6185. [Link]

  • Tischfield, J. A. (1994). A fluorescence-based assay for human type II phospholipase A2. Analytical Biochemistry, 222(2), 435-440. [Link]

  • Kokotos, G., & Six, D. A. (2021). The design and discovery of phospholipase A2 inhibitors for the treatment of inflammatory diseases. Expert Opinion on Drug Discovery, 16(11), 1287-1305. [Link]

  • Lucas, K. K., & Dennis, E. A. (2005). A continuous fluorescence assay for phospholipase A2 with nontagged lipid. Analytical Biochemistry, 343(1), 88-95. [Link]

  • Dennis, E. A. (2021). Phospholipase A2: A paradigm for allosteric regulation by membranes and cell signaling. ASBMB Today. [Link]

  • Burke, J. E., & Dennis, E. A. (2009). Phospholipase A2 structure/function, mechanism, and signaling. The Journal of lipid research, 50 Suppl(Suppl), S237–S242. [Link]

  • Request PDF. (2021). The design and discovery of phospholipase A 2 inhibitors for the treatment of inflammatory diseases. [Link]

  • Creative BioMart. (n.d.). Phospholipase A2 Activity Assay Kit (Fluorometric). [Link]

  • Balsinde, J., Winstead, M. V., & Dennis, E. A. (2002). Phospholipase A2 inhibitors as potential anti-inflammatory agents. ProQuest. [Link]

  • Grewal, S., & Huecker, M. R. (2023). Biochemistry, Phospholipase A2. In StatPearls. StatPearls Publishing. [Link]

  • Magrioti, V., & Kokotos, G. (2013). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. Future medicinal chemistry, 5(7), 723–744. [Link]

  • Patsnap Synapse. (2024). What are PLA2 inhibitors and how do they work?. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Oleoyl-1-palmitoyl-sn-glycero-3-phosphocholine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine. PubChem. [Link]

  • Hendrickson, H. S. (1991). Phospholipase A2 assays with fluorophore-labeled lipid substrates. Methods in enzymology, 197, 90–94. [Link]

  • University of Southampton. (n.d.). Phospholipase A2. [Link]

  • Leslie, C. C. (2010). Assaying phospholipase A2 activity. Methods in molecular biology (Clifton, N.J.), 610, 203–212. [Link]

  • Yang, H. C., Farooqui, A. A., & Horrocks, L. A. (1997). 2-acyl-sn-glycero-3-phosphoethanolamine lysophospholipase A2 activity in guinea-pig heart microsomes. The Biochemical journal, 325 ( Pt 2)(Pt 2), 431–437. [Link]

Sources

Application Note & Protocols: A Guide to Investigating Lipid-Protein Interactions Using 2-Oleoyl-sn-glycero-3-phosphocholine (SOPC)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for studying the interactions between proteins and lipid membranes composed of 2-Oleoyl-sn-glycero-3-phosphocholine (SOPC). We will delve into the causality behind experimental choices and provide self-validating protocols for robust and reproducible results.

Part 1: Foundational Principles and Membrane Model Preparation

The Significance of SOPC in Membrane Biophysics

2-Oleoyl-sn-glycero-3-phosphocholine (SOPC) is a monounsaturated phosphatidylcholine with an 18-carbon oleoyl group at the sn-2 position. It is a fundamental component of eukaryotic cell membranes and serves as an excellent model lipid for several reasons:

  • Biomimetic Properties: SOPC's structure, with one saturated and one unsaturated acyl chain, closely mimics the fluidity and physical characteristics of biological membranes.[1]

  • Phase Behavior: SOPC exists in a liquid-crystalline (fluid) phase at typical experimental temperatures (well above its gel-to-liquid crystalline phase transition temperature, Tₘ, of -5°C), which is crucial for studying the dynamics of membrane protein interactions.

  • Stability and Versatility: SOPC readily forms stable unilamellar vesicles (liposomes), which are versatile platforms for a wide range of biophysical assays.[2]

The choice of a well-defined, single-component system like SOPC provides a clean background to dissect the specific contributions of a protein to membrane binding, insertion, or function before moving to more complex, multi-lipid compositions.[3]

Protocol: Preparation of Small Unilamellar Vesicles (SUVs) from SOPC

The foundation of most in-vitro lipid-protein interaction studies is the creation of a consistent and well-characterized model membrane. Extrusion is the gold-standard method for producing homogenous small unilamellar vesicles (SUVs) of a defined diameter.[4][5]

Causality: This protocol is designed to transform a heterogeneous, multilamellar lipid suspension into a clear solution of unilamellar vesicles of a specific size (typically 100 nm). The freeze-thaw cycles reduce lamellarity, and extrusion through a polycarbonate filter with a defined pore size ensures size homogeneity, which is critical for reproducibility in binding assays.[4]

Materials:

  • SOPC powder or chloroform solution

  • Glass test tubes or round-bottom flask

  • Nitrogen or Argon gas stream

  • High-vacuum desiccator

  • Appropriate experimental buffer (e.g., HEPES, Tris with defined pH and salt concentration)

  • Liquid nitrogen

  • Water bath or heating block set to a temperature above SOPC's Tₘ (e.g., 25-37°C)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass syringes

Step-by-Step Methodology:

  • Lipid Film Formation:

    • Aliquot the desired amount of SOPC (dissolved in chloroform) into a glass round-bottom flask.

    • Dry the lipid into a thin film by rotating the flask under a gentle stream of nitrogen or argon gas. This removes the bulk organic solvent.

    • Place the flask in a high-vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent. A complete removal of solvent is crucial for vesicle stability.

  • Hydration:

    • Add the desired volume of pre-warmed experimental buffer to the lipid film to achieve the target final lipid concentration (typically 1-5 mM).[4]

    • Incubate the mixture at a temperature above SOPC's Tₘ (e.g., 37°C) for 30-60 minutes with occasional vortexing. This will result in a milky, opaque suspension of multilamellar vesicles (MLVs).[4]

  • Freeze-Thaw Cycles:

    • Submerge the tube containing the MLV suspension in liquid nitrogen until completely frozen.

    • Thaw the suspension in a warm water bath (e.g., 37°C) until fully melted.

    • Repeat this freeze-thaw process for a total of 5-7 cycles. This procedure helps to break up large multilamellar structures and increases the efficiency of SUV formation during extrusion.[4]

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. Pre-wet the membrane with buffer.

    • Heat the extruder block to a temperature above the lipid's Tₘ.

    • Load the lipid suspension into one of the glass syringes and carefully place it in the extruder.

    • Gently push the suspension from one syringe to the other through the membrane.

    • Repeat this extrusion process for an odd number of passes (e.g., 11-21 times) to ensure the final collection is from the opposite syringe, guaranteeing all vesicles have passed through the filter an equal number of times. The solution should become clear, indicating the formation of SUVs.[5]

  • Characterization and Storage:

    • Vesicle size and homogeneity can be confirmed using Dynamic Light Scattering (DLS).

    • Store the extruded liposomes at 4°C and use within 3-5 days for optimal results.[4]

G cluster_prep SOPC Liposome Preparation Workflow A 1. Dry Lipid Film (SOPC in Chloroform) B 2. Hydration (Add Buffer, Vortex) A->B Remove Solvent C 3. Freeze-Thaw Cycles (Liquid N2 / Warm Bath) B->C Form MLVs D 4. Extrusion (Through 100 nm Filter) C->D Reduce Lamellarity E 5. Characterization (e.g., DLS) D->E Form Homogeneous SUVs

Caption: Workflow for preparing SOPC Small Unilamellar Vesicles (SUVs).

Part 2: Biophysical Techniques & Protocols

Once a stable and homogenous population of SOPC vesicles is prepared, various techniques can be employed to characterize protein binding.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in mass on a sensor chip surface in real-time.[6][7] For lipid-protein studies, a lipid bilayer or monolayer is captured on the sensor chip, and the protein of interest is flowed over the surface. The binding of the protein to the lipid surface causes a change in the refractive index, which is detected as a change in resonance units (RU). This allows for the determination of association (kₐ), dissociation (kₑ), and equilibrium dissociation (Kₑ) constants.[8]

cluster_spr Principle of SPR for Lipid-Protein Interactions Protein Protein (Analyte) in solution Liposome SOPC Liposome (Ligand) Immobilized on Chip Protein->Liposome Association (ka) Liposome->Protein Dissociation (kd) Chip Sensor Chip (e.g., L1 Chip) Liposome->Chip Detector Detector (Measures RU change) Chip->Detector Analyzes Reflected Light

Caption: Schematic of a Surface Plasmon Resonance (SPR) experiment.

Protocol: Analyzing Protein Binding to SOPC Vesicles via SPR

Causality: This protocol uses an L1 sensor chip, which has lipophilic alkyl chains covalently attached to its surface. This allows for the direct and stable capture of intact SOPC vesicles, creating a fluid and biomimetic surface for interaction analysis.[9][10]

  • Chip Preparation and Liposome Immobilization:

    • Equilibrate the L1 sensor chip with running buffer (the same buffer used for liposome preparation and protein dilution).

    • Perform one or two conditioning steps with a mild detergent (e.g., 20-40 mM CHAPS) as per the instrument manufacturer's guidelines to clean and prepare the surface.

    • Inject the prepared SOPC SUVs (typically 0.1-0.5 mM) at a low flow rate (e.g., 2-5 µL/min) to allow for efficient capture onto the lipophilic surface. Aim for a stable capture level of 5,000-10,000 RU.

    • Inject a high concentration of NaOH (e.g., 100 mM) to remove any loosely bound or unstable liposomes, resulting in a stable lipid monolayer.

    • Inject buffer to ensure a stable baseline is achieved post-immobilization.

  • Interaction Analysis:

    • Prepare a series of protein dilutions in the running buffer. It is crucial to include a zero-concentration sample (buffer only) for double referencing.

    • Inject the protein solutions over the captured SOPC surface, typically starting with the lowest concentration. Use a sufficient association time to approach equilibrium, followed by a dissociation phase where only running buffer is flowed.

    • Between protein injections, regenerate the surface if necessary, although for many peripheral interactions, the protein will fully dissociate during the dissociation phase.

  • Data Analysis:

    • Subtract the signal from the reference surface (if used) and the buffer-only injection to correct for bulk refractive index changes and instrument drift.

    • Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding for simple interactions, or steady-state affinity models) to determine Kₑ, kₐ, and kₑ.

ParameterDescriptionTypical Values
Kₑ (Kₐ) Equilibrium Dissociation Constant (kₑ/kₐ)nM to µM
kₐ (on-rate) Association rate constant10³ to 10⁷ M⁻¹s⁻¹
kₑ (off-rate) Dissociation rate constant10⁻¹ to 10⁻⁵ s⁻¹
Table 1: Key kinetic and affinity parameters obtained from SPR analysis.
Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[11] In a typical experiment, a solution of the protein is titrated into a solution of SOPC vesicles. Each injection triggers a heat change (endothermic or exothermic) that is measured relative to a reference cell. As the binding sites on the vesicles become saturated, the heat change per injection diminishes. The resulting isotherm can be analyzed to provide a complete thermodynamic profile of the interaction.[12][13]

cluster_itc Principle of Isothermal Titration Calorimetry (ITC) Syringe Syringe (contains Protein) Cell Sample Cell (contains SOPC Liposomes) Syringe->Cell Titration (Stepwise Injections) Detector Heat Detector Cell->Detector Measures Heat (Released or Absorbed) Plot Resulting Isotherm (ΔH, KD, n) Detector->Plot Generates Binding Curve

Caption: Conceptual workflow of an Isothermal Titration Calorimetry (ITC) experiment.

Protocol: Thermodynamic Profiling of Protein-SOPC Interaction via ITC

Causality: The success of an ITC experiment hinges on eliminating all sources of heat change other than the binding event itself. Therefore, precise buffer matching between the syringe and cell solutions is the most critical step to minimize the heats of dilution, which can otherwise obscure the true binding signal.[13]

  • Sample Preparation:

    • Prepare SOPC SUVs as described previously.

    • Dialyze both the protein solution and a sufficient volume of the SOPC SUV suspension against the exact same batch of buffer overnight at 4°C. This is the most critical step for high-quality data.[14]

    • After dialysis, centrifuge both samples at high speed to remove any aggregates.

    • Accurately determine the final concentrations of the protein and the lipid. The lipid concentration should be expressed as the concentration of accessible lipid (outer leaflet), which is approximately 50-60% of the total lipid concentration for 100 nm SUVs.

  • Experimental Setup:

    • Typically, place the SOPC vesicles in the sample cell (at a concentration ~10-20x the expected Kₑ) and the protein in the syringe (at a concentration ~10-15x that of the lipid in the cell).[13]

    • Set the experimental temperature, stirring speed (e.g., 750 rpm), and injection parameters (e.g., 19 injections of 2 µL each).[14]

  • Titration and Controls:

    • Perform an initial small injection (e.g., 0.4 µL) that is discarded during analysis.

    • Run the full titration sequence.

    • Crucial Control: Perform a control titration by injecting the protein from the syringe into the buffer alone (without liposomes) to measure the heat of dilution of the protein. This value will be subtracted from the primary experimental data.

  • Data Analysis:

    • Integrate the peaks from the raw thermogram to obtain the heat change per injection.

    • Subtract the heat of dilution from the control experiment.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (Kₑ), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.

ParameterDescription
Kₑ Equilibrium Dissociation Constant
n Stoichiometry (Lipids per protein)
ΔH Enthalpy of Binding (Heat change)
ΔS Entropy of Binding (Change in disorder)
Table 2: Thermodynamic parameters derived from a single ITC experiment.[12]
Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat capacity of a sample as a function of temperature.[15] For lipids, it is used to detect the gel-to-liquid crystalline phase transition (Tₘ). The binding of a protein to the lipid bilayer can perturb the lipid packing, leading to changes in the Tₘ and the enthalpy of the transition (ΔH). This provides insights into how the protein affects the physical state of the membrane.[16][17]

Protocol: Assessing Protein-Induced Changes in SOPC Bilayer Properties

Causality: While SOPC's Tₘ is too low for standard DSC instruments, this technique is invaluable when studying lipids with higher Tₘ (like DPPC or DSPC) mixed with SOPC, or for understanding how a protein might induce phase separation or domain formation. The protocol is described here for a generic phospholipid (e.g., DPPC, Tₘ = 41°C) to illustrate the principle.

  • Sample Preparation:

    • Prepare MLVs of the chosen lipid (e.g., DPPC) in buffer.

    • Create two samples: one with liposomes only, and one with liposomes pre-incubated with the protein of interest.

    • Ensure both samples have identical lipid and buffer concentrations.

  • DSC Measurement:

    • Load the liposome-only sample into the sample cell and the corresponding buffer into the reference cell.

    • Scan a temperature range that brackets the known Tₘ of the lipid (e.g., 20°C to 60°C for DPPC) at a defined scan rate (e.g., 1°C/min).

    • Repeat the scan for the protein-liposome sample.

  • Data Analysis:

    • The Tₘ is the peak of the endothermic transition.

    • Compare the thermograms of the lipid-only and protein-lipid samples.

    • A shift in Tₘ, a change in peak height, or broadening of the peak indicates an interaction between the protein and the lipid bilayer.[18] For example, a downward shift in Tₘ often suggests the protein disrupts the ordered gel phase, while a broadening of the peak can indicate decreased cooperativity of the transition.

Fluorescence Spectroscopy

Principle: Fluorescence techniques are highly sensitive and versatile for studying lipid-protein interactions.[19][20] Changes in the fluorescence signal of either an intrinsic fluorophore (like tryptophan in the protein) or an extrinsic fluorescent probe can report on binding events.

Common Approaches:

  • Intrinsic Tryptophan Fluorescence Quenching: If the protein contains tryptophan residues at or near the lipid-binding interface, their fluorescence may be quenched or shifted upon binding to the SOPC vesicles. By titrating vesicles into a protein solution and monitoring the change in fluorescence intensity or emission maximum, a binding curve can be generated to calculate Kₑ.[21]

  • Fluorescence Anisotropy: This technique measures the tumbling rate of a fluorescent molecule.[21] If a small, fluorescently-labeled peptide or protein binds to a large SOPC vesicle, its tumbling slows dramatically, leading to a large increase in anisotropy. This change can be used to quantify binding.

  • Förster Resonance Energy Transfer (FRET): FRET can measure proximity between a donor fluorophore on the protein and an acceptor fluorophore within the SOPC bilayer (or vice versa). An increase in FRET signal upon titration indicates binding and can provide distance information.

Protocol: Binding Analysis via Intrinsic Tryptophan Fluorescence

  • Sample Preparation:

    • Prepare a solution of the protein in the desired buffer. Its concentration should be low enough to avoid inner filter effects.

    • Prepare a concentrated stock of SOPC SUVs in the same buffer.

  • Titration:

    • Place the protein solution in a quartz cuvette in a fluorometer.

    • Set the excitation wavelength (typically ~295 nm to selectively excite tryptophan) and record the emission spectrum (typically 310-400 nm).

    • Add small aliquots of the SOPC SUV stock to the cuvette, mixing gently after each addition.

    • Record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Correct the data for dilution.

    • Plot the change in fluorescence intensity or the shift in emission maximum as a function of lipid concentration.

    • Fit the resulting curve to a binding equation (e.g., a quadratic binding isotherm) to determine the Kₑ.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides atomic-resolution information about molecular structure, dynamics, and interactions.[22][23] For lipid-protein interactions, Chemical Shift Perturbation (CSP) mapping is a powerful tool.[24][25] A 2D ¹H-¹⁵N HSQC spectrum of an isotope-labeled protein produces a peak for each backbone amide. Upon addition of unlabeled SOPC vesicles, residues involved in the interaction will experience a change in their chemical environment, causing their corresponding peaks in the spectrum to shift or broaden.

Protocol: Mapping the SOPC-Binding Interface via CSP

  • Sample Preparation:

    • Express and purify ¹⁵N-labeled protein.

    • Prepare a concentrated sample of the protein in a suitable NMR buffer (often containing D₂O).

    • Prepare a concentrated stock of SOPC SUVs in the identical buffer.

  • NMR Titration:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Add a sub-stoichiometric amount of SOPC vesicles to the NMR tube.

    • Acquire another ¹H-¹⁵N HSQC spectrum.

    • Repeat the process with increasing amounts of vesicles until saturation is reached or the sample becomes too viscous.

  • Data Analysis:

    • Overlay the spectra from the titration series.

    • Identify the amide peaks that show significant chemical shift changes or line broadening.

    • Map these perturbed residues onto the 3D structure of the protein to visualize the binding interface. The magnitude of the shift can also be used to estimate the Kₑ.[26]

Part 3: Summary of Techniques

TechniqueInformation ObtainedStrengthsLimitations
SPR Kinetics (kₐ, kₑ), Affinity (Kₑ)Real-time, label-free, high sensitivityRequires surface immobilization, potential mass transport artifacts[27]
ITC Thermodynamics (Kₑ, ΔH, ΔS), Stoichiometry (n)Label-free, in-solution, complete thermodynamic profileRequires high sample concentrations, sensitive to buffer mismatch[28]
DSC Effect on membrane physical state (Tₘ, ΔH)Provides information on membrane perturbationIndirect binding measurement, not suitable for low Tₘ lipids alone
Fluorescence Affinity (Kₑ), Conformational changesHigh sensitivity, versatile, requires small sample amountsOften requires labeling, susceptible to artifacts (e.g., light scattering)
NMR Atomic-resolution binding site, Affinity (Kₑ), DynamicsHigh-resolution structural detailRequires isotope labeling, large amounts of protein, limited by protein size[27]
Table 3: Comparative summary of key biophysical techniques for studying SOPC-protein interactions.

References

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The Role of 2-Oleoyl-sn-glycero-3-phosphocholine (SOPC) in Nanodisc Technology: Application Notes and Protocols for Membrane Protein Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Membrane Protein Biology and the Nanodisc Solution

Membrane proteins are the gatekeepers and communicators of the cell, representing a significant portion of the proteome and the target of over 60% of modern pharmaceuticals.[1][2] Despite their importance, their inherent hydrophobicity makes them notoriously difficult to study. Once removed from their native lipid bilayer, they are prone to aggregation and loss of function, posing a significant hurdle for structural and functional characterization.[3]

To overcome this, various membrane mimetics have been developed, with phospholipid nanodiscs emerging as a particularly powerful tool.[3][4] Nanodiscs are self-assembled, nanoscale patches of a lipid bilayer, encircled and stabilized by two copies of a helical membrane scaffold protein (MSP).[5][6] This innovative system captures a single membrane protein (or a specific oligomeric state) in a soluble, detergent-free, and more native-like lipid environment.[5][7] The precise control over the lipid composition of the nanodisc is a key advantage, allowing researchers to investigate the critical role of specific lipid-protein interactions in modulating protein function.[8][9]

This guide focuses on the application of 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC), a biologically relevant phospholipid, in nanodisc technology for the study of membrane proteins. We will delve into the rationale for selecting SOPC, provide detailed protocols for nanodisc assembly and membrane protein reconstitution, and discuss methods for characterization and downstream applications.

Why Choose SOPC for Nanodisc Formulations? A Scientific Rationale

The choice of lipid is a critical parameter in nanodisc assembly, as the lipid environment can significantly influence the stability, conformation, and function of the reconstituted membrane protein.[10] While lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) are commonly used, SOPC presents specific properties that can be advantageous for certain applications.[8][11]

SOPC is a zwitterionic phospholipid with a saturated stearoyl chain (18:0) at the sn-1 position and a monounsaturated oleoyl chain (18:1) at the sn-2 position. This composition gives SOPC distinct biophysical properties:

  • Bilayer Thickness and Fluidity: SOPC forms bilayers with a thickness of approximately 4-5 nm, which is representative of many biological membranes. The presence of the unsaturated oleoyl chain introduces a kink, increasing the fluidity of the bilayer compared to fully saturated lipids. This fluidity can be crucial for the conformational dynamics of many membrane proteins.

  • Phase Behavior: At physiological temperatures, SOPC exists in a liquid-disordered (Ld) phase, mimicking the fluid nature of native cell membranes. Its phase transition temperature is well below typical experimental conditions, ensuring a fluid and accommodating environment for protein reconstitution.

  • Interaction with Cholesterol: SOPC's interaction with cholesterol has been studied, showing that the addition of cholesterol can induce a more ordered (Lo) phase. This is highly relevant for studies of membrane proteins whose function is modulated by cholesterol-rich lipid raft-like environments.

The selection of SOPC can be particularly beneficial when studying membrane proteins that are sensitive to the lateral pressure and thickness of the lipid bilayer, or when investigating the influence of a specific lipid acyl chain composition on protein function.

Experimental Workflow: From Components to Characterized Protein-Nanodiscs

The successful reconstitution of a membrane protein into SOPC nanodiscs involves a systematic, multi-step process. This workflow ensures the formation of monodisperse, stable nanodiscs containing the functional protein of interest.

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p1 -> a1 [label="Combine"]; a1 -> a2 [label="Equilibrate"]; a2 -> a3 [label="Initiate Assembly"]; a3 -> a4; a4 -> c1 [label="Isolate"]; c1 -> c2 [label="Validate"]; c2 -> c3 [label="Proceed"]; }

Figure 1: A generalized workflow for the reconstitution of membrane proteins into SOPC nanodiscs.

Protocol 1: Preparation of Empty SOPC Nanodiscs

This protocol describes the formation of nanodiscs composed of SOPC and a selected Membrane Scaffold Protein (MSP), such as MSP1D1 or MSP1E3D1. The key to forming a homogenous population of nanodiscs is to empirically determine the optimal molar ratio of SOPC to MSP.[8] This ratio is dependent on the surface area per lipid and the length of the MSP construct.[12] For lipids similar to SOPC, like POPC, a starting ratio of approximately 65:1 (POPC:MSP1D1) is often used.[8] We recommend starting with a similar ratio for SOPC and optimizing from there.

Materials:

  • 2-Oleoyl-sn-glycero-3-phosphocholine (SOPC) powder

  • Membrane Scaffold Protein (e.g., MSP1D1, lyophilized or stock solution)

  • Chloroform

  • Sodium Cholate

  • Standard Buffer: 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5 mM EDTA

  • Detergent Removal Beads (e.g., Bio-Beads SM-2)

  • Glass vials with Teflon-lined caps

  • Nitrogen gas source

  • Sonicator bath

Procedure:

  • Prepare SOPC Stock Solution: a. Dissolve SOPC powder in chloroform to a final concentration of 50-100 mM. b. Store the stock solution at -20°C in a glass vial with a Teflon-lined cap to prevent solvent evaporation and contamination.

  • Prepare SOPC Film: a. In a glass tube, aliquot the required amount of SOPC stock solution. b. Evaporate the chloroform under a gentle stream of nitrogen gas, rotating the tube to create a thin lipid film on the bottom. c. Place the tube under vacuum for at least 1-2 hours to remove any residual chloroform.

  • Solubilize SOPC with Detergent: a. Prepare a stock solution of 100 mM Sodium Cholate in Standard Buffer. b. Resuspend the dried SOPC film in Standard Buffer containing sodium cholate. A common starting point is a 2:1 molar ratio of cholate to SOPC to ensure complete solubilization.[8] c. Vortex and sonicate the mixture in a bath sonicator until the solution is completely clear. This indicates the formation of SOPC-cholate mixed micelles.

  • Nanodisc Assembly Mixture: a. In a fresh tube, combine the solubilized SOPC with the MSP solution at the desired molar ratio. See Table 1 for suggested starting ratios. b. Adjust the volume with Standard Buffer to ensure the final cholate concentration is between 12-40 mM.[12]

  • Initiate Self-Assembly by Detergent Removal: a. Prepare Bio-Beads by washing them with methanol and then extensively with water. Store them in water at 4°C. b. Add the washed, damp Bio-Beads to the assembly mixture. A typical amount is 0.5-0.8 grams of beads per mL of the mixture. c. Incubate the mixture on an orbital shaker at 4°C. For lipids like POPC (and by extension, SOPC), an incubation time of at least 4 hours is recommended.

  • Purification and Characterization: a. Separate the assembled nanodiscs from the Bio-Beads by carefully pipetting off the supernatant. b. Purify the nanodiscs using Size Exclusion Chromatography (SEC) on a column like a Superdex 200.[8] A single, symmetric peak is indicative of a homogenous nanodisc population. c. Characterize the size and monodispersity of the nanodiscs using Dynamic Light Scattering (DLS).

Table 1: Suggested Starting Molar Ratios for SOPC Nanodisc Assembly

Membrane Scaffold Protein (MSP) Suggested SOPC:MSP Molar Ratio (per monomer of MSP) Expected Nanodisc Diameter
MSP1D1 60:1 - 70:1 ~9.7 nm
MSP1E3D1 120:1 - 140:1 ~12.9 nm

Note: These ratios are starting points and should be empirically optimized by testing a range of ratios and analyzing the resulting nanodiscs by SEC for monodispersity.[8]

Protocol 2: Reconstitution of a Membrane Protein into SOPC Nanodiscs

This protocol outlines the incorporation of a detergent-solubilized membrane protein into pre-optimized SOPC nanodiscs. The process is similar to forming empty nanodiscs, with the addition of the target protein to the initial mixture.

Materials:

  • Purified membrane protein of interest, solubilized in a suitable detergent (e.g., DDM, LMNG).

  • Optimized SOPC:MSP reconstitution mixture (from Protocol 1).

  • Detergent Removal Beads (e.g., Bio-Beads SM-2).

  • Appropriate buffers for purification.

Procedure:

  • Prepare the Reconstitution Mixture: a. Combine the detergent-solubilized membrane protein with the pre-determined optimal mixture of solubilized SOPC and MSP. b. A common starting molar ratio is a 5 to 10-fold molar excess of MSP over the membrane protein to favor the incorporation of a single protein molecule per nanodisc.[13]

  • Incubation and Self-Assembly: a. Gently mix the components and incubate at 4°C for 1 hour to allow for the formation of mixed micelles containing the protein, lipid, MSP, and detergent.[13] b. Initiate self-assembly by adding pre-washed Bio-Beads, as described in Protocol 1, Step 5. c. Incubate overnight at 4°C with gentle agitation.[13]

  • Purification of Protein-Loaded Nanodiscs: a. Remove the Bio-Beads. b. The purification strategy will depend on the tags present on the membrane protein and/or the MSP. i. Affinity Chromatography: If the membrane protein has an affinity tag (e.g., His-tag, Strep-tag) that is different from the MSP, this can be used to selectively capture the protein-loaded nanodiscs and separate them from empty nanodiscs. ii. Size Exclusion Chromatography (SEC): Protein-loaded nanodiscs are larger than empty nanodiscs and will elute earlier from an SEC column. This can be used to separate the two populations.

  • Characterization of Reconstituted Protein: a. SDS-PAGE: Analyze the purified fractions to confirm the presence of both the MSP and the target membrane protein. b. Dynamic Light Scattering (DLS): Confirm the size and monodispersity of the protein-loaded nanodiscs. c. Negative-Stain Electron Microscopy: Visualize the nanodiscs to confirm their discoidal shape and homogeneity. d. Functional Assays: Perform activity assays (e.g., ligand binding, enzyme kinetics) to ensure the reconstituted protein is functional.

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start -> ac1; start -> sec1; }

Figure 2: Purification strategies for separating protein-loaded nanodiscs from empty nanodiscs.

Applications in Drug Discovery and Structural Biology

The ability to stabilize membrane proteins in a defined SOPC lipid environment opens up a wide range of applications for researchers in academia and the pharmaceutical industry.

  • Structural Biology (Cryo-EM & NMR): SOPC nanodiscs provide a soluble, monodisperse sample ideal for high-resolution structural determination by cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy.[14][15][16] The detergent-free environment reduces background noise in cryo-EM and can better preserve the native protein structure.[7] For NMR, nanodiscs offer a more membrane-like environment than detergents, which can be crucial for studying protein dynamics and lipid interactions.[15]

  • Drug Discovery and Screening: Membrane proteins reconstituted in SOPC nanodiscs can be used in various screening assays to identify and characterize new drug candidates.[1][9] The accessibility of both the extracellular and intracellular faces of the protein in the nanodisc format is a significant advantage over liposomes.[6] Techniques like Surface Plasmon Resonance (SPR) can be employed to study the binding kinetics of small molecules or antibodies to the nanodisc-embedded target.

  • Functional Studies: By precisely controlling the lipid composition with SOPC, and potentially including other lipids like cholesterol or anionic lipids, researchers can dissect the specific requirements for protein function. This is particularly relevant for G-protein coupled receptors (GPCRs), whose signaling is often modulated by the surrounding lipid environment.[5][17]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Polydisperse or aggregated sample on SEC Incorrect SOPC:MSP ratio.Empirically test a range of SOPC:MSP ratios to find the optimal one for a monodisperse peak.[8]
Incomplete detergent removal.Increase incubation time with Bio-Beads or use a larger quantity of beads. Ensure beads are properly washed and active.
Poor quality of membrane protein (aggregated).Ensure the starting protein is monodisperse and stable in its solubilization detergent before reconstitution.
Low yield of protein-loaded nanodiscs Inefficient incorporation of the protein.Optimize the MSP:protein molar ratio. Try a higher excess of MSP.
Protein precipitation during assembly.Ensure the buffer conditions (pH, salt) are optimal for the target protein's stability.
Reconstituted protein is inactive Denaturation during the process.Perform all steps at 4°C to maintain protein integrity.[11]
Incorrect lipid environment.The protein may require specific lipids (e.g., anionic lipids, cholesterol) for activity. Try co-reconstituting with a mixture of SOPC and other relevant lipids.[8]

Conclusion

Nanodisc technology provides an unparalleled platform for the functional and structural investigation of membrane proteins in a controlled, native-like lipid bilayer. The use of 2-Oleoyl-sn-glycero-3-phosphocholine (SOPC) offers a biologically relevant lipid environment that can be crucial for maintaining the stability and activity of the reconstituted protein. By following the principles and protocols outlined in this guide, researchers can leverage the power of SOPC nanodiscs to advance our understanding of this critical class of proteins and accelerate the development of new therapeutics.

References

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Application Notes & Protocols: The Role of 2-Oleoyl-sn-glycero-3-phosphocholine in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Dichotomy in Neuroscience

2-Oleoyl-sn-glycero-3-phosphocholine, a species of lysophosphatidylcholine (LPC), stands as a molecule of significant interest in the complex landscape of neurodegenerative disease research. As a key metabolite of membrane phospholipids, its presence and concentration in the central nervous system (CNS) are tightly regulated. However, in pathological states, its role becomes multifaceted. On one hand, exogenous application of LPC is a widely accepted and powerful tool for inducing focal demyelination, creating robust models for diseases like Multiple Sclerosis (MS)[1][2]. On the other hand, endogenous fluctuations in LPC and its parent compounds are increasingly recognized as critical components of the pathophysiology of Alzheimer's disease (AD), Parkinson's disease (PD), and other neurodegenerative conditions, implicating it in processes from neuroinflammation to synaptic plasticity[3][4].

This guide provides an in-depth exploration of 2-Oleoyl-sn-glycero-3-phosphocholine's applications, offering both the mechanistic framework and detailed protocols for its use. It is designed for researchers, scientists, and drug development professionals seeking to leverage this compound to model disease, investigate underlying pathologies, and screen for novel therapeutic agents.

Part 1: Mechanistic Insights and Core Applications

The Primary Mechanism: Myelin Disruption

The most established application of LPC in neuroscience is rooted in its biochemical properties as a detergent. The myelin sheath, a lipid-rich structure essential for rapid nerve impulse conduction, is particularly vulnerable to LPC.

  • Membrane Solubilization: LPC integrates into the lipid bilayers of myelin and the membranes of oligodendrocytes (the myelin-producing cells in the CNS). This disrupts the membrane's structural integrity, leading to its breakdown.

  • Oligodendrocyte Toxicity: The disruption of the cell membrane is directly toxic to oligodendrocytes, inducing apoptosis and necrosis. This targeted toxicity is a key reason for its efficacy in creating demyelination models[1].

  • Inflammatory Cascade: The cellular debris resulting from demyelination triggers a potent inflammatory response, characterized by the activation and recruitment of microglia and astrocytes to the lesion site. This secondary inflammation is a hallmark of many neurodegenerative diseases[5].

This targeted toxicity allows for the creation of reproducible and well-defined lesions, making it an invaluable tool for studying the dual processes of demyelination and the subsequent, spontaneous remyelination that can occur[1][6].

Application in Multiple Sclerosis (MS) Research

MS is an autoimmune disease characterized by inflammatory demyelination in the CNS. LPC-induced models are instrumental in dissecting the mechanisms of myelin loss and repair.

  • In Vivo Models: Stereotactic injection of LPC into white matter tracts like the corpus callosum or optic nerve creates focal areas of demyelination[2][6]. These models are crucial for studying the cellular and molecular timeline of demyelination, glial scarring, and remyelination, and for testing pro-remyelinating therapies[7].

  • In Vitro Models: Organotypic cultures, such as whole brain spheroid cultures, can be treated with LPC to induce demyelination in a controlled, 3D environment that preserves cell-cell interactions[1]. This approach reduces animal use and allows for higher-throughput screening of potential therapeutics.

Relevance in Alzheimer's Disease (AD) and Cognitive Decline

In contrast to its use as an external agent to induce damage, the role of LPC in AD is linked to endogenous lipid dysregulation. The brain has the highest concentration of lipids after adipose tissue, and maintaining this lipidome is critical for neuronal function[8].

  • Altered Lipid Metabolism: Studies have shown that the brains of AD patients exhibit abnormal phospholipid composition[3]. Specifically, water-soluble metabolites of phosphatidylcholine, such as glycerophosphocholine (a related compound to LPC), are significantly elevated in the cerebrospinal fluid (CSF) of AD patients, suggesting increased membrane breakdown[9].

  • Biomarker Potential: The dysregulation of lipid metabolism has spurred interest in using specific lipid species, including certain phosphatidylcholines and lysophosphatidylcholines, as potential biomarkers for AD diagnosis and progression[8][10].

  • Synaptic Plasticity: Paradoxically, certain parent phosphatidylcholines have been shown to improve cognitive decline in animal models and humans, possibly by enhancing synaptic plasticity like long-term depression (LTD)[11]. This highlights the complexity of lipid signaling, where the specific acyl chain composition and concentration of lipids like 2-Oleoyl-sn-glycero-3-phosphocholine can lead to vastly different outcomes.

Part 2: Experimental Protocols

These protocols provide a foundation for utilizing 2-Oleoyl-sn-glycero-3-phosphocholine in a research setting. Adherence to institutional guidelines for animal and laboratory safety is paramount.

Protocol 1: Preparation of LPC for Experimental Use

Rationale: LPC is typically supplied as a powder or dissolved in an organic solvent. Proper handling and preparation of a sterile, biocompatible working solution are critical for reproducible results.

Materials:

  • 2-Oleoyl-sn-glycero-3-phosphocholine (powder or in chloroform)

  • Anhydrous ethanol (for stock solution)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Fume hood

  • Nitrogen gas stream

  • Sterile microcentrifuge tubes and syringes

Step-by-Step Methodology:

  • Safety First: All initial handling of LPC, especially when in chloroform, must be performed in a chemical fume hood[12].

  • Creating a Lipid Film (if starting from solvent): If LPC is in chloroform, dispense the desired amount into a glass vial. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial[12]. Place the vial under vacuum for at least 1 hour to remove residual solvent.

  • Preparing a Concentrated Stock Solution:

    • If starting from powder, weigh the desired amount in a sterile tube.

    • Resuspend the lipid film or powder in anhydrous ethanol to create a concentrated stock solution (e.g., 10-20 mg/mL). Vortex thoroughly until fully dissolved. This stock can be stored at -20°C.

  • Preparing the Working Solution:

    • On the day of the experiment, thaw the ethanol stock solution.

    • For in vivo injections, dilute the stock solution in sterile PBS to the final desired concentration (e.g., 1%). A common final concentration is 10 mg/mL (1% LPC) in PBS. Vortex vigorously. The solution may appear as a fine colloidal suspension.

    • For in vitro applications, dilute the stock solution directly into the pre-warmed cell culture medium to the final working concentration (e.g., 0.1-1 mg/mL)[1]. Mix thoroughly by pipetting or gentle vortexing immediately before adding to cultures.

Protocol 2: In Vivo Focal Demyelination in Mice

Rationale: This protocol, adapted from established methods, uses stereotactic injection to deliver LPC precisely to a white matter tract, inducing a focal, reproducible lesion ideal for studying demyelination and remyelination[2][6].

Workflow Diagram:

G cluster_pre Pre-Operative cluster_op Operative cluster_post Post-Operative A Anesthetize Mouse B Mount in Stereotaxic Frame A->B C Prepare Surgical Site B->C D Craniotomy C->D E Lower Injection Needle D->E F Inject LPC Solution (1% in PBS, 1µL) E->F G Retract Needle & Suture F->G H Recovery & Analgesia G->H I Monitor Animal Health H->I J Tissue Harvest at Endpoint I->J

Caption: Workflow for in vivo LPC-induced demyelination.

Step-by-Step Methodology:

  • Anesthesia and Stereotaxic Mounting: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane) and mount it in a stereotaxic frame. Apply eye ointment to prevent drying.

  • Surgical Preparation: Shave the scalp and sterilize the area with alternating scrubs of povidone-iodine and 70% ethanol. Make a midline incision to expose the skull.

  • Craniotomy: Using a dental drill, create a small burr hole over the target region (e.g., corpus callosum). Coordinates must be determined from a mouse brain atlas relative to bregma.

  • LPC Injection:

    • Load a Hamilton syringe with the 1% LPC working solution.

    • Slowly lower the needle to the target depth.

    • Infuse 1 µL of the LPC solution at a slow, controlled rate (e.g., 0.2 µL/min) to minimize mechanical damage.

    • Leave the needle in place for 5-10 minutes post-injection to prevent backflow upon retraction.

  • Closure and Recovery: Slowly withdraw the needle. Suture the incision and transfer the animal to a clean, warm cage for recovery. Administer post-operative analgesics as per institutional protocol.

  • Endpoint Analysis: Animals can be sacrificed at various time points to study the progression of the lesion. Peak demyelination is often observed around 7-14 days post-injection, with remyelination occurring from 21-28 days onwards.

Protocol 3: Assessment of Demyelination via Immunohistochemistry

Rationale: Histological analysis is the gold standard for confirming and quantifying the extent of demyelination and the associated cellular responses.

Step-by-Step Methodology:

  • Tissue Processing: At the designated endpoint, perfuse the animal transcardially with saline followed by 4% paraformaldehyde (PFA). Harvest the brain and post-fix overnight in 4% PFA, then transfer to a sucrose solution for cryoprotection.

  • Sectioning: Section the brain on a cryostat or vibratome at a thickness of 20-40 µm through the lesion area.

  • Staining:

    • Myelin Staining: Use Luxol Fast Blue (LFB) staining for a general assessment of myelin integrity. Demyelinated areas will appear pale compared to the healthy, dark blue myelinated tracts.

    • Immunofluorescence: Perform standard immunofluorescence staining using primary antibodies against:

      • Myelin: Myelin Basic Protein (MBP) or Proteolipid Protein (PLP).

      • Oligodendrocytes: Olig2 (all stages) or CC1 (mature).

      • Astrocytes: Glial Fibrillary Acidic Protein (GFAP).

      • Microglia/Macrophages: Iba1 or CD68.

  • Imaging and Analysis: Image the stained sections using a fluorescence or confocal microscope. Quantify the lesion area (area of MBP loss), and the density of glial cells (GFAP+ or Iba1+ cells) within and around the lesion using image analysis software (e.g., ImageJ/Fiji).

Part 3: Data Presentation and Interpretation

Quantitative Data Summary

The following table provides typical concentration ranges for LPC-induced demyelination experiments. Optimization is recommended for specific experimental systems.

Model Type Organism/System LPC Concentration Exposure Time Expected Outcome Reference
In Vivo Mouse (Corpus Callosum)1% (10 mg/mL) in PBSSingle 1 µL injectionFocal demyelination, peak at 7-14 days[2]
In Vivo Mouse (Optic Nerve)1% (10 mg/mL)Minor surgery applicationProlonged demyelination, axonal damage[6]
In Vitro Rodent Brain Spheroids0.1 - 1 mg/mL in mediaRepeated exposure over 1 week~30% loss of MBP, partial recovery[1]
Signaling Pathway Overview

LPC-induced demyelination is not merely a physical process; it initiates a complex biological cascade involving glial cells, which is central to the pathology of many neurodegenerative diseases.

G LPC 2-Oleoyl-sn-glycero-3-phosphocholine (Exogenous) Myelin Myelin Sheath & Oligodendrocyte Membrane LPC->Myelin Intercalates Disruption Membrane Disruption & Permeabilization Myelin->Disruption OligoDeath Oligodendrocyte Apoptosis/Necrosis Disruption->OligoDeath Demyelination Demyelination OligoDeath->Demyelination Debris Myelin Debris & DAMPs OligoDeath->Debris Releases Microglia Microglia Activation Debris->Microglia Activates Astrocyte Astrocyte Activation Microglia->Astrocyte Crosstalk Cytokines Release of Cytokines (e.g., TNF-α, IL-1β) Microglia->Cytokines Inflammation Neuroinflammation Astrocyte->Inflammation Cytokines->Inflammation

Caption: LPC-induced glial activation pathway.

Self-Validating Systems and Controls: To ensure the trustworthiness of these models, every protocol must be a self-validating system.

  • Vehicle Controls: This is the most critical control. Animals or cultures should be treated with the vehicle solution (e.g., PBS with the same trace amount of ethanol used for dilution) but without LPC. This accounts for any effects of the injection procedure or the solvent itself.

  • Time-Course Analysis: Demonstrating a peak of demyelination followed by a period of spontaneous remyelination (e.g., reappearance of MBP) validates that the model is suitable for studying repair mechanisms[1].

  • Cell-Specific Markers: Confirm that the toxicity is relatively specific to oligodendrocytes and myelin in the acute phase. While some axonal damage can occur, neurons should be largely spared initially[1].

By carefully implementing these protocols and controls, researchers can effectively utilize 2-Oleoyl-sn-glycero-3-phosphocholine as a precise tool to unravel the complex mechanisms of neurodegeneration and regeneration.

References

  • Vereyken, E. J., et al. (2009). An in vitro model for de- and remyelination using lysophosphatidyl choline in rodent whole brain spheroid cultures. Glia, 57(12), 1304-1315. [Link]

  • Zhang, T., et al. (2022). A Stably Established Two-Point Injection of Lysophosphatidylcholine-Induced Focal Demyelination Model in Mice. Journal of Visualized Experiments, (183). [Link]

  • Oleszak, E. L. (2022). New Insights into Multiple Sclerosis Mechanisms: Lipids on the Track to Control Inflammation and Neurodegeneration. International Journal of Molecular Sciences, 23(21), 13449. [Link]

  • Ghazavi, A., et al. (2021). An optimized animal model of lysolecithin induced demyelination in optic nerve; more feasible, more reproducible, promising for studying the progressive forms of multiple sclerosis. Journal of Neuroscience Methods, 352, 109088. [Link]

  • Yamazaki, R., & Ohno, N. (2024). Analysis of motor function between lysophosphatidylcholine (LPC)‐ and endothelin‐1 (ET1)‐induced internal capsule demyelination in mice. IBRO Neuroscience Reports, 16, 15-23. [Link]

  • Yaguchi, T., et al. (2012). 1,2-Dilinoleoyl-sn-glycero-3-phosphoethanolamine ameliorates age-related spatial memory deterioration by preventing neuronal cell death. Lipids in Health and Disease, 11, 13. [Link]

  • Nagata, T., et al. (2009). 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine improves cognitive decline by enhancing long-term depression. Behavioural Brain Research, 204(1), 129-132. [Link]

  • Sknepnek, A., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. International Journal of Molecular Sciences, 22(12), 6582. [Link]

  • Di Pardo, A., & Amico, E. (2022). Lipidomics of Bioactive Lipids in Alzheimer's and Parkinson's Diseases: Where Are We? International Journal of Molecular Sciences, 23(19), 11867. [Link]

  • Pen, A., et al. (2023). Lipids as Emerging Biomarkers in Neurodegenerative Diseases. International Journal of Molecular Sciences, 25(1), 1. [Link]

  • Farmer, K. M., et al. (2021). Lipid Metabolism Influence on Neurodegenerative Disease Progression: Is the Vehicle as Important as the Cargo? Frontiers in Neuroscience, 15, 752069. [Link]

  • Walter, A., et al. (2004). Glycerophosphocholine is elevated in cerebrospinal fluid of Alzheimer patients. Neurobiology of Aging, 25(10), 1299-1303. [Link]

  • Liu, L., et al. (2017). A Neuron-Glia Co-culture System for Studying Intercellular Lipid Transport. Bio-protocol, 7(19), e2551. [Link]

  • Pen, A., et al. (2023). Lipids as Emerging Biomarkers in Neurodegenerative Diseases. International Journal of Molecular Sciences, 25(1), 1. [Link]

  • Collins, J. R., & Longnecker, K. (2017). Part 1: Preparation of lipid films for phospholipid liposomes. protocols.io. [Link]

  • Van Veldhoven, P. P. (2021). Neurodegenerative Disorders: Spotlight on Sphingolipids. International Journal of Molecular Sciences, 22(21), 12005. [Link]

Sources

Troubleshooting & Optimization

how to improve the stability of 2-Oleoyl-sn-glycero-3-phosphocholine solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Oleoyl-sn-glycero-3-phosphocholine (LPC(18:1), O-GPC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on improving the stability of O-GPC solutions. Here you will find troubleshooting advice and frequently asked questions to ensure the integrity and performance of your experiments.

Introduction to 2-Oleoyl-sn-glycero-3-phosphocholine Stability

2-Oleoyl-sn-glycero-3-phosphocholine is a lysophospholipid, a class of molecules that are key constituents of biological membranes and are involved in various cellular signaling pathways.[1][2] The stability of O-GPC solutions is paramount for obtaining reliable and reproducible experimental results. Degradation can compromise its biological activity and lead to the formation of impurities that may interfere with your assays. The primary pathways of degradation for O-GPC are hydrolysis and oxidation.[3][4][5] This guide will address the common challenges encountered when working with O-GPC solutions and provide practical strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of instability in 2-Oleoyl-sn-glycero-3-phosphocholine solutions?

A1: The instability of O-GPC in solution is primarily due to two chemical processes:

  • Hydrolysis: The ester bond at the sn-2 position is susceptible to cleavage, which can be catalyzed by acids or bases, leading to the formation of oleic acid and sn-glycero-3-phosphocholine.[3] Lysophospholipids can undergo acyl migration, with the 2-acyl isomer being more stable than the 1-acyl isomer.[2]

  • Oxidation: The oleoyl group, an unsaturated fatty acid with one double bond, is prone to oxidation.[5] This process can be initiated by exposure to air (oxygen), light, or trace metal ions, leading to the formation of hydroperoxides, aldehydes, and other byproducts that can alter the structure and function of the molecule.[4][6]

Q2: How should I store my powdered 2-Oleoyl-sn-glycero-3-phosphocholine?

A2: For long-term stability, powdered O-GPC should be stored at -20°C.[7] The container should be tightly sealed to prevent moisture absorption and exposure to light. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q3: What is the recommended solvent for preparing a stock solution of 2-Oleoyl-sn-glycero-3-phosphocholine?

A3: The choice of solvent is critical for the stability of your O-GPC solution. High-purity ethanol is a commonly used solvent, with a solubility of approximately 25 mg/ml.[7] It is crucial to use a solvent that is free of peroxides and other oxidizing agents. Before use, the solvent should be purged with an inert gas like argon or nitrogen to remove dissolved oxygen.[7]

Q4: I've prepared a stock solution. What are the optimal storage conditions?

A4: Stock solutions of O-GPC should be stored at -20°C or lower. It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. The vials should be tightly sealed and protected from light. For maximum stability, overlay the solution with an inert gas before sealing.

Q5: Can I store my 2-Oleoyl-sn-glycero-3-phosphocholine solution in an aqueous buffer?

A5: While O-GPC is soluble in aqueous solutions, long-term storage in aqueous buffers is not recommended due to the increased risk of hydrolysis.[3] If your experimental protocol requires an aqueous solution, it should be prepared fresh from a stock solution in an organic solvent immediately before use. The pH of the aqueous buffer can also influence stability, with neutral pH generally being preferable.[8]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with 2-Oleoyl-sn-glycero-3-phosphocholine solutions.

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of O-GPC solution due to improper storage or handling.1. Prepare a fresh stock solution from powdered O-GPC. 2. Ensure the solvent is of high purity and deoxygenated. 3. Store aliquots at -20°C or below under an inert atmosphere. 4. Avoid repeated freeze-thaw cycles.
Precipitate formation in the solution The solubility limit has been exceeded, or the solution has degraded.1. Gently warm the solution to room temperature and sonicate briefly to redissolve.[9] 2. If the precipitate persists, it may be a degradation product. Discard the solution and prepare a new one. 3. Confirm the solubility of O-GPC in your chosen solvent at the intended concentration.
Discoloration of the solution (e.g., yellowing) Oxidation of the oleoyl chain.1. This is a sign of significant degradation. The solution should be discarded. 2. To prevent this, always use deoxygenated solvents and store solutions under an inert gas. 3. Protect the solution from light exposure.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Presence of impurities from degradation (hydrolysis or oxidation products).1. Analyze a fresh, properly prepared standard to confirm the retention time of pure O-GPC. 2. Review your solution preparation and storage protocols to identify potential sources of degradation. 3. Consider using analytical methods to assess the purity of your O-GPC before use.[10][11]

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of 2-Oleoyl-sn-glycero-3-phosphocholine

This protocol describes the steps for preparing a stable stock solution of O-GPC in ethanol.

Materials:

  • 2-Oleoyl-sn-glycero-3-phosphocholine (powder)

  • High-purity ethanol (≥99.5%, peroxide-free)

  • Inert gas (argon or nitrogen)

  • Sterile, amber glass vials with PTFE-lined caps

  • Sonicator

Procedure:

  • Allow the powdered O-GPC to warm to room temperature before opening the container to prevent condensation of moisture.

  • Weigh the desired amount of O-GPC in a sterile vial.

  • Purge the high-purity ethanol with an inert gas for at least 15-20 minutes to remove dissolved oxygen.

  • Add the deoxygenated ethanol to the vial containing the O-GPC to the desired concentration (e.g., 10 mg/mL).

  • Cap the vial tightly and sonicate for 3 minutes, followed by vortexing for 10 seconds, or until the O-GPC is completely dissolved.[9]

  • Flush the headspace of the vial with inert gas before sealing it tightly.

  • Store the stock solution at -20°C.

Protocol 2: Aliquoting and Storage of 2-Oleoyl-sn-glycero-3-phosphocholine Stock Solution

To minimize degradation from repeated handling, it is best to aliquot the stock solution.

Procedure:

  • Thaw the stock solution at room temperature.

  • Dispense the solution into smaller, single-use amber glass vials.

  • Flush the headspace of each vial with inert gas.

  • Seal the vials tightly with PTFE-lined caps.

  • Label the vials with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C or below.

Visualizing Stability Factors

The following diagrams illustrate the key degradation pathways and the workflow for maintaining the stability of your O-GPC solutions.

Degradation Pathways of 2-Oleoyl-sn-glycero-3-phosphocholine OGPC 2-Oleoyl-sn-glycero-3-phosphocholine Hydrolysis Hydrolysis (Acid/Base Catalyzed) OGPC->Hydrolysis Oxidation Oxidation (O2, Light, Metal Ions) OGPC->Oxidation Oleic_Acid Oleic Acid Hydrolysis->Oleic_Acid GPC sn-glycero-3-phosphocholine Hydrolysis->GPC Hydroperoxides Lipid Hydroperoxides Oxidation->Hydroperoxides Aldehydes Aldehydes & Other Products Hydroperoxides->Aldehydes

Caption: Key degradation pathways for O-GPC.

Workflow for Stable O-GPC Solution Preparation and Storage Start Start: Powdered O-GPC Warm Warm to Room Temperature Start->Warm Weigh Weigh in Sterile Vial Warm->Weigh Dissolve Dissolve O-GPC Weigh->Dissolve Prepare_Solvent Prepare Deoxygenated Solvent Prepare_Solvent->Dissolve Inert_Gas Flush with Inert Gas Dissolve->Inert_Gas Store_Stock Store Stock at -20°C Inert_Gas->Store_Stock Aliquot Aliquot into Single-Use Vials Store_Stock->Aliquot Store_Aliquots Store Aliquots at -20°C Aliquot->Store_Aliquots Use Use in Experiment Store_Aliquots->Use

Caption: Recommended workflow for handling O-GPC.

Summary of Best Practices

Parameter Recommendation Rationale
Storage of Powder -20°C, tightly sealed, under inert gas.To prevent degradation from moisture, oxygen, and light.[7]
Solvent Selection High-purity, peroxide-free organic solvents (e.g., ethanol).To avoid introducing contaminants that can accelerate degradation.[7]
Solvent Preparation Purge with inert gas (Ar or N₂) before use.To remove dissolved oxygen, a key initiator of oxidation.[7]
Solution Preparation Dissolve at room temperature with sonication if needed.To ensure complete dissolution without excessive heating.[9]
Storage of Solutions Aliquot into single-use vials, flush with inert gas, store at -20°C or below.To minimize freeze-thaw cycles, and exposure to oxygen and light.
Aqueous Solutions Prepare fresh before each experiment.To reduce the risk of hydrolysis, which is more prevalent in aqueous environments.[3]
Handling Avoid prolonged exposure to air and light.To minimize oxidation and photodegradation.

By adhering to these guidelines, you can significantly enhance the stability of your 2-Oleoyl-sn-glycero-3-phosphocholine solutions, leading to more accurate and reproducible experimental outcomes.

References

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  • Yung, Y. C., Stoddard, N. C., & Chun, J. (2014). Lysophospholipid Mediators in Health and Disease. Annual Review of Pharmacology and Toxicology, 54, 281-304.
  • Wikipedia. (n.d.). Oleic acid.
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  • Metasci. (n.d.). Safety Data Sheet 1,2-Dioleoyl-Sn-glycero-3-phosphocholine.
  • Corbin, F., Fadel, A., & Le-Berre, V. (2012). Synthesis of Lysophospholipids. Molecules, 17(12), 14386-14407.
  • Webb, M. S., Harasym, T. O., Masin, D., Bally, M. B., & Mayer, L. D. (1995). Stability of Association of 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine With Liposomes Is Composition Dependent. Journal of Pharmaceutical Sciences, 84(7), 845-852.
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  • ResearchGate. (2004). Oxidation of unsaturated phospholipids in membrane bilayer mixtures is accompanied by membrane fluidity changes.
  • Kleinschmidt, J. H., & Hauk, P. (2010). Lysophospholipid micelles sustain the stability and catalytic activity of diacylglycerol kinase in the absence of lipids. Biochemistry, 49(35), 7643-7653.
  • ResearchGate. (n.d.). Solubility of phosphorylcholine () and L-h-glycerophosphorylchorine (?)....
  • St. Clair, J. R., Current, K. M., & Collier, W. E. (2020). Enzyme-Assisted Synthesis of High-Purity, Chain-Deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine. ACS Omega, 5(35), 22359-22365.
  • Eurisotop. (n.d.).
  • Cayman Chemical. (2024, March 8).
  • Kramer, R. M., Hession, C., Johansen, B., Hayes, G., McGray, P., Chow, E. P., Tizard, R., & Pepinsky, R. B. (1989). Hydrolysis of 1-alkyl-2-arachidonoyl-sn-glycero-3-phosphocholine, a Common Precursor of Platelet-Activating Factor and Eicosanoids, by Human Platelet Phospholipase A2. Journal of Biological Chemistry, 264(10), 5768-5775.
  • Sigma-Aldrich. (n.d.). 2-Oleoyl-1-palmitoyl-sn-glycero-3-phosphocholine.
  • Cayman Chemical. (2025, July 2).
  • PubChem. (n.d.). 2-Linoleoyl-sn-glycero-3-phosphocholine.
  • Chongqing Chemdad Co., Ltd. (n.d.). 1,2-dioleoyl-sn-glycero-3-phosphocholine.
  • Massignani, M., Lamberti, A., D'Autilia, F., Galiano, V., D'Acunzo, M., & Battaglia, G. (2018). Phospholipase A2-Induced Degradation and Release from Lipid-Containing Polymersomes. Langmuir, 34(1), 409-417.
  • Jones, J., Jones, M., & Plate, D. (2012). The detection of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol in human dried blood spots. Analytical Methods, 4(6), 1735-1740.
  • Ramsay, E., Al-Jamal, M., & Al-Jamal, K. T. (2021). The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics. Pharmaceutics, 13(11), 1934.
  • D'avino, A., Di Vaio, P., & Borbone, N. (2024). An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis. Molecules, 29(10), 2320.
  • Park, S. H., Park, J. W., & Jeong, J. H. (2020). 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine increases insulin sensitivity in palmitate-treated myotubes and induces lipolysis in adipocytes.
  • Wang, C., Shamsi, S. A., & Valenzuela, N. (2023). Determination of oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine products in human very low-density lipoproteins by nonaqueous low-flow capillary electrophoresis-mass spectrometry.
  • Yang, W., Wang, Y., & Zhang, Y. (2024). Solubility determination and thermodynamic model analysis of L-α-glyceryl phosphorylcholine in different organic solvents of 278.15 K to 323.15 K. Journal of Pharmaceutical and Biomedical Analysis, 243, 115998.
  • Wikipedia. (n.d.).
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  • Misra, U. K., & Pizzo, S. V. (1995). Metabolic fate of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine by human spermatozoa: biosynthesis and biodegradation. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1255(2), 165-173.
  • LGC Standards. (n.d.). 2-Oleoyl-sn-glycero-3-phosphocholine.
  • Boggs, K. P., Rock, C. O., & Jackowski, S. (1995). Lysophosphatidylcholine and 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine inhibit the CDP-choline pathway of phosphatidylcholine synthesis at the CTP:phosphocholine cytidylyltransferase step. Journal of Biological Chemistry, 270(13), 7757-7764.
  • Law, S. H., Chan, M. L., Marathe, G. K., & Chen, C. H. (2019). An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases. International Journal of Molecular Sciences, 20(5), 1149.
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troubleshooting guide for 2-Oleoyl-sn-glycero-3-phosphocholine liposome extrusion

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for liposome preparation. This guide is designed for researchers, scientists, and drug development professionals working with 2-Oleoyl-sn-glycero-3-phosphocholine (DOPC), a common phospholipid for creating model membranes and delivery vehicles. This document provides in-depth, field-proven insights into the extrusion process, moving beyond simple steps to explain the causality behind common issues and their resolutions.

Section 1: Foundational Knowledge: Understanding Your System

Before troubleshooting, it's crucial to understand the materials and forces at play. The success of your extrusion is fundamentally dictated by the interplay between the properties of your lipid, the parameters of the process, and your equipment setup.

FAQ: What is DOPC and why are its properties critical for extrusion?

2-Oleoyl-sn-glycero-3-phosphocholine, commonly known as DOPC, is a zwitterionic phospholipid with two unsaturated oleic acid chains. Its molecular structure is key to its behavior in liposomal formulations:

  • Low Phase Transition Temperature (Tm): DOPC has a gel-to-liquid crystalline phase transition temperature (Tm) of approximately -17°C.[1] This is a significant advantage because it exists in a fluid, flexible state at room temperature and above. Extrusion must be performed at a temperature well above the Tm to ensure the lipid bilayers are fluid enough to deform and pass through the membrane pores without rupturing or causing excessive backpressure.[2][3]

  • Bilayer Flexibility: The cis double bond in each oleoyl chain creates a kink, preventing tight packing of the lipid molecules. This results in a highly fluid and flexible bilayer, which is ideal for the extrusion process where vesicles are forced to reshape as they pass through narrow pores.

  • Neutral Surface Charge: As a phosphatidylcholine, DOPC is zwitterionic and carries a neutral net charge at physiological pH. While this is useful for mimicking certain biological membranes, it can lead to challenges with colloidal stability, as there is minimal electrostatic repulsion between vesicles.[4]

cluster_inputs Controlling Factors cluster_output Experimental Outcome LIPID Lipid Properties (DOPC: Low Tm, Flexible) OUTCOME Liposome Quality (Size, PDI, Lamellarity, Stability) LIPID->OUTCOME PROCESS Process Parameters (Temp, Passes, Pressure) PROCESS->OUTCOME EQUIPMENT Equipment Setup (Pore Size, Cleanliness) EQUIPMENT->OUTCOME

Caption: Key factors influencing the final quality of extruded liposomes.

Section 2: The Extrusion Workflow: A Validated Protocol

This protocol provides a reliable method for producing ~100 nm unilamellar vesicles (LUVs) from DOPC. Following these steps carefully is the first line of defense against common problems.

Experimental Protocol: Preparation of DOPC LUVs by Extrusion
  • Lipid Film Preparation: a. Dissolve DOPC powder or a stock solution in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[5] b. Remove the solvent using a rotary evaporator to create a thin, uniform lipid film on the flask's inner surface. c. Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent, which can compromise bilayer integrity.[6]

  • Hydration (MLV Formation): a. Hydrate the lipid film with your aqueous buffer of choice. The final lipid concentration should typically be between 10-20 mg/mL to avoid issues with viscosity and membrane clogging.[7] b. Agitate the flask above the lipid's Tm. Since DOPC's Tm is -17°C, hydration can be done at room temperature. Gentle swirling or vortexing will cause the lipid sheets to swell and detach, forming large, multilamellar vesicles (MLVs).[8]

  • Optional Pre-Treatment (Freeze-Thaw Cycles): a. To improve encapsulation efficiency and begin the size reduction process, subject the MLV suspension to 5-10 freeze-thaw cycles.[2] b. Freeze the suspension rapidly in liquid nitrogen and then thaw it in a water bath slightly above room temperature. This process disrupts the lamellar structure, increasing the inter-lamellar aqueous volume.

  • Extrusion: a. Assemble your extruder (e.g., Avanti Mini-Extruder) with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Ensure all parts are scrupulously clean.[9][10] b. Load the MLV suspension into one of the gas-tight syringes. c. Pass the suspension back and forth between the two syringes through the membrane. A minimum of 11 to 21 passes is recommended to achieve a narrow, unimodal size distribution.[10][11] The final pass should be into the "clean" syringe that did not initially hold the MLV suspension.[11]

cluster_workflow Liposome Extrusion Workflow A 1. Lipid Film Preparation B 2. Hydration (MLV Formation) A->B C 3. Optional: Freeze-Thaw Cycles B->C D 4. Extrusion (MLV -> LUV) C->D E 5. Characterization (DLS, cryo-EM) D->E

Caption: Standard workflow for preparing unilamellar vesicles via extrusion.

Section 3: Troubleshooting Common Extrusion Problems

This section addresses the most frequent issues encountered during DOPC liposome extrusion in a direct question-and-answer format.

Q1: Why is the back pressure extremely high, making it impossible to push the syringe?

This is one of the most common failures and typically points to a clogged membrane.

  • Cause & Scientific Rationale:

    • Lipid Concentration Too High: A suspension that is too concentrated (>25 mg/mL) is highly viscous and can physically block the membrane pores.[12]

    • Initial Vesicle Size is Too Large: If the initial MLVs are substantially larger than the membrane pores, they can cause clogging.[12] This is especially true if you are attempting to extrude directly through a small pore (e.g., 100 nm) without pre-sizing.

    • Trapped Air: Air bubbles introduced into the syringe or extruder housing are incompressible under manual pressure and will create significant resistance.[13]

    • Improperly Cleaned Equipment: Residual lipid or other material from a previous experiment can clog the filter supports or the membrane itself.[14]

  • Solutions & Actions:

    • Dilute Your Sample: Reduce the lipid concentration to the 10-20 mg/mL range.

    • Pre-Filter: Extrude the MLV suspension through a larger pore size membrane (e.g., 400 nm) before moving to your target size (e.g., 100 nm). This reduces the initial particle burden on the final membrane.[2]

    • Check for Air: Before inserting the second syringe, ensure no air is trapped in the system. Carefully load the lipid suspension to avoid introducing bubbles.

    • Thoroughly Clean Extruder: Disassemble and clean all components of the extruder and syringes with a mild detergent, followed by copious rinsing with deionized water and ethanol, then allow to dry completely before reassembly.[9][14]

Q2: My final liposome population has a high Polydispersity Index (PDI > 0.2) or is larger than expected. How can I fix this?

A high PDI indicates a heterogeneous population of vesicles, which is undesirable for most applications.

  • Cause & Scientific Rationale:

    • Insufficient Number of Passes: Each pass through the membrane brings the size distribution closer to a unimodal, Gaussian distribution centered around the pore size. Too few passes (e.g., <10) will result in a broad or even bimodal distribution.[10]

    • Inconsistent Extrusion Speed/Pressure: Varying the pressure applied to the syringe can lead to inconsistent shear forces on the vesicles, resulting in a wider size distribution. A slower, steadier extrusion is often better.[15]

    • Torn Membrane: Excessive pressure can tear the polycarbonate membrane, allowing larger, un-extruded vesicles to pass through, which skews the size distribution and increases the PDI.[15]

  • Solutions & Actions:

    • Increase Extrusion Passes: Ensure you are performing at least 11, and preferably 21, passes.

    • Apply Steady Pressure: Push the syringe plungers with a smooth, consistent force. Avoid sudden, forceful pushes.

    • Inspect the Membrane: If you suspect a tear, disassemble the extruder and hold the membrane up to a light source. Any visible defects mean it must be replaced.

    • Verify Temperature: While less critical for DOPC at room temperature, ensure your extruder and sample are uniformly equilibrated. For lipids with a higher Tm, temperature gradients can cause issues.

Q3: My liposomes are aggregating after extrusion. How can I prevent this?

Aggregation is a sign of colloidal instability and can compromise the utility of the formulation.

  • Cause & Scientific Rationale:

    • Low Surface Charge: DOPC liposomes are neutrally charged. Without sufficient electrostatic repulsion, vesicles can approach each other closely enough for van der Waals forces to dominate, leading to aggregation.

    • Presence of Divalent Cations: Ions like Ca²⁺ or Mg²⁺ can act as bridges between the phosphate groups on different vesicles, effectively cross-linking them and causing rapid aggregation.[4][16] This can be a problem if using certain buffers like PBS without chelation.

  • Solutions & Actions:

    • Incorporate a Charged Lipid: Include a small molar percentage (e.g., 5-10 mol%) of a charged lipid in your formulation. For a negative charge, consider 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) or 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG).[16][17] For a positive charge, DOTAP is a common choice.[18] This will create electrostatic repulsion between vesicles.

    • Use a Chelating Agent: If divalent cations are suspected, prepare your hydration buffer with a chelating agent like EDTA to sequester them.[4]

    • Consider PEGylation: For long-term stability, incorporating a small percentage of a PEGylated lipid (e.g., DSPE-PEG2000) can provide steric stabilization, creating a physical barrier that prevents vesicles from aggregating.[19]

Q4: I am experiencing sample leakage from the extruder assembly. What's the cause and solution?

Losing sample during extrusion is inefficient and can alter your final lipid concentration.

  • Cause & Scientific Rationale:

    • Improper Assembly: The most common cause is a loose connection at the Luer lock of the syringes or an improperly tightened retainer nut on the extruder body.[13]

    • Worn or Damaged Components: The O-rings inside the extruder's internal membrane supports can wear out over time, failing to create a proper seal. Similarly, the Teflon holders can be damaged, leading to a poor fit with the syringe.[13]

  • Solutions & Actions:

    • Re-assemble Carefully: Disassemble and re-assemble the extruder, ensuring all threaded components are finger-tight and the syringes are securely attached.[9]

    • Inspect and Replace Parts: Regularly inspect the O-rings and Teflon components for signs of wear, cracking, or deformation. Replace them if they appear damaged.

    • Pre-test with Buffer: Before extruding your valuable lipid sample, pass a small amount of buffer through the assembled extruder to check for any leaks.

Section 4: Essential Characterization and Validation

Successful extrusion must be validated. Simply completing the process does not guarantee a high-quality preparation.

FAQ: How do I validate the success of my extrusion?

Validation is typically a two-step process: determining the size distribution and confirming the structure (lamellarity).

Technique Parameter(s) Measured Principle Typical Acceptance Criteria for LUVs
Dynamic Light Scattering (DLS) Z-Average Diameter, Polydispersity Index (PDI)Measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[20]Z-Average within ~10-20% of membrane pore size (e.g., 110-120 nm for a 100 nm membrane).[15] PDI < 0.2 indicates a monodisperse population.[15]
Cryo-Electron Microscopy (Cryo-EM) Direct Visualization of Size, Morphology, LamellarityThe sample is flash-frozen in a thin layer of vitreous (non-crystalline) ice, preserving the native structure for imaging.[21][22]Direct visual confirmation of spherical vesicles, a narrow size distribution, and a high population of unilamellar structures.[23][24]

Interpreting DLS Results: The primary result from DLS is the Z-average, which is an intensity-weighted mean hydrodynamic diameter.[25] For a good extrusion, you should see a single, narrow peak in the intensity distribution. The Polydispersity Index (PDI) is a dimensionless measure of the broadness of the size distribution. A PDI value below 0.2 is generally considered acceptable for extruded liposomes.[15] Multiple peaks or a very high PDI (>0.3) suggests aggregation, contamination, or an incomplete extrusion process.[26]

The Role of Cryo-EM: While DLS is an excellent and rapid technique for routine size checks, it provides no information about vesicle structure. Cryo-EM is the gold standard for confirming that your extrusion process has successfully converted multilamellar vesicles (MLVs) into unilamellar vesicles (LUVs).[21][24][27] It is the most precise method to determine lamellarity, size, and shape.[22]

References

  • Mtoz Biolabs. (n.d.). Liposomes Structure Characterization Service | Cryo-EM.
  • Nanobot. (n.d.). Liposomes: Protocol.
  • Di, D., et al. (2023).
  • PubMed. (n.d.). Cryo-EM sample preparation method for extremely low concentration liposomes.
  • Quora. (2013). How to prevent liposome aggregation.
  • Harasym, T. O., et al. (n.d.). Poly(ethy1ene glycol)
  • PubMed. (2015). Filter-extruded liposomes revisited: a study into size distributions and morphologies in relation to lipid-composition and process parameters.
  • Lifeasible. (n.d.). Liposome Lamellarity Analysis.
  • Paolino, D., et al. (2022).
  • Ong, S. G. M., et al. (2016). Evaluation of Extrusion Technique for Nanosizing Liposomes. Pharmaceutics.
  • CD Bioparticles. (n.d.). Lamellarity Determination.
  • Entegris. (n.d.). DLS Data Interpretation.
  • ResearchGate. (n.d.). Influence of membrane pore size on the (a) particle size and (b) polydispersity index of the extruded liposomes (Mean ± SEM, n = 6).
  • News-Medical.Net. (2023). Using Dynamic Light Scattering (DLS) for Liposome Size Analysis.
  • Z-L. Z., et al. (2018).
  • YouTube. (2018). Extrusion of Sample A DOPC Nile Red Liposomes.
  • Malvern Panalytical. (2018). Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis.
  • Mtoz Biolabs. (n.d.). How to Interpret Dynamic Light Scattering Analysis Results.
  • Abe, A., et al. (2003). The role of negatively charged lipids in lysosomal phospholipase A2 function. Journal of Lipid Research.
  • YouTube. (2016). Avanti Mini Extruder Care.
  • Avanti Research. (n.d.). Mini-Extruder Assembly Instructions.
  • Hupfeld, S., et al. (2006).
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Avanti Polar Lipids. (n.d.). Mini-Extruder.
  • NIH. (2019). Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis.
  • Collins, J. R., et al. (2017). Extrusion and suspension of phospholipid liposomes from lipid fims.
  • Avanti Research. (n.d.). Mini Extruder Information.
  • ResearchGate. (2018). Why it is very difficult to push the vesicle solution in the first syringe to the next through the PC membrane of Avanti Mini Extruder Kit?.
  • Zhang, Y., et al. (2021). Membrane-selective Nanoscale Pores in Liposomes by a Synthetically Evolved Peptide: Implications for Triggered Release.
  • ResearchGate. (2018). Difficulties in liposomes extrusion?.
  • Kamo, T., et al. (1998). Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes. Biochimica et Biophysica Acta.
  • ResearchGate. (n.d.). Membrane pore size distribution.
  • ResearchGate. (2016). Do you know how to get rid off bubbles in liposome samples to read size by DLS?.
  • Drews, A., et al. (2016). Effect of number of extrusion passes on liposome nanoparticle size.
  • Liposome's Structure and Extrusion: Introduction, Method, and Applic
  • PubChem. (n.d.). 2-Oleoyl-1-palmitoyl-sn-glycero-3-phosphocholine.
  • The elucidation of the molecular mechanism of the extrusion process. (2021). RUL.
  • Sigma-Aldrich. (1982). Thermal and 13C-NMR study of the dynamic structure of 1-palmitoyl-2-oleyl-sn-glycero-3-phosphocholine and 1-oleyl-2-palmitoyl-sn-glycero-3-phosphocholine in aqueous dispersions.
  • The Elucidation of the Molecular Mechanism of the Extrusion Process. (2021). MDPI.
  • Avanti Research. (2023). Unlocking the Secrets of Lipid Formulation: Navigating Tm and Th for Optimal Processing and Troubleshooting Success.
  • BenchChem. (n.d.). troubleshooting aggregation of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol in liposomes.
  • PubMed. (2021). Estimation of pore dimensions in lipid membranes induced by peptides and other biomolecules: A review.
  • Avanti Research. (n.d.). Phase Transition Temperatures for Glycerophospholipids.

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Technical Support Center: Optimizing 2-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1) in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1). This document provides in-depth guidance, field-proven protocols, and troubleshooting advice for researchers, scientists, and drug development professionals utilizing this bioactive lysophospholipid in their cell culture studies. Our goal is to empower you to achieve reliable, reproducible, and insightful results.

Introduction to LPC 18:1

2-Oleoyl-sn-glycero-3-phosphocholine, a member of the lysophosphatidylcholine (LPC) family, is a signaling molecule involved in a wide range of biological processes.[1][2][3] It is generated from the hydrolysis of phosphatidylcholine and acts as a ligand for several G protein-coupled receptors (GPCRs), most notably GPR119.[4][5] Its ability to modulate cellular functions makes it a valuable tool for studying inflammation, insulin secretion, and neuropathic pain, among other areas.[4][6][7] However, its amphipathic nature presents unique challenges in cell culture applications, necessitating careful optimization of its concentration and handling.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of LPC 18:1?

A1: The preparation method depends on the desired solvent and downstream application. For a common approach, dissolve LPC 18:1 in a sterile solvent like ethanol or a methanol:water mixture to create a high-concentration stock (e.g., 1-10 mg/mL).[8] It's crucial to bring the LPC 18:1 powder to room temperature before opening to prevent condensation.[9] For cell culture, this stock solution should then be diluted in a serum-free medium, preferably complexed with fatty acid-free Bovine Serum Albumin (BSA), to enhance solubility and reduce potential cytotoxicity.[10]

Q2: What is a good starting concentration range for my experiments?

A2: The optimal concentration of LPC 18:1 is highly cell-type dependent. A typical starting range for in vitro studies is between 1 µM and 50 µM.[6] Some studies have used concentrations up to 150 µM for specific applications.[11][12] It is strongly recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.

Q3: Is LPC 18:1 toxic to cells?

A3: Yes, LPC 18:1 can be cytotoxic at high concentrations due to its detergent-like properties, which can disrupt cell membranes.[4] However, it is generally considered less cytotoxic than its saturated counterparts, such as LPC 18:0.[1] Cytotoxicity is cell-type specific and can be mitigated by complexing the LPC with BSA and by carefully determining the optimal concentration through a viability assay.[10][13]

Q4: How should I store LPC 18:1 solutions?

A4: LPC 18:1 powder should be stored at -20°C.[14] Stock solutions in organic solvents should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[9][15] Aqueous working solutions are less stable and should ideally be prepared fresh for each experiment.[9]

Experimental Protocol: Determining the Optimal Concentration of LPC 18:1

This protocol outlines a dose-response experiment to identify the optimal working concentration of LPC 18:1 for your cell line, balancing biological activity with cell viability.

Workflow for LPC 18:1 Solution Preparation and Cell Treatment

G cluster_prep Phase 1: Reagent Preparation cluster_exp Phase 2: Cell Treatment & Assay cluster_analysis Phase 3: Data Analysis A 1. Prepare LPC 18:1 Stock (e.g., 10 mM in Ethanol) B 2. Prepare 10% Fatty Acid-Free BSA in Serum-Free Medium C 3. Prepare Working Solutions (Dilute Stock into BSA/Medium) D 4. Seed Cells in 96-well Plate (Allow to Adhere) C->D E 5. Treat Cells with LPC 18:1 (Dose-Response Concentrations) D->E F 6. Incubate for Desired Time (e.g., 24-72 hours) E->F G 7. Perform Viability Assay (e.g., MTT, PrestoBlue) F->G H 8. Perform Functional Assay (e.g., cAMP, Ca2+ flux) F->H J 10. Analyze Functional Data (Determine EC50) I 9. Analyze Viability Data (Determine IC50/Max Tolerated Dose) K 11. Select Optimal Concentration (Maximal Effect, Minimal Toxicity) I->K J->K

Caption: Workflow for LPC 18:1 solution preparation and cell treatment.

Step-by-Step Methodology
  • Prepare LPC 18:1 Stock Solution (10 mM):

    • Bring a vial of LPC 18:1 powder to room temperature.

    • Under sterile conditions, dissolve the appropriate amount of LPC 18:1 in 100% ethanol to make a 10 mM stock solution.

    • Vortex thoroughly and aliquot into sterile microcentrifuge tubes. Store at -20°C.

  • Prepare BSA-Complexed Working Solutions:

    • Prepare a 1% (w/v) solution of fatty acid-free BSA in serum-free cell culture medium.

    • Warm the BSA solution to 37°C.

    • Create a series of LPC 18:1 working solutions by diluting the 10 mM stock into the warm BSA solution. For a final concentration range of 1 µM to 100 µM in the well, you will need to account for the final volume in the well.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Allow the cells to adhere and recover for 24 hours.

  • Cell Treatment:

    • Remove the old medium and replace it with fresh medium containing the various concentrations of LPC 18:1. Include a vehicle control (medium with the same concentration of ethanol and BSA as the highest LPC 18:1 concentration) and an untreated control.

  • Incubation:

    • Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Endpoint Assays:

    • Viability Assay: Perform a standard cell viability assay (e.g., MTT, WST-1, or PrestoBlue) to assess cytotoxicity.

    • Functional Assay: In a parallel plate, perform your functional assay of interest (e.g., measure cAMP levels for GPR119 activation, intracellular calcium mobilization, or gene expression).[16][17]

  • Data Analysis:

    • Plot cell viability versus LPC 18:1 concentration to determine the maximum non-toxic concentration.

    • Plot the functional response versus LPC 18:1 concentration to determine the EC50 (half-maximal effective concentration).

    • Select a concentration for future experiments that provides a robust functional response with minimal impact on cell viability.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitate in Media After Adding LPC 18:1 - Poor solubility of LPC 18:1. - Stock solution was not fully dissolved. - High concentration of LPC 18:1.- Ensure the stock solution is fully dissolved before diluting. Gentle warming (37°C) can help.[9] - Complex the LPC 18:1 with fatty acid-free BSA.[10] - Prepare working solutions fresh and do not store them for extended periods.[9]
High Cell Death or Detachment - LPC 18:1 concentration is too high, leading to cytotoxicity.[18] - Solvent (e.g., ethanol) concentration is too high. - Cells are too sensitive to the treatment.- Perform a dose-response curve to find a lower, non-toxic concentration. - Ensure the final solvent concentration in the culture medium is low (typically <0.1%).[9] - Reduce the incubation time.
No or Low Biological Effect - LPC 18:1 concentration is too low. - LPC 18:1 has degraded. - The cell line does not express the target receptor (e.g., GPR119).- Increase the concentration of LPC 18:1 based on your dose-response data. - Use a fresh stock solution and avoid repeated freeze-thaw cycles.[9] - Verify the expression of the target receptor in your cell line using RT-PCR or Western blot.
Inconsistent or Irreproducible Results - Inconsistent preparation of LPC 18:1 solutions. - Variation in cell density or health. - Pipetting errors.- Standardize the protocol for preparing LPC 18:1 solutions, including vortexing and warming steps. - Ensure consistent cell seeding density and monitor cell health before each experiment. - Use calibrated pipettes and careful technique.

Mechanism of Action: LPC 18:1 and GPR119 Signaling

LPC 18:1 is a known endogenous agonist for the G protein-coupled receptor GPR119, which is primarily expressed in pancreatic β-cells and intestinal L-cells.[4][5] Activation of GPR119 by LPC 18:1 is a key mechanism for stimulating glucose-dependent insulin secretion.[4][16]

Simplified GPR119 Signaling Pathway

GPR119_Pathway LPC LPC 18:1 GPR119 GPR119 Receptor LPC->GPR119 Binds to Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca ↑ Intracellular Ca²⁺ PKA->Ca Promotes Insulin Insulin Secretion Ca->Insulin Triggers

Caption: Simplified signaling cascade initiated by LPC 18:1 binding to GPR119.

Upon binding of LPC 18:1, GPR119 undergoes a conformational change that activates the associated Gs alpha subunit (Gαs).[17] This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to a cascade of downstream events that culminate in increased intracellular calcium and the secretion of insulin from pancreatic β-cells.[4][5]

References

  • Lyso-Lipid-Induced Oligodendrocyte Maturation Underlies Restoration of Optic Nerve Function. (2022). eNeuro.
  • Lipid-Based Transfection—Troubleshooting. Thermo Fisher Scientific - US.
  • Lysophosphatidylcholine 18:1 activates human TRPC5 in HEK293T cells and...
  • Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor. (2022). ACS Medicinal Chemistry Letters.
  • A Comparative Guide to the Effects of Saturated vs.
  • LYSOPHOSPHATIDYLCHOLINE AND LYSOPHOSPHATIDYLINOSIOL с NOVEL PROMISSING SIGNALING MOLECULES AND THEIR POSSIBLE THERAPEUTIC ACTIV.
  • Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS. (2022). PMC - NIH.
  • Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease. (2021). Cell Mol Biol Lett.
  • Elevated 18:1 lysophosphatidylcholine contributes to neuropathic pain in peripheral nerve injury. (2025).
  • The molecular mechanism by which saturated lysophosphatidylcholine attenuates the metastatic capacity of melanoma cells. PubMed Central.
  • Endothelial lipase (EL) and EL-generated lysophosphatidylcholines promote IL-8 expression in endothelial cells. PMC - NIH.
  • Isoprenoid Derivatives of Lysophosphatidylcholines Enhance Insulin and GLP-1 Secretion through Lipid-Binding GPCRs. (2022). MDPI.
  • Lysophosphatidylcholine 18:2 (1-Linoleoyl-2-Hydroxy-sn-glycero-3-PC).
  • GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell.
  • Glutaminase inhibition ameliorates cancer-associated fibroblast lipid support of pancreatic cancer cell growth. (2025). PubMed Central.
  • How to prepare different lipid conditions for cell culture experiments? (2025).
  • Lysophosphatidylcholine induces cytotoxicity/apoptosis and IL-8 production of human endothelial cells: Rel
  • Lyso-Lipid-Induced Oligodendrocyte Maturation Underlies Restoration of Optic Nerve Function. (2022). PMC - PubMed Central.
  • Showing metabocard for LysoPC(18:1(9Z)/0:0) (BMDB0002815).
  • Showing NP-Card for Lysolecithin (NP0046637). (2022). NP-MRD.
  • Application Notes and Protocols for Cell Culture: 1-Palmitoyl-sn-glycero-3-phosphocholine. (2025). Benchchem.
  • 1-Oleoyl-sn-glycero-3-phosphocholine | 19420-56-5. ChemicalBook.
  • Showing metabocard for LysoPC(18:1/0:0) (HMDB0002815).
  • Functional Characterization of Lysophospholipids by Proteomic and Lipidomic Analysis of Fibroblast-like Synoviocytes. (2023). PMC - PubMed Central.

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Technical Support Center: Purification of Synthetic 2-Oleoyl-sn-glycero-3-phosphocholine (SOPC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of synthetic 2-Oleoyl-sn-glycero-3-phosphocholine (SOPC). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical phospholipid. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you achieve the highest purity for your downstream applications.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during SOPC purification.

Q1: My final SOPC product shows multiple spots on a TLC plate. What are the likely impurities?

A1: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate is a common issue indicating an impure sample. For synthetic SOPC, the impurities typically fall into these categories:

  • Lysophosphatidylcholine (Lyso-PC): This is a major byproduct resulting from the hydrolysis of one of the fatty acid chains. On a silica TLC plate, Lyso-PC is significantly more polar than SOPC and will have a much lower Retention Factor (Rf).

  • Unreacted Starting Materials: Depending on the synthetic route, this could include glycerophosphocholine or oleic acid. These will have distinct Rf values.

  • Side-Reaction Products: Acyl migration can occur, leading to the formation of the 1-oleoyl-sn-glycero-3-phosphocholine isomer. While difficult to separate from SOPC by TLC, it can sometimes appear as a slightly elongated or overlapping spot.

  • Oxidized Species: The oleoyl chain's double bond is susceptible to oxidation, creating peroxides and other degradation products. These may appear as streaks or spots with slightly different polarities.[1][2]

  • Residual Solvents or Reagents: Catalysts or protecting groups used during synthesis may also be present.

A well-chosen TLC solvent system, such as chloroform/methanol/water (e.g., 65:25:4 v/v/v), is crucial for visualizing these different components.

Q2: I'm experiencing low yield after silica gel column chromatography. What are the potential causes?

A2: Low recovery from silica gel chromatography is a frequent challenge. The amphiphilic nature of SOPC can lead to strong interactions with the silica stationary phase. Key causes include:

  • Irreversible Adsorption: SOPC can bind very strongly to the acidic silanol groups on the silica surface, especially if the mobile phase is not polar enough to facilitate elution.

  • Improper Mobile Phase Composition: A mobile phase with insufficient polarity (e.g., too little methanol or water) will fail to elute the SOPC from the column. Conversely, a solvent that is too polar may co-elute impurities.[3][4]

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation and band broadening, causing the SOPC fraction to overlap with impurity fractions, which may be discarded, thus lowering the apparent yield.[4]

  • Sample Degradation on Column: The acidic nature of standard silica gel can promote hydrolysis of the ester linkages in SOPC, leading to the formation of Lyso-PC and oleic acid, which are then lost during fractionation. This is exacerbated by long residence times on the column.

Q3: My purified SOPC degrades upon storage. How can I improve its stability?

A3: The stability of SOPC is primarily compromised by two factors: hydrolysis and oxidation.[5]

  • Hydrolysis: The ester bonds at the sn-1 and sn-2 positions are susceptible to cleavage, especially in the presence of moisture or acidic/basic conditions, forming Lyso-PC and free oleic acid.

  • Oxidation: The double bond in the oleoyl chain is a prime target for oxidation by atmospheric oxygen, leading to the formation of hydroperoxides, which can further degrade into aldehydes and other reactive species. This process can be accelerated by light and the presence of trace metals.[1]

To enhance stability:

  • Storage Solvent: Store the purified SOPC dissolved in a high-purity, degassed solvent like chloroform or ethanol.

  • Inert Atmosphere: Overlay the solution with an inert gas such as argon or nitrogen before sealing the vial to displace oxygen.

  • Low Temperature: Store at -20°C or, for long-term storage, at -80°C to slow down chemical degradation rates.[6]

  • Antioxidants: Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene), but be aware that this will be an impurity that may need to be removed before use.

  • Use High-Purity Vials: Store in amber glass vials to protect from light and prevent potential leaching of contaminants from plastic containers.[7]

II. Troubleshooting Guides & Protocols

This section provides detailed, step-by-step guidance for common purification techniques and solutions for specific problems.

Guide 1: Optimizing Silica Gel Column Chromatography

Silica gel chromatography is the most common method for purifying synthetic phospholipids.[3][8] Success hinges on careful selection of conditions to maximize the separation between SOPC and its closely related impurities.

Problem: Poor Separation of SOPC and Lyso-PC

Causality: Lyso-PC is significantly more polar than SOPC due to its free hydroxyl group. A proper solvent gradient should exploit this difference. If the mobile phase is too polar from the start, both compounds may elute together.

Workflow for Method Optimization:

Caption: Workflow for optimizing SOPC purification via silica gel chromatography.

Step-by-Step Protocol: Gradient Elution
  • Stationary Phase Selection: Use a high-quality silica gel with a mesh size of 100-200 or 230-400 for optimal resolution.[3][4]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Chloroform:Methanol 98:2 v/v). Pour the slurry into the column and allow it to pack evenly under slight pressure.

  • Sample Loading: Dissolve the crude SOPC in a minimal amount of the initial mobile phase. A concentrated sample load ensures a narrow starting band and better separation.[4]

  • Elution: Begin elution with the low-polarity mobile phase. Less polar impurities will elute first.

  • Gradient Implementation: Gradually increase the polarity by increasing the percentage of methanol in the mobile phase. A typical gradient might be:

    • Chloroform:Methanol (98:2) -> (95:5) -> (90:10) -> (85:15)

  • Fraction Collection: Collect small fractions and analyze each one using the pre-developed TLC method.

  • Pooling and Analysis: Combine the fractions that show a single, pure spot corresponding to the SOPC standard. Evaporate the solvent under reduced pressure at a temperature below 40°C to prevent degradation.

ParameterRecommendationRationale
Silica Mesh Size 230-400Provides higher surface area and better separation for closely related compounds.
Sample Load < 2g crude per 100g silica[4]Prevents column overloading and maintains resolution.
Mobile Phase Chloroform/Methanol/WaterA ternary system offers fine control over polarity to separate phospholipids.[3]
Elution Mode GradientMore effective than isocratic elution for separating compounds with a wide range of polarities.[4][9]
Guide 2: High-Performance Liquid Chromatography (HPLC) Purification

For achieving the highest purity (>99%), preparative HPLC is the method of choice. Both normal-phase and reversed-phase methods can be employed, each with specific advantages.

Problem: Co-elution of Isomers or Oxidized Species in HPLC

Causality: Isomers (e.g., 1-oleoyl vs. 2-oleoyl) and minor oxidation products can have very similar polarities and sizes, making them difficult to resolve. Method optimization is key.

Decision Tree for HPLC Method Selection:

HPLC_Method_Selection A Goal: Separate SOPC from... B Highly Polar Impurities (e.g., Lyso-PC) A->B Primary Challenge C Non-Polar Impurities (e.g., free fatty acids, triglycerides) A->C Primary Challenge D Isomers / Minor Degradants A->D Primary Challenge E Choose Normal-Phase (NP) HPLC (e.g., Silica, DIOL column) B->E Best Approach F Choose Reversed-Phase (RP) HPLC (e.g., C8, C18 column) C->F Best Approach G Consider Aqueous Normal Phase (ANP) or optimize NP gradient D->G Advanced Approach

Caption: Decision tree for selecting an appropriate HPLC method.

Step-by-Step Protocol: Analytical Normal-Phase HPLC for Purity Check

This method is excellent for assessing purity and separating phospholipid classes.[7][10]

  • Column: Silica or DIOL column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient of hexane/isopropanol/water is common. An alternative is acetonitrile/methanol/phosphoric acid.[11]

    • Solvent A: Hexane:Isopropanol (e.g., 80:20 v/v)

    • Solvent B: Isopropanol:Water (e.g., 90:10 v/v)

  • Gradient Program:

    • Start with a high percentage of Solvent A.

    • Linearly increase the percentage of Solvent B over 20-30 minutes to elute more polar compounds.

  • Detection: Use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as phospholipids lack a strong UV chromophore.[10] A UV detector set to a low wavelength (~203-205 nm) can also be used.[11]

  • Sample Preparation: Dissolve the purified SOPC in the initial mobile phase or a compatible solvent like chloroform/methanol.[11] Ensure the sample is fully dissolved and filtered to prevent column clogging.[7]

HPLC ParameterNormal-Phase (NP)Reversed-Phase (RP)
Stationary Phase Silica, DIOL, Cyano[12]C8, C18[7]
Typical Mobile Phase Hexane/Isopropanol or Chloroform/Methanol based[9][10]Acetonitrile/Methanol/Water based[7]
Separation Principle Based on polar head group interactionsBased on hydrophobic acyl chain interactions
Best For Separating different phospholipid classes (PC, PE, PI)Separating phospholipids with different chain lengths

III. Quality Control & Characterization

After purification, it is essential to confirm the identity, purity, and integrity of the SOPC.

Q4: What analytical techniques are essential for characterizing the final SOPC product?

A4: A comprehensive characterization provides confidence in your material. The following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC-ELSD/CAD/MS): This is the gold standard for purity assessment. It can quantify the main peak (SOPC) and detect minor impurities that may not be visible by TLC.[7][10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI-MS) is typically used and will show the expected molecular ion for SOPC.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are powerful for structural confirmation.

    • ¹H NMR: Confirms the presence of the oleoyl chain (vinyl protons ~5.3 ppm), the glycerol backbone, and the choline headgroup.

    • ³¹P NMR: Shows a single peak for the phosphocholine headgroup, confirming the absence of phosphate-containing impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups, such as the ester carbonyl (~1735 cm⁻¹) and the phosphate group (~1250 cm⁻¹).[13]

By following these troubleshooting guides and implementing robust analytical controls, researchers can confidently overcome the challenges in purifying synthetic SOPC, ensuring high-quality material for successful experiments and drug development.

References
  • Purification of soybean phosphatidylcholine by silica gel column chromatography. (n.d.). Google Scholar.
  • Phospholipid Separations by HPLC - Tips & Suggestions. (2025, June 9). MicroSolv.
  • Zhang, W., He, H., Feng, Y., & Da, S. (2003). Separation and purification of phosphatidylcholine and phosphatidylethanolamine from soybean degummed oil residues by using solvent extraction and column chromatography. Journal of Chromatography B, 798(2), 323-331. [Link]

  • Phospholipid HPLC Techniques. (n.d.). Scribd.
  • Separation of Phospholipids from Hen Egg Yolk by Short Packed Silica Gel Column Chromatography. (2025, August 7). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Do, U. H., & Lo, S. L. (1986). Separation of phospholipids using a diethylaminoethyl-silica gel column and thin-layer chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 381(2), 233-240. [Link]

  • Samet, J. M., Friedman, M., & Henke, D. C. (1989). High-performance liquid chromatography separation of phospholipid classes and arachidonic acid on cyanopropyl columns. Analytical Biochemistry, 182(1), 32-36. [Link]

  • The HPLC Preparative Scale-Up of Soybean Phospholipids Application. (n.d.). Agilent.
  • Separation of phosphatidylcholine from soybean phospholipids by simulated moving bed. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Simple and Rapid Separation and Determination of Phospholipids by HPLC-UV System. (2017, June 21). Remedy Publications LLC.
  • Top Analytical Techniques for Characterizing Custom Polymers. (n.d.). Polymer Solutions.
  • Degradation Pathways in Perovskite Solar Cells: Strategies for Enhancing Stability. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • 6 peptide impurities that appear during the synthesis & storage of peptides. (2023, May 16). MolecularCloud.
  • Van den Nest, W., De Spiegeleer, B. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 44-64. [Link]

  • Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. (2018, June 15). Sciensano.
  • Challenges in quantifying endogenous 1-Palmitoyl-sn-glycero-3-phosphocholine. (n.d.). Benchchem.

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strategies to control the size and lamellarity of 2-Oleoyl-sn-glycero-3-phosphocholine vesicles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the preparation of 2-Oleoyl-sn-glycero-3-phosphocholine (SOPC) vesicles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the critical parameters of vesicle size and lamellarity. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your vesicle preparations are both reproducible and optimized for your specific application.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the control of SOPC vesicle size and lamellarity.

Q1: What are the primary methods for controlling the size of SOPC vesicles?

The most common and effective methods for controlling SOPC vesicle size are extrusion and sonication.[1][2][3] Microfluidic techniques are also emerging as a powerful tool for producing highly monodisperse vesicles.[4][5][6]

  • Extrusion: This technique involves forcing a suspension of multilamellar vesicles (MLVs) through a polycarbonate membrane with a defined pore size.[1][7][8] The resulting large unilamellar vesicles (LUVs) will have a mean diameter close to the pore size of the membrane used.[1][]

  • Sonication: This method uses high-frequency sound waves to break down large MLVs into small unilamellar vesicles (SUVs).[3][10][11] The final size of the vesicles is influenced by factors such as sonication time, power, and temperature.[3][10]

  • Microfluidics: This technology allows for the precise and continuous production of highly uniform vesicles by manipulating fluid flow in micro-channels.[5][12][13] It offers excellent control over size and can produce unilamellar vesicles.[4][6]

Q2: How can I control the lamellarity of my SOPC vesicles?

Lamellarity, the number of lipid bilayers in a vesicle, is a critical parameter that can be controlled through the preparation method.

  • To achieve unilamellar vesicles (ULVs): Extrusion and sonication are the preferred methods.[1][10] The reverse-phase evaporation method is also known to produce a predominantly unilamellar vesicle population.[14] Microfluidic techniques are particularly adept at generating unilamellar vesicles.[4][5][6]

  • To produce multilamellar vesicles (MLVs): The thin-film hydration method, without any subsequent size reduction steps, will naturally result in the formation of MLVs.[15][16]

Q3: What is the role of cholesterol in SOPC vesicle formation?

Cholesterol is a crucial component in modulating the physical properties of SOPC membranes.[17][18] It influences membrane fluidity, thickness, and stability.[15][17][18] The addition of cholesterol can lead to an increase in vesicle size and may interfere with the close packing of the phospholipid bilayer.[19]

Q4: How do I accurately measure the size and lamellarity of my SOPC vesicles?

  • Size Measurement: Dynamic Light Scattering (DLS) is the most common technique for measuring the size of submicron vesicles.[20][21][22] It provides information on the average hydrodynamic diameter and the polydispersity of the vesicle population.[20][22] For larger vesicles, techniques like Single Particle Optical Sizing (SPOS) can be used.[21]

  • Lamellarity Determination: Cryo-Electron Microscopy (Cryo-EM) is the most direct and precise method to determine vesicle lamellarity, providing visual confirmation of the bilayer structure.[23][24][25] Other techniques include ³¹P-NMR and Small-Angle X-ray Scattering (SAXS).[24][26]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Extrusion Issues

Problem 1: My extruded vesicles are significantly larger than the membrane pore size.

  • Possible Cause 1: Insufficient number of extrusion cycles. A single pass through the extruder is often not enough to achieve a homogenous population of vesicles with the desired size.

    • Solution: Increase the number of extrusion cycles. Typically, 10-21 passes are recommended to ensure a narrow and consistent size distribution.[2]

  • Possible Cause 2: Extrusion temperature is below the phase transition temperature (Tm) of the lipid. For the extrusion process to be effective, the lipid bilayer needs to be in a fluid state to deform and pass through the pores. The main phase transition temperature of SOPC is around 6-8°C.[27][28]

    • Solution: Ensure your extrusion is performed at a temperature well above the Tm of your lipid formulation. For SOPC, room temperature is generally sufficient.[10]

  • Possible Cause 3: Membrane fouling or clogging. High lipid concentrations or the presence of aggregates can clog the membrane pores, leading to inefficient sizing.

    • Solution: Consider pre-filtering the MLV suspension through a larger pore size membrane before the final extrusion step.[7] You can also try diluting the lipid suspension.

Problem 2: The pressure required for extrusion is excessively high.

  • Possible Cause 1: High lipid concentration. A more concentrated lipid suspension will be more viscous and require higher pressure to pass through the membrane.

    • Solution: Reduce the lipid concentration of your initial MLV suspension.

  • Possible Cause 2: Extrusion temperature is too low. As mentioned above, a lipid bilayer in the gel phase is more rigid and will resist passage through the pores.

    • Solution: Increase the temperature of your extruder and lipid suspension to well above the lipid's Tm.[10]

Sonication Issues

Problem 3: My sonicated vesicle suspension does not become clear.

  • Possible Cause 1: Insufficient sonication time or power. The process of breaking down MLVs into SUVs requires a certain amount of energy input over time.

    • Solution: Increase the sonication time in intervals, monitoring the clarity of the suspension.[3][10] Ensure your sonicator is properly tuned and delivering adequate power. For probe sonicators, ensure the tip is appropriately submerged in the sample.

  • Possible Cause 2: Sample overheating. Excessive heat generated during sonication can lead to lipid degradation and aggregation.

    • Solution: Sonicate in a pulsed mode with cooling periods in between to prevent overheating.[29] Perform sonication in an ice bath.[11]

  • Possible Cause 3: Presence of charged lipids or divalent cations. Certain lipid compositions, especially those with a net charge, can be more difficult to sonicate and may aggregate in the presence of ions like Ca²⁺.[30]

    • Solution: Review your buffer composition. If possible, use a buffer without divalent cations during sonication.

Problem 4: My sonicated vesicles are unstable and aggregate over time.

  • Possible Cause 1: Inherent instability of SUVs. Due to their high curvature, SUVs are thermodynamically less stable than larger vesicles and have a tendency to fuse over time, especially when stored below their phase transition temperature.[3]

    • Solution: Use the freshly prepared SUV suspension as quickly as possible. Store the vesicles at a temperature above their Tm.

  • Possible Cause 2: Contamination from the sonicator probe. Probe sonicators can release titanium particles into the suspension, which can act as nucleation sites for aggregation.[3][10]

    • Solution: After sonication, centrifuge the sample to pellet any titanium debris.[10][29]

Experimental Protocols & Data

Protocol 1: Preparation of LUVs by Extrusion
  • Lipid Film Hydration: a. Dissolve SOPC and any other lipids (e.g., cholesterol) in chloroform in a round-bottom flask.[16][31] b. Remove the organic solvent using a rotary evaporator to form a thin lipid film. c. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[32] d. Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation above the lipid's Tm, resulting in an MLV suspension.[10]

  • Extrusion: a. Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[8] b. Equilibrate the extruder and the MLV suspension to a temperature above the lipid's Tm.[10] c. Load the MLV suspension into one of the extruder syringes. d. Pass the suspension back and forth through the membrane for an odd number of cycles (e.g., 11 or 21 times).[2] e. The final product in the opposite syringe is your suspension of LUVs.

Data Summary: Expected Vesicle Size from Extrusion
Membrane Pore SizeExpected Mean Vesicle DiameterPolydispersity Index (PDI)
400 nm~300-350 nm< 0.2
200 nm~180-220 nm< 0.1
100 nm~110-130 nm< 0.1
50 nm~60-80 nm< 0.15

Note: The final vesicle size can be slightly larger than the pore size due to the reformation of the vesicle after passing through the pore. The PDI is a measure of the width of the size distribution.[2]

Visualizing the Workflow

Extrusion Workflow Diagram

ExtrusionWorkflow cluster_prep Step 1: Preparation cluster_extrude Step 2: Extrusion cluster_analysis Step 3: Characterization A Dissolve SOPC in Chloroform B Create Thin Lipid Film A->B C Hydrate Film to form MLVs B->C D Load MLVs into Extruder C->D E Pass through Membrane (11-21x) D->E F Collect LUVs E->F G Size Analysis (DLS) F->G H Lamellarity (Cryo-EM) F->H

Caption: Workflow for preparing LUVs using the extrusion method.

Troubleshooting Decision Tree: Vesicle Size Control

TroubleshootingSize Start Vesicle size not as expected Method Which method was used? Start->Method Extrusion_Q1 Vesicles too large? Method->Extrusion_Q1 Extrusion Sonication_Q1 Suspension not clear? Method->Sonication_Q1 Sonication Extrusion_A1 Increase extrusion cycles (11-21x) Extrusion_Q1->Extrusion_A1 Yes Extrusion_Q2 Extrusion temp > Tm? Extrusion_Q1->Extrusion_Q2 No Extrusion_A1->Extrusion_Q2 Extrusion_A2 Increase temperature Extrusion_Q2->Extrusion_A2 No Extrusion_Q3 High pressure needed? Extrusion_Q2->Extrusion_Q3 Yes Extrusion_A2->Extrusion_Q3 Extrusion_A3 Decrease lipid concentration Extrusion_Q3->Extrusion_A3 Yes Sonication_A1 Increase sonication time/power Sonication_Q1->Sonication_A1 Yes Sonication_Q2 Sample overheating? Sonication_Q1->Sonication_Q2 No Sonication_A1->Sonication_Q2 Sonication_A2 Use pulsed mode & ice bath Sonication_Q2->Sonication_A2 Yes Sonication_Q3 Vesicles aggregating? Sonication_Q2->Sonication_Q3 No Sonication_A2->Sonication_Q3 Sonication_A3 Centrifuge to remove debris Use fresh Sonication_Q3->Sonication_A3 Yes

Caption: Decision tree for troubleshooting vesicle size issues.

References

  • Stavis, S. M., et al. (2005). Unilamellar vesicle formation and encapsulation by microfluidic jetting. PNAS. [Link]

  • MacDonald, R. C., et al. (1991). REDUCTION OF LIPOSOME SIZE AND PREPARATION OF UNILAMELLAR VESICLES BY EXTRUSION TECHNIQUES. In Liposome Technology (pp. 209-229). CRC Press.
  • Fields, D. (2023). Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. News-Medical.Net. [Link]

  • Kim, S., et al. (2023). Microfluidics-based stable production of monodisperse giant unilamellar vesicles by oil-phase removal from double emulsion. Journal of Liposome Research, 35(2). [Link]

  • Stavis, S. M., et al. (2008). MICROFLUIDIC ASSEMBLY OF CELL-LIKE SYSTEMS IN GIANT UNILAMELLAR LIPID VESICLES. Micro Total Analysis Systems 2008. [Link]

  • Tofighi, D., et al. (2021). An integrated microfluidic platform to fabricate single-micrometer asymmetric giant unilamellar vesicles (GUVs) using dielectrophoretic separation of microemulsions. Lab on a Chip, 21(1), 116-130. [Link]

  • Rasi, S., et al. (2021). Microfluidic production, stability and loading of synthetic giant unilamellar vesicles. Scientific Reports, 11(1), 1-10. [Link]

  • Vlahov, E. J., & Tsvetkova, N. M. (2019). Physical properties of SOPC lipid membranes containing cholesterol by molecular dynamics simulation. Bulgarian Chemical Communications, 51(4), 493-499. [Link]

  • Ong, S. G. M., et al. (2016). Evaluation of Extrusion Technique for Nanosizing Liposomes. Pharmaceutics, 8(4), 36. [Link]

  • Zhang, Y., et al. (2019). Cryo-EM sample preparation method for extremely low concentration liposomes. Journal of visualized experiments: JoVE, (144), e59143. [Link]

  • Sterlitech. (n.d.). Liposome Extrusion. [Link]

  • Hupfeld, S., et al. (2006). Liposome size analysis by dynamic/static light scattering upon size exclusion-/field flow-fractionation. Journal of Nanoscience and Nanotechnology, 6(9-10), 3025-3032. [Link]

  • Wikipedia. (n.d.). Liposome extruder. [Link]

  • United States Pharmacopeia. (2023). 〈430〉 PARTICLE SIZE ANALYSIS BY DYNAMIC LIGHT SCATTERING. [Link]

  • La-Sagesse, A. S., et al. (2019). Effect of Formulation Method, Lipid Composition, and PEGylation on Vesicle Lamellarity: A Small-Angle Neutron Scattering Study. Langmuir, 35(17), 5871-5881. [Link]

  • Carita, A. C., et al. (2021). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Pharmaceutics, 13(12), 2045. [Link]

  • van der Koog, L., et al. (2023). Tailoring the Lamellarity of Liposomes Prepared by Dual Centrifugation. Pharmaceutics, 15(3), 754. [Link]

  • CD Bioparticles. (n.d.). Lamellarity Determination. [Link]

  • Avanti Polar Lipids. (n.d.). Why Doesn't My SUV Prep Clear When I Sonicate? [Link]

  • Tsvetkova, N. M., et al. (2024). Phase behaviour and structural properties of SOPC model lipid system in a sucrose solution. Journal of Molecular Liquids, 393, 123611. [Link]

  • Mtoz Biolabs. (n.d.). Liposomes Structure Characterization Service | Cryo-EM. [Link]

  • T.Jis. (2026). iLiposome Prep: Your Step-by-Step Guide. [Link]

  • Zhang, Y., et al. (2018). Cryo-EM sample preparation method for extremely low concentration liposomes. bioRxiv. [Link]

  • Danaei, M., et al. (2017). Factors affecting liposomes particle size prepared by ethanol injection method. Iranian journal of pharmaceutical research: IJPR, 16(2), 423. [Link]

  • Vlahov, E. J., & Tsvetkova, N. M. (2020). The Effect of Cholesterol in SOPC Lipid Bilayers at Low Temperatures. Membranes, 10(11), 329. [Link]

  • Stratech. (n.d.). Preparation of Liposomes. [Link]

  • Yokoyama, Y., et al. (2023). Controlling lamellarity and physicochemical properties of liposomes prepared using a microfluidic device. Biomaterials Science, 11(3), 969-978. [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Liposome Preparation. [Link]

  • Vlahov, E. J., & Tsvetkova, N. M. (2021). Probing Slipids Force Field for Phase Transitions in SOPC Lipid Bilayers with Various Cholesterol Concentrations. Membranes, 11(11), 844. [Link]

  • Zhang, L. (n.d.). Summary of Methods to Prepare Lipid Vesicles. [Link]

  • ResearchGate. (2018). Can anyone help with liposome preparation? [Link]

  • Pharma SOP. (2024). Preparation of Unilamellar Vesicles (ULVs) - SOP Guide for Pharma. [Link]

  • protocols.io. (2020). General preparation of liposomes using probe-tip sonication. [Link]

  • Jaksch, S., et al. (2021). Manipulating Phospholipid Vesicles at the Nanoscale: A Transformation from Unilamellar to Multilamellar by an n-Alkyl-poly(ethylene oxide). Langmuir, 37(7), 2419-2428. [Link]

  • Jaksch, S., et al. (2021). Manipulating Phospholipid Vesicles at the Nanoscale: A Transformation from Unilamellar to Multilamellar by an n-Alkyl-poly(ethylene oxide). Langmuir, 37(7), 2419–2428. [Link]

  • Yokoyama, Y., et al. (2023). Controlling lamellarity and physicochemical properties of liposomes prepared using a microfluidic device. Biomaterials Science, 11(3), 969-978. [Link]

  • Kamiya, K., et al. (2022). Rapid and Facile Preparation of Giant Vesicles by the Droplet Transfer Method for Artificial Cell Construction. Frontiers in Molecular Biosciences, 9, 878822. [Link]

  • Avanti Polar Lipids. (n.d.). Giant Vesicle Preparation. [Link]

  • Llaguno, M. C., et al. (2021). A Simple and Straightforward Approach for Generating Small, Stable, Homogeneous, Unilamellar 1-Palmitoyl 2-Oleoyl Phosphatidylcholine (POPC) Bilayer Vesicles. Biochemistry, 60(50), 3841-3853. [Link]

Sources

Technical Support Center: Refining Protocols for Consistent Results in 2-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1)-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1). As a key bioactive lysophospholipid, LPC 18:1 is integral to research in inflammation, neuropathic pain, and metabolic disease.[1][2][3] However, its amphipathic nature and susceptibility to degradation present unique challenges in the lab, often leading to inconsistent and irreproducible results.

This guide is designed to move beyond simple instructions. It provides field-proven insights and explains the scientific rationale behind critical protocol steps. Our goal is to empower you, our fellow researchers and drug development professionals, to establish self-validating workflows that ensure the accuracy and reliability of your LPC 18:1-based assays.

Section 1: Foundational Knowledge & Material Integrity

The most common source of experimental variability begins before the assay itself—with the handling and preparation of the LPC 18:1. Understanding its properties is the first step toward consistent results.

FAQ 1.1: What is 2-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1) and why is its purity so critical?

2-Oleoyl-sn-glycero-3-phosphocholine, or LPC 18:1, is a lysophospholipid characterized by an oleic acid molecule at the sn-1 position and a hydroxyl group at the sn-2 position of the glycerol backbone.[4] This structure makes it amphipathic, with a hydrophilic phosphocholine head group and a hydrophobic oleoyl tail.

Why Purity is Paramount:

  • Isomeric Contamination: Commercial preparations may contain the 2-oleoyl-sn-glycero-3-phosphocholine isomer, where the fatty acid is at the sn-2 position. This isomer can have different biological activities and binding affinities, introducing an uncontrolled variable into your experiments. High-purity LPC (>99%) minimizes this risk.[5]

  • Oxidation: The double bond in the oleic acid tail is susceptible to oxidation. Oxidized LPCs can trigger different cellular pathways, potentially confounding your results.[2]

  • Hydrolysis: LPC is a product of phosphatidylcholine (PC) hydrolysis by phospholipase A2.[6] Conversely, LPC can degrade further. Contamination with the parent PC or degradation products can alter the effective concentration and biological activity of your solution.

FAQ 1.2: What are the correct procedures for storing and handling LPC 18:1?

Improper storage is a primary cause of reagent failure. Lysophospholipids are sensitive to temperature, moisture, oxygen, and light. Adhering to strict storage protocols is non-negotiable for reproducibility.

Data Presentation: Recommended Storage Conditions for LPC 18:1

FormTemperatureAtmosphereDurationRationale
Powder -20°CDry, Inert Gas (Argon/Nitrogen)≥ 4 years[4]Minimizes hydrolysis and oxidation of the unsaturated fatty acid chain.
Stock Solution (in organic solvent) -20°C or -80°CTightly Sealed Glass Vials1 month (-20°C) to 6 months (-80°C)[7][8]Prevents solvent evaporation and degradation. -80°C is preferred for long-term storage.
Aqueous/Working Solution 2-8°CSterileDo not store; prepare fresh daily. [8]LPC is unstable in aqueous solutions and prone to hydrolysis and microbial contamination.
Troubleshooting Guide 1.1: My LPC 18:1 powder appears clumpy or has a yellowish tint. Can I still use it?

Short Answer: No. A high-quality LPC 18:1 preparation should be a fine, white powder.[5]

  • Clumping: This indicates moisture absorption. Water can initiate hydrolysis, breaking down the LPC molecule and altering its effective concentration.

  • Discoloration (Yellowish Tint): This is often a sign of oxidation at the double bond of the oleic acid chain. Oxidized lipids can have off-target biological effects and must be avoided.

Using compromised LPC will lead to unreliable and unpublishable data. It is always more cost-effective to discard suspect reagent than to troubleshoot invalid experiments.

Detailed Protocol 1.1: Step-by-Step Preparation of a Validated LPC 18:1 Stock Solution

This protocol is designed to maximize the stability and accuracy of your stock solution. The key is to minimize exposure to air, moisture, and plastic surfaces to which lipids can adsorb.

Methodology:

  • Equilibration: Before opening, allow the vial of LPC 18:1 powder to warm to room temperature for at least 20-30 minutes.[8] This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Weigh an appropriate amount of LPC 18:1 in a chemical fume hood. Perform this step quickly to minimize air exposure.

  • Solvent Selection: Choose a high-purity, anhydrous solvent.

    • Recommended: Chloroform, ethanol, or DMSO are common choices.[4][5] A solution of chloroform:methanol:water (65:25:4) is also effective.[5]

    • Causality: The choice of solvent depends on the downstream application. For cell-based assays, ethanol or DMSO are often used, but the final concentration in the media must be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.[8]

  • Dissolution:

    • Add the solvent to the powder in a glass vial (e.g., an amber glass vial with a PTFE-lined cap). Do not use plastic tubes , as lipids can adsorb to polypropylene surfaces.

    • Vortex thoroughly. If complete dissolution is difficult, brief sonication (3 minutes) in a water bath can be effective.[9]

  • Concentration & Aliquoting: A typical stock concentration is 5-10 mM.[3][7] Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in glass vials.

    • Causality: Aliquoting prevents contamination of the entire stock and, critically, avoids repeated freeze-thaw cycles which degrade lipids.[8]

  • Storage: Overlay the solution with an inert gas like argon or nitrogen before sealing the vials. Store immediately at -20°C for short-term use (≤1 month) or -80°C for long-term storage (≤6 months).[7]

Mandatory Visualization: LPC 18:1 Stock Solution Workflow

G cluster_prep Preparation Phase cluster_dissolve Dissolution Phase cluster_store Storage Phase Equilibrate 1. Equilibrate LPC Powder to Room Temperature Weigh 2. Weigh Powder Rapidly Equilibrate->Weigh Vortex 4. Vortex Thoroughly AddSolvent 3. Add Anhydrous Solvent (in Glass Vial) Weigh->AddSolvent AddSolvent->Vortex Sonicate 5. Sonicate if Needed (Briefly) Vortex->Sonicate if needed Aliquot 6. Aliquot into Single-Use Glass Vials Vortex->Aliquot Sonicate->Aliquot InertGas 7. Overlay with Inert Gas (N2/Ar) Aliquot->InertGas Store 8. Store Immediately (-20°C / -80°C) InertGas->Store

Caption: Workflow for preparing a stable LPC 18:1 stock solution.

Section 2: Assay Design & Experimental Execution

Once a high-quality stock is prepared, assay conditions become the next critical control point.

FAQ 2.1: What is the Critical Micelle Concentration (CMC) of LPC 18:1, and how does it impact my experimental design?

The CMC is the concentration at which individual LPC molecules begin to self-assemble into spherical structures called micelles. This is the single most important parameter to consider when designing your experiment.

  • Below CMC: LPC exists as monomers and can interact specifically with cell surface receptors like GPR119 or GPR132 to initiate signaling cascades.[1][10] This is the desired state for studying receptor-mediated biological effects.

  • Above CMC: LPC acts as a detergent. Micelles can physically disrupt cell membranes, leading to non-specific increases in intracellular calcium, cytotoxicity, and membrane permeabilization.[10] These detergent-like effects can easily be mistaken for a true biological response.

The CMC of LPC is not a single value but a range (typically 7-50 µM ) that depends on temperature, pH, and the presence of other molecules like salts or proteins in your culture medium.[3][11][12] It is crucial to run your assays at concentrations well below the estimated CMC to ensure you are observing specific signaling events, not non-specific membrane disruption. [3]

Troubleshooting Guide 2.1: I am observing high background or significant well-to-well variability in my cell-based assay. What are the likely causes?

High variability is a classic sign of an uncontrolled parameter in the assay. This troubleshooting workflow can help diagnose the root cause.

Mandatory Visualization: Troubleshooting Assay Variability

G Start High Background or Well-to-Well Variability CheckConc Is your LPC working concentration > 10-20 µM? Start->CheckConc CheckSolvent Is the final solvent concentration > 0.1%? CheckConc->CheckSolvent No Sol_Micelles Problem: Micelle Formation & Non-Specific Membrane Effects. Solution: Lower LPC concentration. Run a dose-response curve starting from a lower concentration (e.g., 1 µM). CheckConc->Sol_Micelles Yes CheckMixing How are you diluting the LPC into aqueous media? CheckSolvent->CheckMixing No Sol_Solvent Problem: Solvent Toxicity. Solution: Reduce final solvent concentration. Prepare a more concentrated LPC stock or use a less toxic solvent. CheckSolvent->Sol_Solvent Yes CheckSerum Does your media contain serum/albumin? CheckMixing->CheckSerum Properly Sol_Mixing Problem: Poor Dispersion. LPC is precipitating or forming local high-concentration zones. Solution: Add stock to media while vortexing. Do not add media to the small drop of stock. CheckMixing->Sol_Mixing Poorly Sol_Serum Problem: Binding to Albumin. Albumin sequesters LPC, reducing the free concentration available to cells. Solution: Use serum-free media for acute stimulations or account for binding by empirically determining the optimal dose. CheckSerum->Sol_Serum Yes End Issue Resolved CheckSerum->End No / Already Accounted For

Caption: Diagnostic workflow for troubleshooting high variability in LPC assays.

FAQ 2.2: My positive control response to LPC 18:1 is weak or absent. What should I check first?
  • Stock Solution Integrity: This is the most common culprit. Prepare a fresh stock solution from powder. Lipids in solution degrade faster than in powder form. A stock stored for more than a month at -20°C is a primary suspect.[7]

  • Cell Health and Passage Number: Use cells at a consistent and low passage number. Primary cells and cell lines can lose receptor expression or signaling capacity over time in culture.

  • Serum Interference: Serum albumin binds LPC, which can significantly reduce the concentration of free LPC available to interact with cells.[13] If you observe a weak response in serum-containing media, try performing the experiment in serum-free media for the duration of the LPC stimulation.

Section 3: Quality Control & Data Validation

Ensuring the quality of your reagents is a continuous process. For a molecule as labile as LPC 18:1, periodic verification is a hallmark of a robust experimental design.

FAQ 3.1: How can I confirm the concentration and purity of my LPC 18:1 stock solution?

Visual inspection is insufficient. For critical applications, analytical validation provides definitive proof of quality.

  • High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD): This is a reliable method for quantifying lipids without requiring a chromophore.[14][15] It can effectively separate LPC from its parent PC and other lipid species, allowing you to both confirm concentration and assess purity.[16]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard. LC-MS/MS provides superior specificity and can confirm the exact molecular weight of your compound, verifying that it is indeed LPC 18:1 and not an isomer or degradation product.[14][17] It is also sensitive enough to detect low-level impurities that other methods might miss.[18]

Troubleshooting Guide 3.1: My results with LPC 18:1 are not reproducible from week to week. What factors should I investigate?

Use this checklist to systematically identify sources of variability in your longitudinal experiments.

Data Presentation: Reproducibility Checklist

CategoryParameter to CheckRecommended Action
Reagent Age of LPC Stock Solution Prepare a fresh stock solution if the current one is >1 month old (at -20°C). Note the preparation date on all aliquots.
LPC Powder Lot Number If you start a new bottle of LPC powder, run a simple dose-response curve to confirm it behaves identically to the previous lot.
Biology Cell Passage Number Define a strict passage number window for all experiments (e.g., passages 5-15 only).
Cell Seeding Density Ensure cell density is identical for every experiment, as confluency can alter cell signaling.
Assay Media Serum/Albumin Lot Number Different lots of fetal bovine serum (FBS) can have varying levels of endogenous lipids and binding proteins. Qualify new lots.
Media & Buffer Preparation Use the same source and lot of reagents (e.g., DMEM, PBS) whenever possible. Prepare fresh media for each experiment.
Procedure Incubation Times Use a calibrated timer for all incubation steps. Small deviations can have large effects on signaling kinetics.
Pipetting Technique Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Change tips for every reagent and sample.[19][20]

Section 4: Advanced Mechanistic Insights

Understanding the "why" behind your experiment can inform better assay design. LPC 18:1 is not just a simple agonist; it engages multiple complex signaling pathways.

FAQ 4.1: What are the primary signaling pathways activated by LPC 18:1?

LPC 18:1 is a pleiotropic signaling molecule that acts on several cell surface receptors, primarily G-protein coupled receptors (GPCRs), to elicit its effects.[2]

  • Key Receptors: Receptors known to be activated by LPC species include GPR119, GPR132 (also known as G2A), and others.[1][10]

  • Downstream Effectors: Activation of these receptors often leads to the engagement of canonical signaling pathways. For example, LPC 18:1 has been shown to activate Protein Kinase C (PKC) and the Extracellular signal-regulated kinase (ERK) pathway, which are involved in inflammation and cell proliferation.[1][21] In other contexts, it can signal through Protein Kinase A (PKA).[10]

Mandatory Visualization: Simplified LPC 18:1 Signaling Cascade

G LPC LPC 18:1 (Monomer) GPCR GPCR (e.g., GPR132/G2A) LPC->GPCR binds Gq Gαq/11 GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PKC Protein Kinase C (PKC) PLC->PKC activates ERK ERK PKC->ERK activates Response Cellular Response (e.g., Inflammation, Pain Signaling) ERK->Response leads to

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Technical Support Center: Stability of 2-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1). This resource is designed for researchers, scientists, and professionals in drug development to provide expert guidance on the stability of LPC 18:1 under various experimental conditions. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the stability of LPC 18:1, providing quick and actionable advice.

Q1: What are the primary factors that affect the stability of 2-Oleoyl-sn-glycero-3-phosphocholine?

The stability of LPC 18:1 is primarily influenced by two main factors: pH and temperature. These factors can lead to the hydrolysis of the ester bond, resulting in the formation of free fatty acids and glycerophosphorylcholine.[1] Additionally, the presence of oxidizing agents can cause degradation of the unsaturated oleoyl chain.[2][3]

Q2: What is the optimal pH range for maintaining the stability of LPC 18:1 solutions?

LPC 18:1 exhibits its greatest stability in neutral to slightly acidic conditions. Studies on similar phospholipids have shown that the rate of hydrolysis is lowest around pH 6.5.[1] Both highly acidic and alkaline conditions can catalyze the hydrolysis of the ester linkage. It is crucial to use a buffered solution to prevent pH shifts, as hydrolysis itself can produce free protons (H+), leading to an autocatalytic degradation process.[1]

Q3: What is the recommended storage temperature for LPC 18:1?

For long-term storage, LPC 18:1 should be kept at -20°C.[4] For short-term storage of solutions, refrigeration at 4°C is recommended to minimize degradation.[1] Elevated temperatures significantly accelerate the rate of hydrolysis. For instance, studies on phosphatidylcholine liposomes have demonstrated a dramatic increase in degradation at higher temperatures.[1][5]

Q4: How can I detect degradation of my LPC 18:1 sample?

Degradation of LPC 18:1, primarily through hydrolysis, results in the formation of lysophosphatidylcholine (LPC) and free fatty acids.[6][7] These degradation products can be detected and quantified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS).[6][7][8][9][10]

Q5: Are there any visual indicators of LPC 18:1 degradation?

While subtle chemical changes are not always visible, significant degradation in a solution might lead to changes in clarity, such as the formation of precipitates or a cloudy appearance. However, analytical methods are necessary for accurate assessment.

Q6: Does the position of the oleoyl group at sn-2 affect stability?

Yes, the isomeric position of the acyl chain influences stability. The 2-LPC isomer, where the acyl chain is at the sn-2 position, is significantly more stable than the 1-LPC isomer.[11] At equilibrium at 25°C, the ratio of 2-LPC to 1-LPC is approximately 9:1, indicating a thermodynamic preference for the acyl group at the sn-2 position.[11]

II. Troubleshooting Guides

This section provides in-depth troubleshooting for specific issues you may encounter during your experiments with LPC 18:1.

Guide 1: Investigating Unexpected Experimental Results or Poor Reproducibility

If you are observing inconsistent results, it is crucial to assess the stability of your LPC 18:1 stock and working solutions.

Workflow for Stability Assessment

G A Problem: Unexpected Results or Poor Reproducibility B Step 1: Verify Storage Conditions (Temperature and pH of stock solution) A->B C Step 2: Analytical Characterization of LPC Stock (HPLC-ELSD or LC-MS) B->C D Is degradation (e.g., free fatty acids) detected? C->D E Action: Prepare fresh LPC stock solution from new solid material. D->E Yes F Step 3: Evaluate Experimental Conditions (pH and temperature of assay buffer) D->F No E->F G Are conditions outside optimal range (pH ~6.5, minimal effective temperature)? F->G H Action: Adjust experimental pH and temperature. Re-run experiment. G->H Yes I Step 4: Re-evaluate Experimental Protocol (Incubation times, presence of catalysts) G->I No H->I J Conclusion: LPC stability is likely compromised. Implement corrective actions. I->J K Conclusion: LPC stability is likely not the primary issue. Investigate other experimental variables. I->K

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Validation & Comparative

analytical techniques for the characterization of 2-Oleoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of 2-Oleoyl-sn-glycero-3-phosphocholine

Executive Summary: The Imperative for Multi-Modal Characterization

2-Oleoyl-sn-glycero-3-phosphocholine (SOPC) is a lysophosphatidylcholine, a class of lipids integral to cell membrane integrity and signaling pathways. Its specific isomeric form—with the oleoyl chain at the sn-2 position—is critical to its biological function. Consequently, rigorous analytical characterization is not merely a quality control step but a fundamental requirement for meaningful research and development, particularly in areas like liposomal drug delivery where lipid identity and purity directly impact formulation stability and efficacy.[1]

This guide navigates the primary analytical modalities for SOPC characterization: chromatographic separation, mass spectrometric identification, and spectroscopic structural elucidation. We will explore the "why" behind procedural choices, presenting a self-validating system of protocols and comparative data to ensure scientific rigor.

Chromatographic Separation: Establishing Purity and Quantity

Chromatography is the foundational technique for isolating SOPC from reaction mixtures or complex biological extracts and for assessing its purity. The choice between Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) depends on the analytical goal and the sample matrix.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on hydrophobicity. For SOPC, retention is primarily driven by the C18 oleoyl chain's interaction with a nonpolar stationary phase (e.g., C18). This method is exceptionally effective for resolving SOPC from other lipids with different acyl chains and for general purity assessment.

Expert Insight: When coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), RP-HPLC becomes a powerful tool for quantification without requiring a chromophore, which SOPC lacks.[2][3] This setup is robust for quality control in liposome preparation.[2]

Experimental Protocol: RP-HPLC-ELSD for SOPC Purity

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 95:5 Water/Methanol with 0.1% Formic Acid.

  • Mobile Phase B: 95:5 Isopropanol/Methanol with 0.1% Formic Acid.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B (linear gradient)

    • 20-25 min: 90% B (hold)

    • 25-30 min: Re-equilibration to 40% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • ELSD Settings: Drift tube temperature 45°C, Nitrogen pressure 3.5 bar.

  • Injection Volume: 20 µL (Sample dissolved in Methanol).

Causality Behind Choices:

  • Formic Acid: Protonates the phosphate group, reducing peak tailing and improving chromatographic peak shape.

  • Isopropanol in Mobile Phase B: Acts as a strong solvent necessary to elute the highly hydrophobic SOPC from the C18 column.

  • ELSD: Provides a near-universal response for non-volatile analytes like SOPC, making it suitable for purity assessment where multiple species may be present.[4]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC separates compounds based on their polarity, utilizing a polar stationary phase and a partially aqueous mobile phase. In this mode, the polar phosphocholine headgroup of SOPC interacts with the stationary phase.

Expert Insight: HILIC is particularly advantageous for separating lipid classes. For instance, it can efficiently resolve lysophosphatidylcholines (LPCs) like SOPC from phosphatidylcholines (PCs) and phosphatidylethanolamines (PEs).[5] This "class separation" is more challenging with RP-HPLC, where separation is dominated by the acyl chains.[3]

Mass Spectrometry: Unambiguous Identification and Structural Verification

Mass Spectrometry (MS) is the gold standard for confirming the molecular weight and structural identity of SOPC. When coupled with liquid chromatography (LC-MS), it provides unparalleled specificity and sensitivity.

Electrospray Ionization (ESI) and High-Resolution MS

ESI is a soft ionization technique ideal for polar lipids, typically generating a protonated molecular ion [M+H]⁺ in positive ion mode. For SOPC (C₂₆H₅₂NO₇P), the expected exact mass of the neutral molecule is approximately 521.34 g/mol , leading to a protonated ion at m/z 522.35. High-resolution mass spectrometers (e.g., Q-TOF or Orbitrap) can measure this mass with high accuracy, confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Isomer Confirmation

Tandem MS (MS/MS) is essential for confirming the identity of SOPC and distinguishing it from its sn-1 isomer. By isolating the parent ion (m/z 522.35) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced.

Key Diagnostic Fragments:

  • m/z 184.073: The most intense and diagnostic fragment, corresponding to the phosphocholine headgroup. Its presence is a definitive marker for a phosphatidylcholine lipid.[6]

  • m/z 104.107: A fragment of the choline moiety.

  • Neutral Loss of 183.066 Da: Corresponds to the loss of the entire phosphocholine headgroup.

  • Neutral Loss of Oleic Acid (282.26 Da): The loss of the fatty acid as a ketene provides information about the acyl chain.

Expert Insight: The relative intensities of fragments resulting from the loss of the fatty acid from the sn-1 vs. sn-2 position can help differentiate isomers, although this often requires careful optimization and comparison with standards.

Workflow for LC-MS/MS Characterization of SOPC

cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_analysis Data Analysis Sample SOPC Sample in Chloroform/Methanol Dilution Dilute in Mobile Phase Sample->Dilution LC RP-HPLC Separation Dilution->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1 Scan (Detect m/z 522.35) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan (Detect Fragments) CID->MS2 ConfirmMass Confirm Precursor Mass MS2->ConfirmMass IdentifyFragments Identify Diagnostic Fragments (e.g., m/z 184.073) ConfirmMass->IdentifyFragments

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A Senior Application Scientist's Guide to Synthetic vs. Naturally Sourced 2-Oleoyl-sn-glycero-3-phosphocholine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Choice of a Core Phospholipid

In the landscape of lipid research, drug delivery, and pharmaceutical formulation, phospholipids are foundational building blocks. Among them, 2-Oleoyl-sn-glycero-3-phosphocholine, a specific lysophosphatidylcholine, and its more commonly utilized diacyl counterparts like 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), are pivotal.[1][2] These molecules are instrumental in forming the lipid bilayer of liposomes and other lipid nanoparticles, serving as carriers for therapeutic agents.[3][4] The decision between utilizing a synthetically derived or a naturally sourced phospholipid is not trivial; it is a critical variable that profoundly influences the reproducibility of research, and the stability, purity, and regulatory viability of a pharmaceutical product.[5]

This guide provides an in-depth comparative analysis of synthetic and naturally sourced 2-Oleoyl-sn-glycero-3-phosphocholine and its diacyl analogues. Moving beyond a simple list of pros and cons, we will delve into the causality behind experimental choices, present validated protocols for characterization, and offer a logical framework for selecting the optimal phospholipid for your application.

Part 1: Sourcing, Composition, and Inherent Properties

The origin of a phospholipid dictates its fundamental characteristics, from its molecular homogeneity to its performance under experimental conditions.

Naturally Sourced Phospholipids: A Profile of Heterogeneity

Natural phospholipids are typically extracted from biological materials such as soybeans, sunflower seeds, or hen egg yolks.[6][7] The process involves isolation of crude lecithin by degumming the raw oil, followed by solvent extraction and chromatographic procedures to enrich the phosphatidylcholine (PC) content.[6][8]

However, this origin introduces an inherent and significant challenge: compositional heterogeneity.[5] Natural preparations are not composed of a single molecular species. Instead, they are a complex mixture of phospholipids with:

  • Varying Acyl Chains: The fatty acids at the sn-1 and sn-2 positions of the glycerol backbone vary in length and degree of saturation.[9]

  • Presence of Other Lipids: Extracts contain other phospholipid classes, such as phosphatidylethanolamine (PE) and phosphatidylinositol (PI), as well as lysophospholipids like lyso-phosphatidylcholine (LPC).[6]

This variability can be a significant source of irreproducibility in sensitive research and formulation applications.

Synthetic Phospholipids: A Profile of Precision and Purity

Synthetic phospholipids are manufactured through controlled chemical or chemoenzymatic processes.[10][11] A common and preferred route for synthesizing molecules with the correct stereochemistry involves using a natural precursor, sn-glycero-3-phosphocholine (GPC), which is then acylated with specific fatty acids.[10][12] This "semi-synthetic" approach allows for the creation of a chemically well-defined, homogeneous product.[7][12]

The key advantages of this method are:

  • High Purity: Synthetic phospholipids can achieve purities exceeding 99%, with a precisely defined molecular structure.[5]

  • Batch-to-Batch Consistency: The controlled manufacturing process ensures high lot-to-lot reproducibility, which is critical for pharmaceutical development and regulatory approval.[5][8]

  • Defined Physical Properties: The ability to specify the exact fatty acid chains allows for precise control over physical properties like the gel-to-liquid crystalline phase transition temperature (Tm).[7]

cluster_natural Naturally Sourced Workflow cluster_synthetic Synthetic Workflow N_Source Raw Material (e.g., Soybeans, Egg Yolk) N_Extract Degumming & Solvent Extraction N_Source->N_Extract Isolation N_Purify Chromatographic Purification N_Extract->N_Purify Enrichment N_Product Heterogeneous Mixture (Varying Acyl Chains, PC, PE, PI) N_Purify->N_Product S_Source Precursor (e.g., sn-Glycero-3-Phosphocholine) S_Acylation Controlled Acylation (Chemical or Enzymatic) S_Source->S_Acylation Synthesis S_Purify Final Purification S_Acylation->S_Purify S_Product Homogeneous Product (>99% Pure, Defined Structure) S_Purify->S_Product

Caption: Workflow comparison of natural vs. synthetic phospholipid production.

Part 2: Head-to-Head Physicochemical Comparison

A rigorous comparison requires objective data. The following table summarizes the key physicochemical differences, which we will substantiate with experimental protocols.

PropertyNaturally SourcedSyntheticSignificance in Application
Purity & Composition Heterogeneous mixture; contains various phospholipids and acyl chains.[5][6]Homogeneous (>99%); single, defined molecular species.[5]High purity is essential for reproducibility and attributing biological effects to a specific molecule.[5]
Batch Consistency Variable; dependent on raw material source and processing.High; controlled manufacturing process ensures lot-to-lot consistency.Critical for pharmaceutical manufacturing and consistent product performance.
Chemical Stability Lower; presence of polyunsaturated fatty acids increases susceptibility to oxidation.[9][12]High; defined acyl chains (often saturated or monounsaturated) are less prone to oxidation.Impacts shelf-life of raw materials and final formulations.
Phase Transition (Tm) Low (often <0°C); broad transition due to mixed acyl chains.[7]Precisely defined and sharp; determined by the specific acyl chains.[3][7]Crucial for controlling liposome rigidity, permeability, and drug release kinetics.[3]
Regulatory Risk Potential for viral/protein contamination from animal sources (egg, bovine).[12]Lower risk of biological contaminants. Synthetically controlled process is easier to validate.Important for clinical and pharmaceutical applications to ensure safety.

Part 3: Validated Experimental Protocols for Characterization

Trust in a material comes from robust characterization. The following protocols are standard, self-validating systems for assessing the quality and properties of any phospholipid source.

Protocol 1: Purity and Composition Analysis via HPLC-ELSD

Rationale: High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a powerful technique for separating and quantifying lipid classes without requiring a chromophore. This allows for the detection of the main phospholipid as well as potential impurities like lysophospholipids or other phospholipid classes.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve 5 mg of the phospholipid sample in 1 mL of a chloroform/methanol (1:1, v/v) mixture.

  • Chromatographic System:

    • Column: A silica-based normal-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution system is typically used. For example:

      • Solvent A: Chloroform/Methanol/Ammonium Hydroxide (80:19.5:0.5, v/v/v)

      • Solvent B: Chloroform/Methanol/Water/Ammonium Hydroxide (60:34:5.5:0.5, v/v/v/v)

    • Gradient: Start with 100% A, ramp to 100% B over 20 minutes, hold for 5 minutes, and then re-equilibrate.

    • Flow Rate: 1.0 mL/min.

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow (Nitrogen): 1.5 L/min

  • Analysis: Inject 10 µL of the sample. The peak area of the primary phospholipid is compared to the total area of all detected peaks to determine purity. The presence of earlier or later eluting peaks indicates impurities.

Protocol 2: Fatty Acid Profile by Gas Chromatography (GC-FID)

Rationale: To confirm the identity of the acyl chains and assess the heterogeneity of natural products, the fatty acids are cleaved from the glycerol backbone, derivatized to fatty acid methyl esters (FAMEs), and analyzed by GC with a Flame Ionization Detector (FID).

Methodology:

  • Transesterification:

    • To ~2 mg of the lipid sample, add 1 mL of 0.5 M KOH in methanol.

    • Heat the mixture at 60°C for 15 minutes with occasional vortexing.

    • Cool to room temperature, add 1 mL of hexane, and vortex thoroughly.

    • Add 1 mL of distilled water and centrifuge to separate the phases.

  • GC-FID System:

    • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 230°C at 4°C/min.

    • Injector and Detector Temperature: 250°C.

  • Analysis: Inject 1 µL of the upper hexane layer containing the FAMEs. Identify peaks by comparing retention times with a known FAME standard mix. For synthetic products, a single expected FAME peak (or two for mixed-acyl lipids) should be observed, while natural products will show a profile of multiple FAMEs.[13]

Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)

Rationale: DSC is the gold standard for determining the phase transition temperature (Tm). This is a critical parameter for liposome design, as it affects membrane fluidity and stability.[3]

Methodology:

  • Sample Preparation: Prepare a 10% (w/v) dispersion of the phospholipid in a relevant buffer (e.g., PBS) by vortexing and sonication.

  • DSC Instrument:

    • Accurately transfer ~10 µL of the lipid dispersion into an aluminum DSC pan and hermetically seal it. Use an empty pan as a reference.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected Tm (e.g., -20°C).

    • Heat the sample at a controlled rate (e.g., 2°C/min) to a temperature well above the transition.

    • Cool the sample back to the starting temperature at the same rate.

  • Analysis: The Tm is identified as the peak temperature of the endothermic transition observed during the heating scan. Synthetic lipids will exhibit a sharp, well-defined peak, whereas natural lipids will show a broad transition, reflecting their compositional heterogeneity.

Part 4: Performance in Critical Applications

The choice between synthetic and natural phospholipids has direct consequences on experimental outcomes and product efficacy.

Drug Delivery and Liposome Formulation

In drug delivery, the goal is to create a stable, reproducible carrier with controlled release characteristics.[14][15]

  • Synthetic Advantage: The defined Tm and high purity of synthetic phospholipids like POPC allow for the formulation of liposomes with predictable stability and permeability.[3][4] For instance, using saturated synthetic PCs like DSPC results in rigid, stable liposomes with low drug leakage, which is ideal for long-circulating formulations.[3] The lot-to-lot consistency is paramount for clinical translation and manufacturing.

  • Natural Disadvantage: The low Tm of natural PC mixtures results in highly fluid membranes at physiological temperatures.[6][7] This can lead to increased leakage of encapsulated drugs and lower stability in blood plasma.[12] The inherent variability makes it challenging to produce consistent liposome batches.[5]

Reproducibility in Biological Research

For in vitro and in vivo studies, ensuring that an observed biological effect is due to the molecule of interest is fundamental.

  • Synthetic Advantage: The high purity of synthetic phospholipids guarantees that any observed cellular response or biophysical interaction is directly attributable to the specific lipid being studied.[5] This enhances the validity and reproducibility of the research. Furthermore, the absence of potential biological contaminants from animal sources (e.g., viruses, prions) eliminates confounding variables and safety risks.[12]

  • Natural Disadvantage: The presence of other lipid species and contaminants in natural extracts can lead to off-target effects, complicating data interpretation.[5][6] This batch-to-batch variability can severely compromise the reproducibility of experiments over time.

Start Application Requirement Analysis Purity Is >99% Purity & Lot-to-Lot Consistency Critical? Start->Purity Application Application Type? Purity->Application No Synthetic Choose Synthetic Phospholipid Purity->Synthetic Yes Cost Is Cost the Primary Driving Factor? Application->Cost Non-critical Research/ Cosmetics/Food Application->Synthetic Pharmaceutical/ Clinical/ Reproducible Research Cost->Synthetic No (Performance is Key) Natural Consider Natural Phospholipid Cost->Natural Yes

Caption: Decision tree for selecting between synthetic and natural phospholipids.

Conclusion: A Clear Verdict for Scientific Rigor

While naturally sourced phospholipids may offer a cost advantage for certain industrial applications where compositional variability is tolerable, the evidence overwhelmingly supports the selection of synthetic phospholipids for research, drug development, and clinical applications.[5][8]

The superior purity, batch-to-batch consistency, and enhanced stability of synthetic 2-Oleoyl-sn-glycero-3-phosphocholine and its analogues are not merely incremental benefits; they are fundamental prerequisites for generating reproducible data, ensuring product quality, and meeting stringent regulatory standards. For the scientist and drug developer, the choice is clear: investing in synthetic phospholipids is an investment in the integrity and success of your work.

References

  • Phospholipid Technology. (n.d.). Natural versus synthetic phospholipids. Retrieved from [Link]

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  • Mason, J. T., et al. (1981). The total synthesis of 2-O-arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine-1,3,1′-13C3 and -2,1′-13C2 by a novel chemoenzymatic method. Journal of Labelled Compounds and Radiopharmaceuticals, 18(10), 1435-1447. Retrieved from [Link]

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  • Zheng, L., et al. (1994). Stability of Association of 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine With Liposomes Is Composition Dependent. Journal of Pharmaceutical Sciences, 83(8), 1152-1157. Retrieved from [Link]

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  • He, Y., et al. (2022). Improved Structural Characterization of Glycerophospholipids and Sphingomyelins with Real-Time Library Searching. Analytical Chemistry, 94(35), 12058-12065. Retrieved from [Link]

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  • Han, H., et al. (2020). Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery. Bioconjugate Chemistry, 31(12), 2667-2680. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Phase Behavior of 2-Oleoyl-sn-glycero-3-phosphocholine (SOPC) by Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of lipid excipients is paramount. Among these, 2-Oleoyl-sn-glycero-3-phosphocholine (SOPC) is a key component in many lipid-based drug delivery systems. Its phase behavior, in particular, dictates the stability, encapsulation efficiency, and release profile of liposomal formulations. This guide provides an in-depth analysis of the phase behavior of SOPC using Differential Scanning Calorimetry (DSC), comparing it with other relevant phospholipids and offering practical insights for experimental design and data interpretation.

The Critical Role of Lipid Phase Behavior in Drug Delivery

The therapeutic efficacy of a lipid-based drug delivery system is intrinsically linked to the physical state of its lipid bilayer. Phospholipids, the building blocks of these systems, can exist in different phases, primarily the ordered gel phase (Lβ) and the disordered liquid crystalline phase (Lα)[1][2]. The transition between these phases, known as the main phase transition (Tm), is a critical temperature at which the lipid hydrocarbon chains change from a tightly packed, ordered state to a more fluid, disordered state[1][2].

This transition significantly impacts:

  • Membrane Fluidity and Permeability: The liquid crystalline phase exhibits higher fluidity and permeability compared to the gel phase[3]. This influences drug encapsulation and release rates.

  • Stability: Formulations are often designed to be in the gel state at storage temperatures to enhance stability and prevent drug leakage.

  • Biological Interactions: The phase state of the lipid bilayer can affect interactions with cells and proteins in the body.

SOPC, a phosphatidylcholine with a saturated stearoyl chain at the sn-1 position and an unsaturated oleoyl chain at the sn-2 position, possesses unique phase transition characteristics that make it a versatile component in drug formulations[4].

Unveiling Phase Transitions with Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal properties of materials[5][6][7]. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature[7]. When a lipid sample undergoes a phase transition, it absorbs or releases heat, resulting in an endothermic (heat absorption) or exothermic (heat release) peak in the DSC thermogram[8].

Key parameters obtained from a DSC thermogram for lipid analysis include:

  • Main Transition Temperature (Tm): The temperature at the peak of the endothermic transition, representing the gel-to-liquid crystalline phase transition[9].

  • Enthalpy of Transition (ΔH): The area under the transition peak, which is proportional to the energy required to induce the phase transition and reflects the degree of cooperativity of the transition[9].

  • Peak Width at Half-Height (ΔT1/2): A measure of the cooperativity of the transition. Sharper peaks indicate a more cooperative transition[9].

Comparative Analysis: The Phase Behavior of SOPC and Other Phospholipids

The unique structure of SOPC, with its mixed saturated and unsaturated acyl chains, gives it distinct phase behavior compared to other common phospholipids. The presence of a cis double bond in the oleoyl chain introduces a "kink," disrupting the tight packing of the hydrocarbon chains and lowering the transition temperature[1].

PhospholipidAcyl Chain CompositionMain Transition Temperature (Tm) (°C)Key Characteristics & Applications
SOPC 18:0 / 18:1 (cis-9)~6.7[10]Asymmetric chains lead to a relatively low Tm. Commonly used in formulations requiring membrane fluidity at physiological temperatures.
DSPC 18:0 / 18:0~55.6[10]Both chains are saturated, resulting in a high Tm. Used for creating rigid, stable liposomes for controlled release.
DOPC 18:1 (cis-9) / 18:1 (cis-9)~ -20[10]Both chains are unsaturated, leading to a very low Tm. Results in highly fluid membranes.
DPPC 16:0 / 16:0~41.5A well-characterized lipid with a Tm close to physiological temperature, making it useful for thermosensitive drug release.

Insights from the Comparison:

  • The introduction of a single cis unsaturated chain in SOPC significantly lowers the Tm compared to its fully saturated counterpart, DSPC[10]. This highlights the profound impact of acyl chain composition on lipid packing and phase behavior.

  • SOPC's Tm of approximately 6.7°C means that at room temperature and physiological temperature (37°C), SOPC bilayers are in the fluid liquid-crystalline phase, which is often desirable for drug delivery applications requiring membrane flexibility and fusion events.

  • In contrast, DSPC remains in the rigid gel phase at these temperatures, offering greater stability and slower drug release.

Experimental Protocol: DSC Analysis of SOPC Liposomes

This section provides a detailed, step-by-step methodology for the preparation and DSC analysis of SOPC liposomes. Adherence to a rigorous protocol is crucial for obtaining reproducible and reliable data.

Materials and Equipment
  • 2-Oleoyl-sn-glycero-3-phosphocholine (SOPC) powder

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Chloroform

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Differential Scanning Calorimeter

  • Hermetic aluminum DSC pans

Step-by-Step Methodology
  • Lipid Film Hydration:

    • Dissolve a known amount of SOPC in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the desired buffer by vortexing at a temperature above the Tm of SOPC (e.g., 25°C). This results in the formation of multilamellar vesicles (MLVs).

  • Liposome Extrusion (Optional but Recommended for Uniformity):

    • To obtain large unilamellar vesicles (LUVs) with a defined size distribution, subject the MLV suspension to extrusion.

    • Pass the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (e.g., 11 passes) using a lipid extruder. This should also be performed above the lipid's Tm.

  • DSC Sample Preparation:

    • Accurately weigh a small amount of the liposome suspension (typically 10-20 µL) into a pre-weighed hermetic aluminum DSC pan.

    • Seal the pan hermetically to prevent water evaporation during the scan.

    • Prepare a reference pan containing the same volume of buffer.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a starting temperature well below the expected transition (e.g., -10°C).

    • Heat the sample at a controlled rate (e.g., 1-5°C/min) to a temperature well above the transition (e.g., 20°C). A slower scan rate generally provides better resolution.

    • Record the heat flow as a function of temperature.

    • Perform a second heating scan after a controlled cooling cycle to check for the reversibility of the transition and to ensure the sample has reached a stable state.

Data Analysis
  • From the resulting thermogram, determine the Tm, ΔH, and ΔT1/2.

  • The enthalpy (ΔH) is calculated by integrating the area of the transition peak.

  • Modern DSC software can automate these calculations.

Visualizing the DSC Workflow and SOPC Phase Transition

To better illustrate the experimental process and the molecular changes during the phase transition, the following diagrams are provided.

G cluster_prep Liposome Preparation cluster_dsc DSC Analysis SOPC SOPC Powder Dissolve Dissolve in Chloroform SOPC->Dissolve Film Form Lipid Film Dissolve->Film Hydrate Hydrate with Buffer Film->Hydrate MLV Multilamellar Vesicles (MLVs) Hydrate->MLV Extrude Extrusion MLV->Extrude LUV Large Unilamellar Vesicles (LUVs) Extrude->LUV Sample Prepare Sample & Reference Pans LUV->Sample Load Load into DSC Sample->Load Scan Heating/Cooling Scans Load->Scan Data Thermogram Generation Scan->Data Analysis Data Analysis (Tm, ΔH) Data->Analysis

Caption: Experimental workflow for DSC analysis of SOPC liposomes.

G cluster_gel Gel Phase (Lβ) < Tm cluster_liquid Liquid Crystalline Phase (Lα) > Tm g1 Ordered g2 Tightly Packed g3 Low Fluidity Transition Heating (Endothermic Transition) g2->Transition l1 Disordered l2 Loosely Packed l3 High Fluidity Transition->l2

Caption: Schematic of the gel to liquid crystalline phase transition in SOPC.

Advanced Insights and Troubleshooting

  • Effect of Hydration: The phase transition temperature of SOPC can be influenced by the level of hydration. Studies have shown that the transition temperature can vary slightly depending on the water content[11].

  • Impact of Cholesterol: The incorporation of cholesterol into SOPC bilayers has a significant effect on the phase transition. Cholesterol is known to broaden or even abolish the main phase transition of phospholipids[12][13][14]. At low concentrations, it can induce a liquid-ordered (Lo) phase, which has properties intermediate between the gel and liquid-crystalline phases[3][12].

  • Scan Rate Considerations: The choice of heating and cooling rates can affect the appearance of the thermogram. Faster scan rates may shift the transition to slightly higher temperatures and broaden the peak. It is important to use a consistent scan rate for comparative studies.

  • Baseline Irregularities: An unstable baseline can be caused by improper sample preparation, such as air bubbles in the pan or a mismatch between the sample and reference pans. Ensure pans are properly sealed and have similar thermal masses.

Conclusion

Differential Scanning Calorimetry is an indispensable tool for characterizing the thermotropic phase behavior of phospholipids like SOPC. A thorough understanding of SOPC's phase transitions, and how they compare to other lipids, is crucial for the rational design of effective and stable lipid-based drug delivery systems. The experimental protocol and insights provided in this guide serve as a valuable resource for researchers and scientists working in this field, enabling them to make informed decisions in formulation development.

References

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  • What Is The Transition Temperature Of The Lipid?. Avanti Polar Lipids. Available from: [Link]

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  • Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes. PubMed. Available from: [Link]

  • Phase Behavior of Binary Mixtures of SOPC and Cholesterol. ACS Omega. Available from: [Link]

  • The Main Phase Transition. Physics LibreTexts. Available from: [Link]

  • A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Springer Nature Experiments. Available from: [Link]

  • Gel–liquid crystal phase transition in dry and hydrated SOPC phospholipid studied by differential scanning calorimetry. Taylor & Francis Online. Available from: [Link]

  • Liquid Ordered and Gel Phases of Lipid Bilayers: Fluorescent Probes Reveal Close Fluidity but Different Hydration. PMC - NIH. Available from: [Link]

  • Phase behavior of mixed phosphatidylglycerol/phosphatidylcholine multilamellar and unilamellar vesicles. PubMed. Available from: [Link]

  • Studying Liposomes in the Nano DSC. TA Instruments. Available from: [Link]

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  • A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. ResearchGate. Available from: [Link]

  • Differential Scanning Calorimetry of Protein–Lipid Interactions. SpringerLink. Available from: [Link]

  • Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. Technology Networks. Available from: [Link]

  • 2-Oleoyl-1-palmitoyl-sn-glycero-3-phosphocholine. PubChem. Available from: [Link]

  • Phase behavior of soybean phosphatidylcholine and glycerol dioleate in hydrated and dehydrated states studied by small-angle X-ray scattering. The Royal Society of Chemistry. Available from: [Link]

  • Differential Scanning Calorimetric Study of the Effect of Cholesterol on the Thermotropic Phase Behavior of the Phospholipid 1‐Stearoyl‐2‐Oleoyl‐sn‐Glycero‐3‐Phosphocholine. ResearchGate. Available from: [Link]

  • Interpreting DSC curves Part 1: Dynamic measurements. Mettler Toledo. Available from: [Link]

  • Phase behaviour of mixtures of lipid X with phosphatidylcholine and phosphatidylethanolamine. PubMed. Available from: [Link]

  • DSC thermograms of pure DSPC bilayer and DSPC-cholesterol binary... ResearchGate. Available from: [Link]

  • Understanding solid lipid nanoparticles using DSC. Improved Pharma. Available from: [Link]

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  • Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. MDPI. Available from: [Link]

  • Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. PubMed. Available from: [Link]

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A Senior Application Scientist's Guide to 13C-NMR Spectroscopy for Elucidating the Dynamics of 2-Oleoyl-sn-glycero-3-phosphocholine in Bilayers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of membrane biophysics and drug development, a precise understanding of lipid dynamics is paramount. The fluidity and molecular motion within lipid bilayers govern crucial cellular processes and influence the interaction of membranes with therapeutic agents. Among the arsenal of biophysical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide site-specific information on molecular dynamics over a wide range of timescales. This guide offers an in-depth comparison of 13C-NMR spectroscopy with its well-established counterpart, deuterium (2H)-NMR, for the study of 2-Oleoyl-sn-glycero-3-phosphocholine (SOPC) bilayers, a common model for biological membranes.

The Power of 13C-NMR in Unraveling Lipid Dynamics

Natural abundance 13C-NMR spectroscopy has emerged as a powerful, non-invasive tool to probe the intricate motions within lipid bilayers.[1][2][3] Unlike 2H-NMR, which requires isotopic labeling, 13C-NMR can be performed on unmodified lipid samples. This is particularly advantageous when studying complex, multi-component membranes where isotopic synthesis can be prohibitive.[4] The 13C nucleus, with its wide chemical shift range, offers excellent resolution, allowing for the individual assessment of nearly every carbon atom in the SOPC molecule.[5][6] This site-specific resolution enables the detailed characterization of the motional gradient along the lipid acyl chains and within the headgroup region.

The primary 13C-NMR parameters used to investigate lipid dynamics are:

  • Spin-Lattice Relaxation Time (T1): This parameter is sensitive to fast molecular motions on the nanosecond to picosecond timescale.[1][2][3] T1 values provide insights into the rate of gauche-trans isomerizations and other rapid segmental motions along the acyl chains.[1][2][3]

  • Chemical Shift Anisotropy (CSA): The chemical shift of a carbon nucleus is dependent on the orientation of the molecule with respect to the external magnetic field.[7][8] In a lipid bilayer, the anisotropic motion of the lipid molecules leads to a partially averaged chemical shift. The magnitude of this residual CSA provides information on the amplitude of molecular motion and the local order of the C-H bond vector.

Comparative Analysis: 13C-NMR vs. 2H-NMR

Both 13C-NMR and 2H-NMR are staples in the study of membrane dynamics, yet they offer complementary information and possess distinct advantages and disadvantages.

Feature13C-NMR Spectroscopy2H-NMR Spectroscopy
Isotopic Labeling Not required (natural abundance)Required (deuterium labeling)
Sensitivity Lower intrinsic sensitivityHigher intrinsic sensitivity
Resolution High, individual carbon sites resolvedLower, often requires specific labeling
Information Content T1 relaxation (fast motions), CSA (order)Quadrupolar splitting (order), T1/T2 relaxation
Experimental Setup Standard solid-state NMRRequires specialized probes for wide-line spectra
Complexity Can be more complex to interpret spectraRelatively straightforward interpretation of order parameters

The primary advantage of 2H-NMR lies in its direct measurement of the quadrupolar splitting, which provides a robust measure of the segmental order parameter (SCD). However, the need for isotopic labeling can be a significant drawback. Conversely, 13C-NMR at natural abundance provides a wealth of information without the need for chemical modification.[4] The combination of T1 relaxation and CSA data from 13C-NMR can provide a unified picture of both the rate and amplitude of molecular motions within the bilayer.[1][2][3]

Experimental Workflow: Probing SOPC Dynamics with 13C-NMR

The following diagram illustrates a typical workflow for studying SOPC bilayer dynamics using 13C-NMR T1 relaxation measurements.

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Interpretation SOPC_powder SOPC Powder Hydration Hydration in Buffer SOPC_powder->Hydration Vortexing Vortexing to form MLVs Hydration->Vortexing Freeze_Thaw Freeze-Thaw Cycles Vortexing->Freeze_Thaw Extrusion Extrusion to form LUVs Freeze_Thaw->Extrusion Pack_Sample Pack Sample into Rotor Extrusion->Pack_Sample Spectrometer_Setup Spectrometer Setup (MAS, Temp Control) Pack_Sample->Spectrometer_Setup T1_Experiment 13C T1 Inversion-Recovery Experiment Spectrometer_Setup->T1_Experiment FT Fourier Transform T1_Experiment->FT Peak_Integration Peak Integration FT->Peak_Integration T1_Calculation Fit to Exponential Decay Peak_Integration->T1_Calculation Dynamic_Model Relate T1 to Motional Frequencies T1_Calculation->Dynamic_Model

Caption: Experimental workflow for 13C-NMR T1 analysis of SOPC bilayers.

Probing a Spectrum of Motions

Different NMR parameters are sensitive to molecular motions occurring on different timescales. This allows for a comprehensive understanding of the dynamic landscape within the SOPC bilayer.

G cluster_timescale cluster_motions cluster_labels -12 -12 -10 -10 -8 -8 -6 -6 -4 -4 -2 -2 T1 13C T1 Relaxation CSA 13C CSA Lineshape 2H Lineshape Analysis Fast Fast Motions (gauche-trans isomerization) Intermediate Intermediate Motions (wobbling, protrusion) Slow Slow Motions (lateral diffusion, vesicle tumbling)

Caption: Timescales of molecular motions probed by different NMR parameters.

Detailed Experimental Protocol: 13C T1 Relaxation Measurement of SOPC Large Unilamellar Vesicles (LUVs)

1. Preparation of SOPC LUVs:

  • Materials: 2-Oleoyl-sn-glycero-3-phosphocholine (SOPC) powder, appropriate buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4), chloroform.

  • Procedure:

    • Dissolve a known amount of SOPC in chloroform.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.

    • Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the buffer to a final lipid concentration of ~20-50 mg/mL.

    • Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

    • Subject the MLV suspension to at least 5 freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the suspension through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. Perform at least 21 passes to ensure the formation of unilamellar vesicles of a uniform size.

2. NMR Data Acquisition:

  • Instrumentation: A solid-state NMR spectrometer equipped with a magic angle spinning (MAS) probe.

  • Procedure:

    • Carefully pack the SOPC LUV suspension into a 4 mm MAS rotor.

    • Set the sample spinning rate to a moderate speed (e.g., 5 kHz) to average out bulk susceptibility effects while minimizing frictional heating.

    • Equilibrate the sample temperature to the desired value (e.g., 30°C).

    • Perform a standard 13C cross-polarization magic angle spinning (CP-MAS) experiment to obtain a reference spectrum and optimize experimental parameters.

    • Acquire a series of 13C spectra using an inversion-recovery pulse sequence. This involves inverting the 13C magnetization with a 180° pulse, followed by a variable delay (τ), and then a 90° pulse for detection.

    • Use a list of τ values that adequately sample the expected range of T1 relaxation times for the different carbon environments in SOPC (e.g., 10 ms to 5 s).

3. Data Analysis:

  • Software: NMR processing software (e.g., TopSpin, VnmrJ).

  • Procedure:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Integrate the intensity of each resolved carbon resonance in the series of spectra.

    • For each carbon, plot the integrated intensity as a function of the delay time τ.

    • Fit the data to the following three-parameter exponential recovery function to extract the T1 value: I(τ) = I₀ [1 - 2A * exp(-τ / T1)] where I(τ) is the intensity at delay τ, I₀ is the equilibrium intensity, and A is an experimental factor close to 1.

By following this protocol, researchers can obtain site-specific T1 relaxation times for the SOPC molecule within the bilayer. This data provides invaluable insights into the flexibility and motional gradients from the headgroup down to the terminal methyl group of the acyl chains, offering a detailed picture of the dynamic landscape of the membrane.

References

  • New view of lipid bilayer dynamics from 2H and 13C NMR relax
  • Solid-State NMR of Membrane Proteins in Lipid Bilayers: to spin or not to spin? - PMC - NIH.
  • Lipid bilayer dynamics and rhodopsin-lipid interactions: new approach using high-resolution solid-st
  • New view of lipid bilayer dynamics from 2H and 13C NMR relax
  • Solid-State NMR Approaches to Study Protein Structure and Protein–Lipid Interactions.
  • New view of lipid bilayer dynamics from >2>H and >13>C NMR relaxation time measurements - University of Arizona.
  • Solid-State NMR of Membrane Proteins in Lipid Bilayers: To Spin or Not To Spin?
  • Area per Lipid and Cholesterol Interactions in Membranes from Separated Local-Field 13C NMR Spectroscopy - NIH.
  • 13C NMR Study of the C60 Cluster in the Solid State: Molecular Motion and Carbon Chemical Shift Anisotropy.
  • Carbon-13 and deuterium nuclear magnetic resonance study of the interaction of cholesterol with phosph
  • 13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts.
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A Senior Application Scientist's Guide to the Fusogenic Properties of 2-Oleoyl-sn-glycero-3-phosphocholine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Delicate Dance of Membrane Fusion

Membrane fusion is a fundamental biological process, orchestrating events as diverse as neurotransmitter release, viral entry into host cells, and the delivery of cargo within cellular compartments.[1][2] At its core, fusion is the merging of two distinct lipid bilayers into a single, continuous structure. This topological rearrangement is energetically demanding, requiring the circumvention of significant hydration repulsion forces and the controlled formation of non-bilayer lipid intermediates.[2][3]

2-Oleoyl-sn-glycero-3-phosphocholine (SOPC) is a ubiquitous phospholipid in eukaryotic cell membranes. Comprising a saturated stearoyl chain (18:0) at the sn-1 position and a monounsaturated oleoyl chain (18:1) at the sn-2 position, SOPC is a cornerstone of model membrane systems used to study bilayer properties.[4][5][6] While SOPC itself is not inherently fusogenic, its structural characteristics provide a perfect baseline from which to explore how subtle molecular modifications can dramatically alter a lipid's propensity to promote or inhibit membrane fusion.

This guide provides a comparative analysis of the fusogenic properties of SOPC and its key structural analogs. We will delve into the mechanistic basis for their differing behaviors and provide detailed experimental protocols for researchers to quantitatively assess fusogenicity in their own systems.

The Link Between Molecular Shape and Fusogenicity

The fusogenic potential of a lipid is intrinsically linked to its effective molecular geometry. This geometry dictates the lipid's packing within a bilayer and its preferred curvature. Lipids can be broadly classified into three shapes:

  • Cylindrical: The cross-sectional area of the hydrophilic headgroup is comparable to that of the hydrophobic acyl chains. These lipids, like SOPC, are "bilayer-forming" and tend to assemble into flat, lamellar structures. They are generally non-fusogenic on their own.[6][7]

  • Inverted-Cone (or Conical): The headgroup is smaller than the acyl chains. These lipids, such as phosphatidylethanolamines, induce negative curvature stress, which is crucial for forming the "stalk" intermediate—a key step in the fusion pathway.[8][9][10][11]

  • Cone (or Wedge): The headgroup is larger than the acyl chain(s). Lysolipids are a prime example. They induce positive curvature, stabilizing the bilayer and actively inhibiting the formation of fusion intermediates.[9][12]

The transition from two separate bilayers to one continuous membrane is thought to proceed through a hemifusion intermediate, where only the outer leaflets merge. The formation of this "stalk" structure is facilitated by lipids that favor negative curvature.[3][10] Therefore, a lipid's ability to adopt or promote a conical shape is a strong predictor of its fusogenic potential.

cluster_0 Molecular Shape & Curvature Cone Cone Shape Lysophosphatidylcholine (LPC) Positive Curvature Inhibits Fusion Cylinder Cylindrical Shape Phosphatidylcholine (SOPC) Zero Curvature (Flat) Neutral (Bilayer Forming) Cylinder->Cone Inhibits Fusion Pathway InvertedCone Inverted-Cone Shape Phosphatidylethanolamine (SOPE) Negative Curvature Promotes Fusion Cylinder->InvertedCone Promotes Fusion Pathway

Caption: Relationship between lipid molecular shape, membrane curvature, and fusogenicity.

Comparative Analysis: SOPC vs. Key Structural Analogs

We will now compare SOPC to analogs with targeted modifications to the headgroup, number of acyl chains, and acyl chain saturation.

Headgroup Modification: SOPC (Phosphocholine) vs. SOPE (Phosphatidylethanolamine)

The most functionally significant difference between SOPC and its phosphatidylethanolamine (PE) analog is the size and hydration of the headgroup. The ethanolamine headgroup of SOPE is smaller and less hydrated than the choline headgroup of SOPC.

  • Mechanistic Insight: This smaller headgroup gives PE lipids an inherent conical shape, promoting negative curvature stress within a bilayer.[3][7] This stress lowers the energy barrier for the formation of non-lamellar intermediates, such as the fusion stalk, thereby facilitating the fusion process.[10] In contrast, the larger choline headgroup of SOPC results in a cylindrical shape that prefers a flat bilayer, making it a poor fusogen.[7]

  • Experimental Verdict: The inclusion of PE lipids (like DOPE, a close analog of SOPE) in liposomal formulations is a well-established strategy to create fusogenic vesicles.[7][11][13] Studies consistently show that liposomes containing PE undergo fusion far more efficiently than those composed solely of PC lipids.[7]

Acyl Chain Removal: SOPC vs. 1-Oleoyl-sn-glycero-3-phosphocholine (LPC)

Lysophospholipids, such as lysophosphatidylcholine (LPC), are characterized by the absence of one acyl chain. This dramatic structural change completely reverses their effect on membrane fusion.

  • Mechanistic Insight: With only a single acyl chain, the large phosphocholine headgroup of LPC dominates its molecular geometry, resulting in a distinct "cone" or "wedge" shape.[9] When incorporated into a bilayer, LPC induces positive curvature. This strongly stabilizes the lamellar phase and increases the energy cost of forming the negative-curvature stalk intermediate, thereby inhibiting fusion.[9][12]

  • Experimental Verdict: Multiple independent studies have demonstrated that LPC is a potent inhibitor of membrane fusion. It has been shown to block fusion between liposomes and to inhibit virus-mediated cell fusion at micromolar concentrations.[12][14][15][16]

Acyl Chain Saturation: SOPC vs. DSPC & DOPC

The degree of saturation in the acyl chains governs membrane fluidity, a critical parameter for the lipid rearrangements required for fusion. We compare SOPC (18:0/18:1) with 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC; 18:0/18:0) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC; 18:1/18:1).

  • Mechanistic Insight: The two saturated acyl chains of DSPC allow for tight, ordered packing, resulting in a membrane that is in the rigid gel phase at physiological temperatures. The cis-double bond in the oleoyl chain(s) of SOPC and DOPC introduces a permanent kink, disrupting tight packing and promoting a more disordered, fluid liquid-crystalline phase.[9][17] Membrane fusion requires significant lipid mobility and rearrangement; therefore, it proceeds much more readily in fluid membranes.[17][18][19]

  • Experimental Verdict: Studies investigating the interaction of antimicrobial peptides with membranes showed that peptide binding and structural disruption occurred more readily in monolayers made of the unsaturated POPG compared to the saturated DPPG.[18][19] This highlights the greater malleability of unsaturated lipid assemblies. While direct fusogenicity is low for all PC lipids, the fluid-phase nature of SOPC and DOPC makes them permissive components in a fusogenic system, whereas the gel-phase DSPC would be inhibitory.

Quantitative Data Summary

LipidKey Structural FeatureEffective Molecular ShapePredicted Fusogenic BehaviorExperimental Finding
DSPC Two saturated acyl chainsCylindrical (Rigid)Inhibitory (Gel Phase)Acyl chain saturation promotes rigidity and inhibits lipid rearrangement.[18][19]
SOPC Mixed saturated/unsaturated chainsCylindrical (Fluid)Non-fusogenic but permissiveForms stable, fluid bilayers; a common non-fusogenic "helper" lipid.[6][7]
DOPC Two unsaturated acyl chainsCylindrical (Highly Fluid)Weakly fusogenic, highly permissiveIncreased fluidity compared to SOPC facilitates membrane perturbations.[7]
SOPE Smaller ethanolamine headgroupInverted-ConeHighly Fusogenic The conical shape of PE lipids promotes the formation of fusion intermediates.[7][11]
LPC Single acyl chainCone (Wedge)Fusion Inhibitor Induces positive curvature that stabilizes bilayers against fusion.[12][14][15]

Experimental Protocols for Assessing Fusogenicity

To empirically validate these principles, a combination of lipid mixing and content mixing assays should be employed. This dual approach is critical to distinguish between hemifusion (the merger of only the outer leaflets) and full fusion (merger of both leaflets with content exchange).[20]

Protocol 1: FRET-Based Lipid Mixing Assay

This assay measures the dilution of fluorescent lipid probes between membranes. It is based on Förster Resonance Energy Transfer (FRET), a distance-dependent energy transfer between a donor and an acceptor fluorophore.[21][22]

  • Principle: One population of liposomes is co-labeled with a FRET pair, such as NBD-PE (donor) and Rhodamine-PE (acceptor).[23][24] At high concentrations within the same bilayer, they are in close proximity (<10 nm), and excitation of the donor results in efficient energy transfer and subsequent emission from the acceptor. When these labeled liposomes fuse with a population of unlabeled liposomes, the probes are diluted over a larger membrane surface area. The increased distance between donor and acceptor leads to a decrease in FRET efficiency, which is measured as an increase in donor fluorescence and a decrease in acceptor fluorescence.[22][24]

FRET_Lipid_Mixing cluster_pre Before Fusion (High FRET) cluster_post After Fusion (Low FRET) LUV1 Labeled LUV NBD1 NBD Rhod1 Rhod Fused_LUV Fused LUV LUV2 Unlabeled LUV NBD1->Rhod1 FRET NBD2 NBD Rhod2 Rhod NBD2->Rhod2 Reduced FRET

Caption: Workflow for the FRET-based lipid mixing assay.

  • Step-by-Step Methodology:

    • Liposome Preparation:

      • Labeled Liposomes: Prepare a lipid film containing your lipid of interest (e.g., SOPC with 25% SOPE) and include 0.5 mol% NBD-PE and 0.5 mol% Rhodamine-PE.[25][26] Hydrate the film with buffer and extrude through a 100 nm polycarbonate membrane to form large unilamellar vesicles (LUVs).

      • Unlabeled Liposomes: Prepare a separate population of LUVs with the same lipid composition but without the fluorescent probes.

    • Assay Execution:

      • In a fluorometer cuvette, add the unlabeled LUVs to a final lipid concentration of 450 µM.

      • Place the cuvette in a temperature-controlled fluorometer. Set the excitation wavelength for NBD (e.g., 465 nm) and monitor the emission of both NBD (e.g., 535 nm) and Rhodamine (e.g., 588 nm).[25][26]

      • Record a stable baseline fluorescence (F₀).

      • Inject the labeled LUVs (to a final concentration of 50 µM) to initiate the reaction.

      • Continuously record the fluorescence intensity (F(t)) over time until the signal plateaus.

    • Data Analysis:

      • After the kinetic run, add a detergent (e.g., 20 µL of 10% Triton X-100) to completely disrupt all vesicles and achieve infinite probe dilution. Record this maximum fluorescence value (F_max).

      • The percentage of fusion at time t is calculated as: %Fusion(t) = [(F(t) - F₀) / (F_max - F₀)] * 100

Protocol 2: ANTS/DPX Content Mixing Assay

This assay provides direct evidence of full fusion by monitoring the mixing of the aqueous contents of two vesicle populations.[27]

  • Principle: One population of LUVs is loaded with the fluorophore ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid), and a second population is loaded with its collisional quencher DPX (p-xylene-bis-pyridinium bromide).[27] When these two vesicle populations fuse, ANTS and DPX mix in the newly formed lumen, and the DPX quenches the ANTS fluorescence. The rate of fluorescence decay is proportional to the rate of full fusion.[12][27]

ANTS_DPX_Content_Mixing cluster_pre Before Fusion (High Fluorescence) cluster_post After Fusion (Quenched) ANTS_LUV ANTS LUV Fused_LUV Fused LUV (ANTS+DPX) DPX_LUV DPX LUV

Caption: Workflow for the ANTS/DPX content mixing assay.

  • Step-by-Step Methodology:

    • Liposome Preparation:

      • ANTS LUVs: Prepare a lipid film as described above. Hydrate the film with a buffer containing 25 mM ANTS and 40 mM NaCl.[27]

      • DPX LUVs: Prepare an identical lipid film and hydrate with a buffer containing 90 mM DPX.[27]

      • For both populations, form LUVs via extrusion. Remove unencapsulated ANTS and DPX by running the vesicle preparations over a size-exclusion chromatography column (e.g., Sephadex G-75).

    • Assay Execution:

      • In a fluorometer cuvette, mix the ANTS-loaded and DPX-loaded LUVs (e.g., in a 1:1 ratio) to a desired final lipid concentration.

      • Set the excitation wavelength for ANTS (e.g., 360 nm) and monitor its emission at 530 nm.[27]

      • Record a stable baseline fluorescence (F₀).

      • If fusion is triggered by an agent (e.g., Ca²⁺ for PS-containing vesicles, or a fusogenic peptide), inject the trigger to start the reaction.

      • Record the fluorescence intensity (F(t)) as it decreases over time.

    • Data Analysis:

      • Obtain a zero-fluorescence baseline (F_min) from a sample of buffer.

      • Determine the initial fluorescence (F₀) before quenching begins.

      • The percentage of fluorescence quenching at time t is calculated as: %Quenching(t) = [1 - (F(t) - F_min) / (F₀ - F_min)] * 100

Conclusion and Outlook

  • Headgroup is Dominant: The transition from a cylindrical PC headgroup (SOPC) to a conical PE headgroup (SOPE) transforms a non-fusogenic lipid into a potent fusion promoter.

  • Lipid Shape Dictates Function: Removing an acyl chain (LPC) creates an inverted-cone shape that actively stabilizes bilayers and potently inhibits fusion.

  • Fluidity is Essential: A fluid, liquid-crystalline membrane phase, facilitated by unsaturated acyl chains (SOPC, DOPC), is a fundamental prerequisite for the lipid rearrangements that underpin membrane fusion.

These structure-function relationships are not merely academic; they are the guiding principles for the rational design of lipid-based technologies. In drug delivery, formulating liposomes with conical lipids like DOPE is a cornerstone strategy for creating fusogenic nanoparticles that can merge with endosomal membranes to release their therapeutic payload into the cytoplasm. Understanding and applying these principles enables researchers to move beyond trial-and-error and towards the precise engineering of lipid systems with tailored fusogenic activities.

References

  • Yeagle, P. L., Smith, F. T., Young, J. E., & Flanagan, T. D. (1994). Inhibition of membrane fusion by lysophosphatidylcholine. Biochemistry, 33(7), 1820–1827.
  • Günther-Ausborn, S., Praetor, A., & Stegmann, T. (1997). How lysophosphatidylcholine inhibits cell-cell fusion mediated by the envelope glycoprotein of human immunodeficiency virus. Virology, 235(2), 201–208.
  • Nieva, J. L., Alonso, A., & Goñi, F. M. (1995). Lysophosphatidylcholine inhibits vesicles fusion induced by the NH2-terminal extremity of SIV/HIV fusogenic proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1240(1), 95–100.
  • Bigay, J., & Antonny, B. (2012). Studying the role of lipid geometry in COPI vesicle formation. Methods in Molecular Biology, 829, 239-252.
  • Meher, G., & Chakraborty, H. (2022). Lipid and Lipidation in Membrane Fusion. Journal of Membrane Biology, 255(4-5), 435–447.
  • Thuenauer, R., Landfester, K., & Pincet, F. (2019). A lipid mixing assay to accurately quantify the fusion of outer membrane vesicles. Analytical Biochemistry, 587, 113444.
  • Pryor, P. R., Mullock, B. M., Bright, N. A., Gray, S. R., & Luzio, J. P. (2004). A fluorescence resonance energy transfer-based approach for investigating late endosome–lysosome retrograde fusion events. Methods in Molecular Biology, 240, 249-260.
  • Veiga, F., Goldsmith, C. S., & Granja, P. L. (2018). Fluorescence resonance energy transfer (FRET) assay to monitor EV-liposome fusion. ResearchGate. [Link]

  • Yeagle, P. L., Smith, F. T., Young, J. E., & Flanagan, T. D. (1994). Inhibition of Membrane Fusion by Lysophosphatidylcholine. Biochemistry, 33(7), 1820-1827. [Link]

  • Jares-Erijman, E. A., & Jovin, T. M. (2003). FRET imaging. Nature Biotechnology, 21(11), 1387–1395. [Link]

  • Diao, J., Su, Z., & Shin, Y. K. (2010). A single vesicle-vesicle fusion assay for in vitro studies of SNAREs and accessory proteins. Nature Protocols, 5(8), 1365–1373. [Link]

  • Pincet, F., & Cribier, S. (2014). Fusion assays for model membranes: a critical review. Journal of Physics: Condensed Matter, 26(49), 493101. [Link]

  • Liu, T., Tucker, W. C., Bhalla, A., Chapman, E. R., & Weisshaar, J. C. (2005). Simultaneous lipid and content mixing assays for in vitro reconstitution studies of synaptic vesicle fusion. Biophysical Journal, 89(4), 2458–2472. [Link]

  • Topp, S. A., Kelley, E. G., & Butler, P. D. (2023). Investigation of the Impact of Lipid Acyl Chain Saturation on Fusion Peptide Interactions with Lipid Bilayers. International Journal of Molecular Sciences, 24(5), 4642. [Link]

  • Struck, D. K., Hoekstra, D., & Pagano, R. E. (1981). Use of resonance energy transfer to monitor membrane fusion. Biochemistry, 20(14), 4093–4099. [Link]

  • Grilc, M., Nele, V., & Penič, S. (2020). FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition. Analytical Chemistry, 92(23), 15557–15565. [Link]

  • Tsvetkova, Y., & Tsonchev, S. (2022). Probing Slipids Force Field for Phase Transitions in SOPC Lipid Bilayers with Various Cholesterol Concentrations. Membranes, 12(11), 1083. [Link]

  • Grilc, M., Nele, V., & Penič, S. (2020). FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition. Analytical Chemistry, 92(23), 15557-15565. [Link]

  • Lu, J. R., Xu, H., & Penfold, J. (2017). Influence of Acyl Chain Saturation on the Membrane-Binding Activity of a Short Antimicrobial Peptide. ACS Omega, 2(11), 8124–8133. [Link]

  • Loura, L. M. S. (2012). FRET in Membrane Biophysics: An Overview. Frontiers in Physiology, 3, 195. [Link]

  • Wikipedia contributors. (2023, December 12). Lipid bilayer fusion. In Wikipedia, The Free Encyclopedia. [Link]

  • François-Martin, C., Bacle, A., Rothman, J. E., Fuchs, P. F. J., & Pincet, F. (2021). Cooperation of Conical and Polyunsaturated Lipids to Regulate Initiation and Processing of Membrane Fusion. Frontiers in Molecular Biosciences, 8, 763115. [Link]

  • Lu, J. R., Xu, H., & Penfold, J. (2017). Influence of Acyl Chain Saturation on the Membrane-Binding Activity of a Short Antimicrobial Peptide. ACS Omega, 2(11), 8124-8133. [Link]

  • Tsvetkova, Y., & Tsonchev, S. (2023). The Effect of Cholesterol in SOPC Lipid Bilayers at Low Temperatures. International Journal of Molecular Sciences, 24(3), 2063. [Link]

  • Tsvetkova, Y., & Tsonchev, S. (2023). Phase Behavior of Binary Mixtures of SOPC and Cholesterol. International Journal of Molecular Sciences, 24(10), 8683. [Link]

  • Csiszár, A., Wágner, D., & Kheirolomoom, A. (2018). Deciphering the Functional Composition of Fusogenic Liposomes. Pharmaceutics, 10(1), 22. [Link]

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  • Bacle, A., & Pincet, F. (2024). Boosting Lipofection Efficiency Through Enhanced Membrane Fusion Mechanisms. International Journal of Molecular Sciences, 25(3), 1801. [Link]

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Sources

A Researcher's Comparative Guide to Validating Binding Affinity between 2-Oleoyl-sn-glycero-3-phosphocholine (SOPC) and Specific Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of molecular interactions is paramount. This guide provides an in-depth technical comparison of methodologies for validating the binding affinity between the phospholipid 2-Oleoyl-sn-glycero-3-phosphocholine (SOPC) and specific proteins. We will delve into the causality behind experimental choices, present comparative data, and offer detailed protocols to ensure scientific integrity and reproducibility.

The Significance of SOPC-Protein Interactions

2-Oleoyl-sn-glycero-3-phosphocholine (SOPC) is a common unsaturated phosphatidylcholine found in biological membranes. Its unique biophysical properties, including its conical shape and propensity to form non-lamellar phases, influence membrane fluidity, curvature, and the localization and function of membrane-associated proteins. Understanding the binding affinity of proteins to SOPC is crucial for elucidating their roles in various cellular processes, including signal transduction, membrane trafficking, and the assembly of protein complexes.

Comparative Analysis of Binding Affinity Methodologies

The selection of an appropriate technique to quantify the binding affinity between a protein and SOPC-containing lipid membranes is critical and depends on factors such as the nature of the protein, the required throughput, and the specific information desired (e.g., kinetics, thermodynamics). Here, we compare several widely used methods.

Method Principle Strengths Limitations Typical Affinity Range
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (protein) to an immobilized ligand (SOPC liposomes).Real-time kinetic data (k_on, k_off), label-free, high sensitivity.[1]Requires immobilization of liposomes, which may alter their properties; potential for non-specific binding.pM to mM
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with the binding of a ligand (protein) to a macromolecule (SOPC liposomes) in solution.Provides a complete thermodynamic profile (ΔH, ΔS, K_d), label-free, solution-based.Requires large amounts of sample, low throughput, sensitive to buffer mismatches.nM to mM
Microscale Thermophoresis (MST) Measures the directed movement of molecules along a microscopic temperature gradient, which changes upon binding.Low sample consumption, wide affinity range, can be performed in complex biological liquids.Typically requires fluorescent labeling of one binding partner, which may affect the interaction.pM to mM
Liposome Co-sedimentation Assay Centrifugation-based method to separate liposome-bound proteins from unbound proteins.Simple, inexpensive, does not require specialized equipment.[2]Qualitative or semi-quantitative, endpoint assay, may not be suitable for weak interactions.µM to mM

Experimental Data: A Case Study with Cytochrome c

Studies have shown that the binding of cytochrome c to lipid bilayers is primarily driven by electrostatic interactions between the positively charged protein and negatively charged lipid headgroups.[4] However, hydrophobic interactions also play a role, particularly at high ionic strength.[5] Although a specific dissociation constant (Kd) for the interaction of cytochrome c with pure SOPC liposomes is not prominently reported, the affinity is generally expected to be in the micromolar range, and significantly weaker than its interaction with anionic phospholipids like cardiolipin.

Experimental Protocols

To ensure the reliability and reproducibility of your binding affinity measurements, we provide the following detailed protocols for key techniques.

Protocol 1: Liposome Preparation for Binding Assays

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing SOPC using the extrusion method.

Materials:

  • 2-Oleoyl-sn-glycero-3-phosphocholine (SOPC) powder

  • Chloroform

  • Desired buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator or a stream of nitrogen gas

Procedure:

  • Dissolve a known amount of SOPC in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

  • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the desired buffer by vortexing vigorously. The final lipid concentration should typically be between 1 and 5 mg/mL.

  • Subject the lipid suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to promote the formation of multilamellar vesicles (MLVs).

  • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.

  • Extrude the MLV suspension through the membranes at least 11 times to form LUVs of a uniform size distribution.

  • Store the prepared liposomes at 4°C and use them within a few days.

Diagram of Liposome Preparation Workflow

Liposome_Preparation cluster_0 Lipid Film Formation cluster_1 Hydration and Vesicle Formation cluster_2 Extrusion Dissolve SOPC in Chloroform Dissolve SOPC in Chloroform Evaporate Solvent Evaporate Solvent Dissolve SOPC in Chloroform->Evaporate Solvent Rotary Evaporation or Nitrogen Stream Dry under Vacuum Dry under Vacuum Evaporate Solvent->Dry under Vacuum Remove Residual Solvent Hydrate with Buffer Hydrate with Buffer Dry under Vacuum->Hydrate with Buffer Vortexing Freeze-Thaw Cycles Freeze-Thaw Cycles Hydrate with Buffer->Freeze-Thaw Cycles Form MLVs Extrude through Membrane Extrude through Membrane Freeze-Thaw Cycles->Extrude through Membrane Form LUVs Store at 4°C Store at 4°C Extrude through Membrane->Store at 4°C

Caption: Workflow for preparing SOPC large unilamellar vesicles (LUVs).

Protocol 2: Surface Plasmon Resonance (SPR) Analysis of SOPC-Protein Interaction

This protocol outlines the steps for analyzing the binding of a protein to SOPC liposomes immobilized on an L1 sensor chip.

Materials:

  • SPR instrument and L1 sensor chip

  • Prepared SOPC liposomes (see Protocol 1)

  • Purified protein of interest

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 20 mM CHAPS)

Procedure:

  • Chip Preparation: Equilibrate the L1 sensor chip with running buffer.

  • Liposome Immobilization: Inject the SOPC liposome suspension over the sensor surface at a low flow rate (e.g., 5 µL/min) until the desired immobilization level is reached (typically 500-1000 RU).

  • Stabilization: Wash the surface with running buffer to remove any loosely bound liposomes.

  • Analyte Injection: Inject a series of concentrations of the purified protein over the immobilized liposome surface. Include a zero-concentration (buffer only) injection for double referencing.

  • Dissociation: Allow the running buffer to flow over the surface to monitor the dissociation of the protein from the liposomes.

  • Regeneration: Inject the regeneration solution to remove the bound protein and prepare the surface for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).

Diagram of SPR Experimental Workflow

SPR_Workflow Equilibrate Chip Equilibrate Chip Immobilize Liposomes Immobilize Liposomes Equilibrate Chip->Immobilize Liposomes Inject SOPC LUVs Stabilize Surface Stabilize Surface Immobilize Liposomes->Stabilize Surface Wash Inject Protein (Analyte) Inject Protein (Analyte) Stabilize Surface->Inject Protein (Analyte) Association Monitor Dissociation Monitor Dissociation Inject Protein (Analyte)->Monitor Dissociation Buffer Flow Data Analysis Data Analysis Inject Protein (Analyte)->Data Analysis Regenerate Surface Regenerate Surface Monitor Dissociation->Regenerate Surface Inject CHAPS Monitor Dissociation->Data Analysis Regenerate Surface->Equilibrate Chip Next Cycle

Sources

how does 2-Oleoyl-sn-glycero-3-phosphocholine differ from 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipid research and formulation development, the choice of phospholipid is a critical decision that dictates the structure, stability, and function of the final system. While seemingly similar in name, 2-Oleoyl-sn-glycero-3-phosphocholine and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) represent two fundamentally different classes of lipids. Their distinct molecular architectures give rise to vastly different physicochemical properties and, consequently, divergent applications. This guide provides an in-depth comparison to elucidate these differences, supported by experimental data and protocols, enabling researchers to make informed decisions for their specific applications.

Part 1: The Fundamental Structural Distinction

The core difference between these two molecules lies in the number of acyl (fatty acid) chains attached to the glycerol backbone. POPC is a diacyl phospholipid, possessing two fatty acid tails, whereas 2-Oleoyl-sn-glycero-3-phosphocholine is a monoacyl or lysophospholipid, featuring only a single fatty acid tail.

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC): This molecule has a saturated 16-carbon palmitic acid at the sn-1 position and an unsaturated 18-carbon oleic acid at the sn-2 position of the glycerol backbone.

  • 2-Oleoyl-sn-glycero-3-phosphocholine: This lysophospholipid has a hydroxyl (-OH) group at the sn-1 position and an unsaturated 18-carbon oleic acid at the sn-2 position. It is a product of the hydrolysis of a diacyl phospholipid like POPC, often catalyzed by the enzyme phospholipase A1.

This single structural variance—the presence or absence of the sn-1 acyl chain—is the primary determinant of their profoundly different behaviors in aqueous environments.

Figure 1. Structural comparison highlighting the key difference at the sn-1 position.

Part 2: Divergent Physicochemical Properties

The structural disparity directly influences the molecular geometry and self-assembly behavior of these lipids. This is best understood through the concept of the critical packing parameter (S), where S = v / (ao * lc), relating the volume of the hydrophobic tail (v) to the area of the headgroup (ao) and the length of the tail (lc).

  • POPC (Cylindrical Shape): With two bulky acyl chains, the hydrophobic volume of POPC is roughly equivalent to the cross-sectional area of its phosphocholine headgroup. This results in a packing parameter S ≈ 1, giving the molecule a generally cylindrical shape. This geometry is ideal for minimizing energy in an aqueous environment by forming planar lipid bilayers, the foundational structure of cell membranes and liposomes.

  • 2-Oleoyl-sn-glycero-3-phosphocholine (Cone Shape): Having only one acyl chain, the hydrophobic portion of this lysolipid is significantly smaller than its hydrophilic headgroup. This results in a packing parameter S < 1, imparting an inverted cone or wedge shape to the molecule. Molecules with this geometry do not readily form stable bilayers. Instead, they tend to arrange into micelles or disrupt existing bilayers to relieve the packing stress caused by their shape.

This fundamental difference in molecular shape and packing preference leads to the distinct physicochemical properties summarized below.

Property2-Oleoyl-sn-glycero-3-phosphocholine1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)Causality & Significance
Lipid Class Lysophospholipid (monoacyl)Phospholipid (diacyl)The number of acyl chains is the primary structural differentiator.
Molecular Shape Inverted Cone / WedgeCylindricalDictates self-assembly. Conical shapes form micelles; cylindrical shapes form bilayers.
Self-Assembly MicellesBilayers (Vesicles/Liposomes)Lyso-PC acts as a detergent; POPC is a membrane-forming lipid.
Phase Transition (Tm) Not applicable (forms micelles)-2 °CPOPC is in a fluid, liquid-crystalline state at physiological and room temperatures, crucial for model membranes.
Critical Micelle Conc. (CMC) Low micromolar range (e.g., ~1-5 µM)Not applicable (forms vesicles)Defines the concentration at which lyso-PC transitions from monomers to micelles, highlighting its surfactant properties.
Membrane Interaction Membrane-destabilizing, increases permeability, induces curvatureMembrane-forming, provides structural integrityThese opposing actions define their primary applications in research.

Part 3: Dichotomy in Application and Function

The opposing physicochemical properties of these lipids translate into distinct and often contrasting roles in research and biology.

The Role of POPC: The Bilayer Architect

POPC's ability to form stable, fluid lipid bilayers makes it a cornerstone of membrane biophysics and drug delivery. Its zwitterionic nature and phase transition temperature of -2°C ensure that model membranes are in a biologically relevant liquid-disordered state under typical experimental conditions.

Primary Applications:

  • Model Membranes: POPC is extensively used to create unilamellar vesicles (liposomes) and supported lipid bilayers to study membrane properties, lipid-protein interactions, and the effect of molecules like cholesterol.

  • Drug Delivery Vehicles: As a primary component of liposomes and lipid nanoparticles (LNPs), POPC provides the structural framework for encapsulating both hydrophilic and hydrophobic drugs, ensuring stability and biocompatibility.

  • Protein Reconstitution: It is a common choice for creating Nanodiscs or other membrane mimetics for functional and structural studies of membrane proteins.

The Role of 2-Oleoyl-sn-glycero-3-phosphocholine: The Membrane Modulator

In stark contrast, 2-Oleoyl-sn-glycero-3-phosphocholine and other lysophospholipids are known for their ability to perturb and remodel membranes. Their detergent-like properties and conical shape allow them to insert into lipid bilayers, increasing disorder and inducing positive curvature, which can lead to membrane permeabilization or even complete solubilization at high concentrations.

Primary Applications:

  • Membrane Permeabilizing Agent: Used experimentally to create "leaky" vesicles or to permeabilize cell membranes for the introduction of molecules that cannot cross on their own.

  • Biological Signaling: Lysophosphatidylcholines (LPCs) are not merely metabolic intermediates but also potent signaling molecules. They are involved in numerous physiological and pathological processes, including inflammation, atherosclerosis, and cell proliferation, often acting through G protein-coupled receptors.

  • Metabolic Studies: As a key intermediate in the Lands' cycle of phospholipid remodeling, it is used in studies of lipid metabolism and the enzymes involved, such as lysophosphatidylcholine acyltransferases (LPCATs).

Part 4: Experimental Workflows & Protocols

The functional differences between POPC and its lyso- counterpart are best illustrated through their use in common laboratory protocols.

Experimental Protocol 1: Preparation of POPC Unilamellar Vesicles

This protocol describes the standard thin-film hydration followed by extrusion method, which leverages POPC's bilayer-forming properties to create vesicles of a defined size.

Methodology:

  • Lipid Film Formation: Dissolve a known quantity of POPC in chloroform in a round-bottom flask. Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. Place the flask under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the flask. The buffer should be pre-heated to a temperature above the lipid's Tm (for POPC, room temperature is sufficient). Agitate the flask by vortexing to hydrate the lipid film, which will swell and detach from the glass to form multilamellar vesicles (MLVs).

  • Extrusion for Size Homogenization: Load the MLV suspension into a gas-tight syringe and place it in a mini-extruder apparatus fitted with a polycarbonate membrane of a specific pore size (e.g., 100 nm).

  • Vesicle Formation: Force the lipid suspension through the membrane by depressing the syringe plunger. Repeat this process an odd number of times (e.g., 21 passes) to ensure the formation of a homogenous population of large unilamellar vesicles (LUVs).

  • Characterization: Analyze the resulting liposome suspension for size and polydispersity using Dynamic Light Scattering (DLS).

Figure 2. Workflow for preparing POPC Large Unilamellar Vesicles (LUVs).

Experimental Protocol 2: Membrane Permeabilization Assay Using Lyso-PC

This protocol demonstrates the membrane-disrupting activity of 2-Oleoyl-sn-glycero-3-phosphocholine on pre-formed, stable POPC vesicles. The readout is the leakage of an encapsulated fluorescent dye.

Methodology:

  • Prepare Dye-Loaded Vesicles: Prepare 100 nm POPC LUVs as described in Protocol 1, but perform the hydration step (Step 1.2) using a buffer containing a self-quenching concentration of a fluorescent dye, such as 50 mM carboxyfluorescein.

  • Remove External Dye: After extrusion, pass the vesicle suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) to separate the dye-loaded vesicles from the unencapsulated, free dye in the external buffer.

  • Establish Baseline Fluorescence: Dilute the purified dye-loaded vesicles in a cuvette with buffer. Measure the baseline fluorescence (F0) using a fluorometer. At self-quenching concentrations, the fluorescence will be low.

  • Induce Leakage: Add a specific concentration of 2-Oleoyl-sn-glycero-3-phosphocholine to the cuvette and monitor the increase in fluorescence over time (Ft). As the lysolipid disrupts the vesicle membrane, the encapsulated dye leaks out, becomes diluted, and de-quenches, causing a significant increase in fluorescence intensity.

  • Determine Maximum Leakage: At the end of the experiment, add a small amount of a strong detergent (e.g., Triton X-100) to the cuvette to completely lyse all vesicles. This releases all encapsulated dye and provides the maximum fluorescence signal (Fmax).

  • Calculate Percent Leakage: The percentage of dye leakage at any given time (t) can be calculated using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100.

G cluster_0 Preparation cluster_1 Assay A Prepare POPC Vesicles with Encapsulated Fluorescent Dye B Purify Vesicles (Remove Free Dye) A->B C Measure Baseline Fluorescence (F0) B->C D Add Lyso-PC (Induce Permeabilization) C->D E Monitor Fluorescence Increase (Ft) D->E F Add Detergent for Max Fluorescence (Fmax) E->F G Calculate % Leakage F->G

Figure 3. Workflow for a vesicle permeabilization assay.

Conclusion

The distinction between 2-Oleoyl-sn-glycero-3-phosphocholine and POPC is a clear illustration of structure-function relationships in lipid science. The presence of a single acyl chain in the former versus two in the latter fundamentally alters the molecule's geometry, transforming it from a membrane-disrupting detergent (lyso-PC) into a stable bilayer architect (POPC). For researchers in drug development and membrane biophysics, understanding this dichotomy is paramount. POPC is the lipid of choice for building stable, biomimetic structures like liposomes, while its lyso- counterpart is a tool for membrane modulation and a key player in cellular signaling. Selecting the appropriate lipid is not a matter of subtle optimization but a foundational choice that defines the very nature and outcome of the experiment.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Crucial Role of POPC in Advanced Drug Delivery Systems.
  • Ueda, K., et al. (2018). Physical properties of the hybrid lipid POPC on micrometer-sized domains in mixed lipid membranes. Physical Chemistry Chemical Physics.
  • Kumar, V. V. (1991). Complementary molecular shapes and additivity of the packing parameter of lipids. Journal of the American Chemical Society.
  • National Center for Biotechnology Information. (n.d.). 2-Oleoyl-1-palmitoyl-sn-glycero-3-phosphocholine. PubChem.
  • ResearchGate. (n.d.). Phospholipid hydrolysis to lysophospholipid.
  • Shynlova, O., et al. (1998). Effect of lysophosphatidylcholine on transmembrane signal transduction. Biochemistry (Moscow).
  • Zhang, H. (2017). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Methods in Molecular Biology.
  • Grokipedia. (n.d.). POPC.
  • National Center for Biotechnology Information. (n.d.). 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine. PubChem.
  • Lundbæk, J. A., & Andersen, O. S. (1994). Lysophospholipids modulate channel function by altering the mechanical properties of lipid bilayers. Journal of General Physiology.
  • Zhang, H. (2017). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. PubMed.
  • Stover, J. H., et al. (2021). Lipid loss and compositional change during preparation of simple two-component liposomes. bioRxiv.
  • LGC Standards. (n.d.). 2-Oleoyl-sn-glycero-3-phosphocholine.
  • Wikipedia. (n.d.). 1-Lysophosphatidylcholine.
  • Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs).
  • Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs).
  • Wikipedia. (n.d.). Lysophosphatidylcholine.
  • Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids.
  • Alfieri, A., et al. (2012). Synthesis of Lysophospholipids. Molecules.
  • Thancose, S. A., et al. (2020). Perspective: The Potential Role of Circulating Lysophosphatidylcholine in Neuroprotection against Alzheimer Disease. Advances in Nutrition.
  • Yoshida, K., et al. (2001). Stimulatory and inhibitory actions of lysophosphatidylcholine, depending on its fatty acid residue, on the phospholipase C/Ca2+ system in HL-60 leukaemia cells. Biochemical Journal.
  • Hunt, G. R. A., & Tipping, J. W. (1982). Thermal and 13C-NMR study of the dynamic structure of 1-palmitoyl-2-oleyl-sn-glycero-3-phosphocholine and 1-oleyl-2-palmitoyl-sn-glycero-3-phosphocholine in aqueous dispersions. Chemistry and Physics of Lipids.
  • Chen, X., et al. (2005). Identification and characterization of a lysophosphatidylcholine acyltransferase in alveolar type II cells. Proceedings of the National Academy of Sciences.
  • ResearchGate. (n.d.). Formation and characterization of POPC/POPS supported lipid bilayers.

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 2-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1)

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on the application and efficacy of the compounds we work with. However, the lifecycle of these materials, particularly their safe and compliant disposal, is a critical aspect of responsible laboratory management. This guide provides a detailed, experience-driven protocol for the proper disposal of 2-Oleoyl-sn-glycero-3-phosphocholine, ensuring safety, compliance, and scientific integrity.

Hazard Assessment and Regulatory Landscape

2-Oleoyl-sn-glycero-3-phosphocholine, a common lysophosphatidylcholine, is not broadly classified as a hazardous substance under most federal regulations like the U.S. EPA's Resource Conservation and Recovery Act (RCRA).[1][2] Safety Data Sheets (SDS) often state that the material does not meet the criteria for a hazardous waste.[1]

However, this is where a senior scientist's experience becomes crucial. The "non-hazardous" classification of the pure substance is only the starting point. The primary determinant for its disposal pathway is its context: what has it been mixed with? Regulations from the EPA and OSHA mandate that waste streams must be evaluated based on their final composition.[3][4][5] Therefore, if this lipid is dissolved in a solvent like chloroform or methanol, the entire solution is now considered hazardous waste and must be managed accordingly.[6]

Key Principle: The final form of the waste, not just the initial ingredient, dictates the disposal protocol. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance, as local and state regulations may be stricter than federal guidelines.[7]

Core Principles for Safe Disposal

Regardless of the final classification, four core principles of laboratory waste management must be applied to ensure safety and compliance.

  • Segregation : Never mix different waste streams.[3] Lipid waste should be kept separate from other chemical wastes, especially those with which it might react. Mixing non-hazardous and hazardous wastes is not only dangerous but also significantly increases disposal costs, as the entire mixture must be treated as hazardous.[7]

  • Containment : Waste must be stored in appropriate, leak-proof, and chemically compatible containers.[3][8] For 2-Oleoyl-sn-glycero-3-phosphocholine, a clearly labeled, sealable container is mandatory. Ensure the container is kept closed except when adding waste.[6]

  • Labeling : All waste containers must be clearly and accurately labeled.[9] The label should include the full chemical name ("2-Oleoyl-sn-glycero-3-phosphocholine"), any solvents present with their concentrations, and the date accumulation started. Use an official hazardous waste tag provided by your EHS office if the mixture is hazardous.

  • Documentation : Maintain a log of the waste generated. This is part of good laboratory practice and is essential for regulatory compliance and waste pickup scheduling.

Step-by-Step Disposal Protocol

This protocol outlines the decision-making process for disposing of 2-Oleoyl-sn-glycero-3-phosphocholine in its various common forms.

Step 1: Characterize Your Waste Stream Identify the exact composition of the waste. Is it:

  • Unused, expired, or pure solid 2-Oleoyl-sn-glycero-3-phosphocholine?

  • An aqueous solution or buffer containing the lipid?

  • A solution of the lipid in a non-hazardous solvent?

  • A solution of the lipid in a hazardous organic solvent (e.g., chloroform, methanol)?

  • Contaminated labware (e.g., pipette tips, vials, gloves)?

Step 2: Consult Institutional EHS Guidelines This is a mandatory checkpoint. Your institution's EHS office is the definitive authority on waste disposal procedures. They will provide specific instructions and the necessary containers and labels for your particular waste stream.

Step 3: Segregate and Contain the Waste Based on the characterization in Step 1, use the appropriate, labeled waste container.

  • For Pure Solid or Aqueous Solutions: While the substance itself may not be federally regulated as hazardous, it should not be disposed of in the regular trash or down the drain.[6][10] Collect it in a dedicated, sealed, and clearly labeled container for "Non-Hazardous Chemical Waste" or as directed by your EHS office.

  • For Solutions in Hazardous Solvents: This waste stream must be treated as hazardous.[6] Collect it in a designated hazardous waste container for organic solvent waste. Ensure the container is compatible with the solvent used. Do not overfill the container; leave at least 10% headspace.[6]

  • For Contaminated Labware: Items lightly contaminated (de minimis amounts) with non-hazardous forms of the lipid can often be disposed of in the regular laboratory trash or glass disposal box, after being thoroughly emptied.[10] However, items grossly contaminated or contaminated with a hazardous solution of the lipid must be disposed of as solid hazardous waste.[3] Sharps must always go into a designated sharps container.[9]

Step 4: Arrange for Waste Pickup Store the sealed and labeled waste container in a designated satellite accumulation area within your lab.[6] Follow your institution's procedures to schedule a pickup by the EHS department or their contracted waste management service.

The following diagram illustrates the logical flow for determining the correct disposal path for 2-Oleoyl-sn-glycero-3-phosphocholine waste.

DisposalWorkflow Start Start: Characterize Waste Stream (Pure solid, aqueous solution, or in solvent?) IsHazardous Is the substance mixed with an EPA/RCRA-listed hazardous solvent (e.g., Chloroform, Methanol)? Start->IsHazardous NonHazardousPath Pure Solid or Aqueous Solution (Non-Hazardous Stream) IsHazardous->NonHazardousPath No HazardousPath Solution in Hazardous Solvent (Hazardous Stream) IsHazardous->HazardousPath Yes ConsultEHS MANDATORY STEP: Consult Institutional EHS for Specific Guidance & Containers NonHazardousPath->ConsultEHS HazardousPath->ConsultEHS DisposeNonHazardous Package, label, and store as 'Non-Hazardous Laboratory Waste' per EHS instructions. ConsultEHS->DisposeNonHazardous Guidance for Non-Hazardous DisposeHazardous Package, label with Hazardous Waste Tag, and store in Satellite Accumulation Area per EHS instructions. ConsultEHS->DisposeHazardous Guidance for Hazardous FinalPickup Schedule Waste Pickup with EHS DisposeNonHazardous->FinalPickup DisposeHazardous->FinalPickup

Caption: Disposal decision workflow for 2-Oleoyl-sn-glycero-3-phosphocholine.

Personal Protective Equipment (PPE) and Spill Procedures

Proper handling during disposal is as important as the disposal method itself.

Procedure Required Personal Protective Equipment (PPE)
Handling Solid Standard laboratory attire (long pants, closed-toe shoes), lab coat, safety glasses, nitrile gloves.[11]
Handling Solutions Standard laboratory attire, lab coat, chemical splash goggles, nitrile gloves. If handling large volumes or volatile solvents, work in a chemical fume hood.[11][12]
Spill Cleanup PPE as above. For larger spills, consult your EHS emergency procedures.

Spill Cleanup: In the event of a spill, prevent it from entering drains or waterways.[13][14]

  • Minor Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it into a sealed container for disposal.[1][15]

  • Minor Spills (Liquid): Absorb the spill with an inert, non-combustible material like vermiculite or sand.[13] Collect the absorbent material into a sealed container for disposal.

  • Major Spills: Evacuate the area and contact your institution's emergency response team or EHS office immediately.

Summary of Disposal Routes

This table summarizes the key considerations for each common form of 2-Oleoyl-sn-glycero-3-phosphocholine waste.

Form of WastePrimary Hazard ConsiderationRecommended Disposal Protocol
Pure Solid / Unused Reagent Generally considered non-hazardous, but should not enter general waste streams.[1]Collect in a labeled container for "Non-Hazardous Chemical Waste." Consult EHS.
Aqueous Solution / Buffer Low environmental hazard in small lab quantities, but drain disposal is prohibited.[10]Collect in a labeled container for aqueous chemical waste. Consult EHS.
Solution in Organic Solvent The solvent dictates the hazard. If the solvent is RCRA-listed (e.g., chloroform), the entire mixture is hazardous waste.[6]Collect in a designated, compatible hazardous solvent waste container. Attach a hazardous waste label.
Contaminated Labware Depends on the contaminant. Items with de minimis residue of a non-hazardous solution may be regular trash.[10]Segregate based on contamination. If contaminated with a hazardous solution, dispose of as solid hazardous waste.

By adhering to these principles and protocols, you can ensure the safe, responsible, and compliant disposal of 2-Oleoyl-sn-glycero-3-phosphocholine, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • OSHA Compliance For Laboratories . US Bio-Clean. Available from: [Link]

  • SAFETY DATA SHEET TASK™ Mix Phospholipids . Tersus Environmental. (2022-04-19). Available from: [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? . (2020-01-21). Medical Waste Services. Available from: [Link]

  • Proper Disposal of Hazardous Laboratory Waste Regulations in the United States . (2023-07-25). ADVISE. Available from: [Link]

  • Proper Hazardous Waste Disposal in a Laboratory Setting . (2023-04-11). MCF Environmental Services. Available from: [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual . Minnesota State University Moorhead. Available from: [Link]

  • Safety Data Sheet sn-Glycero-3-phosphocholine . MetaSci. Available from: [Link]

  • How to dispose off lipids waste? . (2024-07-26). ResearchGate. Available from: [Link]

  • Safety Data Sheet 1,2-Dioleoyl-Sn-glycero-3-phosphocholine . MetaSci. Available from: [Link]

  • 2-Oleoyl-1-palmitoyl-sn-glycero-3-phosphocholine . PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Hazardous Waste Disposal Guide . (2023-02-27). Research Safety, Northwestern University. Available from: [Link]

  • Hazardous Waste Disposal Guide . Research Areas, Dartmouth Policy Portal. Available from: [Link]

  • Regulatory and Guidance Information by Topic: Waste . (2025-08-04). U.S. Environmental Protection Agency. Available from: [Link]

  • Federal Register / Vol. 62, No. 202 / Monday, October 20, 1997 / Rules and Regulations . (1997-10-20). GovInfo. Available from: [Link]

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Personal protective equipment for handling 2-Oleoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-Oleoyl-sn-glycero-3-phosphocholine

Navigating the complexities of drug development and cellular research requires not only scientific acumen but also an unwavering commitment to safety. This guide provides essential, experience-driven insights into the proper handling of 2-Oleoyl-sn-glycero-3-phosphocholine, a key phospholipid in lipid-based drug delivery systems and membrane studies. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific precautions are necessary, thereby fostering a culture of safety and scientific excellence within your laboratory.

While 2-Oleoyl-sn-glycero-3-phosphocholine is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, it can cause mild skin and eye irritation[1]. Adherence to proper personal protective equipment (PPE) protocols is paramount to mitigate these risks and ensure the integrity of your research.

Core Principles of Safe Handling

The cornerstone of laboratory safety is a proactive approach that anticipates and mitigates potential hazards. For 2-Oleoyl-sn-glycero-3-phosphocholine, the primary concerns are inadvertent contact, inhalation of aerosolized particles, and maintaining the compound's stability.

A thorough hazard assessment is the first step in any experimental workflow[2]. Before handling 2-Oleoyl-sn-glycero-3-phosphocholine, it is crucial to consult the Safety Data Sheet (SDS) for the most current and detailed information.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first and most critical line of defense. The following table summarizes the recommended PPE for handling 2-Oleoyl-sn-glycero-3-phosphocholine in its common physical forms.

Physical Form Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Powder ANSI Z87.1 compliant safety glasses with side shields or vapor goggles[2][3]. A face shield may be necessary for larger quantities[2].Disposable nitrile gloves. Consider double-gloving for enhanced protection[2].A standard laboratory coat is required. Ensure it is clean and fits properly[4].A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95) is recommended when weighing or transferring powder to minimize dust inhalation[5].
Organic Solution Chemical splash goggles are essential. A face shield worn over goggles provides maximum protection against splashes[2][3].Chemical-resistant gloves (e.g., nitrile) are required. Consult a glove compatibility chart for the specific solvent being used[5].A laboratory coat is mandatory. Consider a chemically resistant apron for additional protection when handling larger volumes.Work in a well-ventilated area or a chemical fume hood to avoid inhaling solvent vapors.
Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Procedure:

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Respirator (if needed): If working with the powder form, perform a fit check for your respirator.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Procedure (to minimize contamination):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Lab Coat: Remove your lab coat, turning it inside out as you do, and store it in a designated area.

  • Eye Protection: Remove your eye protection.

  • Respirator (if used): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water[6].

Operational and Disposal Plans

A comprehensive safety plan includes procedures for routine handling and for managing unexpected events.

Handling and Storage
  • Ventilation: Always handle 2-Oleoyl-sn-glycero-3-phosphocholine in a well-ventilated area. For organic solutions, a chemical fume hood is recommended[6].

  • Hygroscopic Nature: As an unsaturated lipid, 2-Oleoyl-sn-glycero-3-phosphocholine powder is hygroscopic and can quickly absorb moisture, which may lead to hydrolysis or oxidation[7]. It is advisable to allow the container to warm to room temperature before opening to prevent condensation[7]. For long-term stability, dissolving the powder in a suitable organic solvent is recommended[7].

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, typically at -20°C[6]. Protect it from heat and direct sunlight[1]. Avoid storing it with strong oxidizing agents[6].

Spill Management

In the event of a spill, prompt and appropriate action is necessary.

  • Minor Spills (Powder):

    • Alert others in the immediate area.

    • Wearing your full PPE, gently sweep or vacuum the spilled material, avoiding dust generation[8].

    • Place the collected material in a sealed container for proper disposal[8].

  • Minor Spills (Organic Solution):

    • Alert others and ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Place the absorbent material in a sealed container for disposal.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your laboratory's safety officer and follow your institution's emergency procedures.

Disposal Plan

All waste materials, including contaminated PPE and spilled substances, must be disposed of in accordance with local, state, and federal regulations[8][9].

  • Solid Waste: Place used gloves, contaminated wipes, and any collected spill material into a clearly labeled waste container.

  • Chemical Waste: Unused 2-Oleoyl-sn-glycero-3-phosphocholine and its solutions should be disposed of as chemical waste. Do not pour down the drain[5].

Workflow for Safe Handling

The following diagram illustrates the decision-making process and workflow for safely handling 2-Oleoyl-sn-glycero-3-phosphocholine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Experiment Planning sds Consult Safety Data Sheet (SDS) start->sds 1. Review Hazards ppe_select Select Appropriate PPE sds->ppe_select 2. Determine Protection Level weigh Weighing Powder ppe_select->weigh 3. Don PPE dissolve Dissolving in Solvent weigh->dissolve 4. In Ventilated Area transfer Transferring Solution dissolve->transfer 5. Use Fume Hood if Volatile Solvent decontaminate Decontaminate Work Area transfer->decontaminate 6. After Handling dispose Dispose of Waste decontaminate->dispose 7. Segregate Waste end_exp End of Experiment dispose->end_exp 8. Doff PPE & Wash Hands

Caption: Workflow for handling 2-Oleoyl-sn-glycero-3-phosphocholine.

By integrating these safety protocols into your daily laboratory practices, you not only protect yourself and your colleagues but also uphold the integrity and reproducibility of your research.

References

  • PubChem. (n.d.). 2-Oleoyl-1-palmitoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • University of California, Berkeley Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • University of California, Riverside Environmental Health & Safety. (2024, August). Common Personal Protective Equipment. Retrieved from [Link]

  • Metasci. (n.d.). Safety Data Sheet 1,2-Dioleoyl-Sn-glycero-3-phosphocholine. Retrieved from [Link]

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Retrosynthesis Analysis

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